Product packaging for 6,7-Dimethylchromone(Cat. No.:CAS No. 288399-56-4)

6,7-Dimethylchromone

Cat. No.: B3257415
CAS No.: 288399-56-4
M. Wt: 174.20 g/mol
InChI Key: YKUXAETVDRENIA-UHFFFAOYSA-N
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Description

6,7-Dimethylchromone is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 174.068079557 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B3257415 6,7-Dimethylchromone CAS No. 288399-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUXAETVDRENIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717124
Record name 6,7-Dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-56-4
Record name 6,7-Dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Dimethylchromone from Resorcinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 6,7-dimethylchromone, a significant heterocyclic compound. While a direct synthesis from resorcinol is not prominently documented, this guide details a robust four-step alternative route commencing from the readily available starting material, 3,4-dimethylphenol. This pathway proceeds through the key transformations of acetylation, Fries rearrangement, Vilsmeier-Haack reaction, and a final deformylation step.

This document provides detailed experimental protocols, quantitative data for each reaction, and visualizations of the synthetic workflow to aid researchers in the successful synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following four-step sequence:

  • Acetylation of 3,4-Dimethylphenol: The initial step involves the esterification of 3,4-dimethylphenol to produce 3,4-dimethylphenyl acetate.

  • Fries Rearrangement: The acetate intermediate undergoes a Fries rearrangement to yield the key intermediate, 2-hydroxy-4,5-dimethylacetophenone.

  • Vilsmeier-Haack Reaction: The substituted acetophenone is then subjected to a Vilsmeier-Haack reaction to construct the chromone ring, affording 6,7-dimethyl-3-formylchromone.

  • Deformylation: The final step involves the removal of the formyl group from the 3-position of the chromone ring to yield the target molecule, this compound.

Synthesis_Pathway Start 3,4-Dimethylphenol Step1 Acetylation Start->Step1 Acetic Anhydride, Catalyst Intermediate1 3,4-Dimethylphenyl acetate Step1->Intermediate1 Step2 Fries Rearrangement Intermediate1->Step2 Lewis Acid (e.g., AlCl3) Intermediate2 2-Hydroxy-4,5-dimethylacetophenone Step2->Intermediate2 Step3 Vilsmeier-Haack Reaction Intermediate2->Step3 POCl3, DMF Intermediate3 6,7-Dimethyl-3-formylchromone Step3->Intermediate3 Step4 Deformylation Intermediate3->Step4 Base (e.g., NaOH) End This compound Step4->End Fries_Rearrangement_Mechanism cluster_0 Fries Rearrangement Ester 3,4-Dimethylphenyl acetate Complex Ester-AlCl₃ Complex Ester->Complex + AlCl₃ LewisAcid AlCl₃ Acylium Acylium Ion + Phenoxide-AlCl₃ Complex->Acylium Rearrangement OrthoAttack Electrophilic Aromatic Substitution (ortho) Acylium->OrthoAttack ParaAttack Electrophilic Aromatic Substitution (para) Acylium->ParaAttack OrthoProduct 2-Hydroxy-4,5-dimethylacetophenone OrthoAttack->OrthoProduct Proton loss ParaProduct 4-Hydroxy-2,3-dimethylacetophenone ParaAttack->ParaProduct Proton loss Workup Aqueous Workup OrthoProduct->Workup ParaProduct->Workup Deformylation_Mechanism cluster_1 Deformylation Formylchromone 6,7-Dimethyl-3-formylchromone Adduct Tetrahedral Intermediate Formylchromone->Adduct + OH⁻ (Michael Addition) Hydroxide OH⁻ RingOpening Ring Opening Adduct->RingOpening Rearrangement Enolate Enolate Intermediate RingOpening->Enolate Deformylation Formate Formate RingOpening->Formate Protonation Protonation Enolate->Protonation + H₂O FinalProduct This compound Protonation->FinalProduct

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethylchromone, a derivative of the chromone scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The chromone ring system is a privileged structure found in a variety of biologically active molecules.[1] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the known properties of this compound and outlines standard experimental protocols for the determination of its key physicochemical parameters. While specific experimental data for this particular derivative is limited in publicly available literature, this guide offers a framework for its characterization based on established methodologies for related compounds.

Chemical Identity

IdentifierValue
IUPAC Name 6,7-dimethylchromen-4-one
CAS Number 288399-56-4
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
Canonical SMILES CC1=C(C)C=C2C(=O)C=COC2=C1

Physicochemical Properties

PropertyValue
Melting Point Not available
Boiling Point Not available
Solubility See Section 2.1
pKa Not available
Solubility Profile

While specific solubility data for this compound is unavailable, a qualitative prediction can be made based on its chemical structure. The presence of the polar carbonyl group and the ether linkage in the chromone ring suggests potential solubility in polar organic solvents. However, the aromatic ring and the two methyl groups contribute to its lipophilicity, which would favor solubility in non-polar organic solvents and limit its solubility in water.

Generally, chromone derivatives exhibit solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[2] Their solubility in alcohols like ethanol and methanol is often moderate and can be influenced by temperature.[3] It is expected that this compound would be poorly soluble in water.[3]

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for the determination of the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

  • Apparatus: A micro-distillation apparatus suitable for small sample sizes and equipped with a vacuum pump, a manometer, and a cold trap is assembled.

  • Procedure:

    • A small sample of this compound is placed in the distillation flask.

    • The system is evacuated to a specific, stable pressure.

    • The sample is heated gradually.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

  • Normalization: The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Determination of Solubility

Methodology: Equilibrium Solubility Method (Shake-Flask)

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) are chosen.

  • Procedure:

    • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

    • The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting saturated solutions are filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in each filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

  • Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

Determination of pKa

The pKa value is essential for understanding the ionization state of a molecule at different pH values. For a non-ionizable compound like this compound, which lacks acidic or basic functional groups, the determination of a pKa in the typical aqueous pH range is not applicable. However, for chromone derivatives with ionizable substituents, the following methods are standard.

Methodology: UV-Vis Spectrophotometry [4][5]

  • Principle: This method relies on the difference in the UV-Vis absorption spectrum of the ionized and non-ionized forms of the compound.

  • Procedure:

    • A series of buffer solutions with a range of known pH values are prepared.

    • A constant concentration of the chromone derivative is added to each buffer solution.

    • The UV-Vis spectrum of each solution is recorded.

  • Data Analysis:

    • The absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities is plotted against the pH.

    • The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve. The Henderson-Hasselbalch equation is used for the calculation.[4][5]

Methodology: Potentiometric Titration [6]

  • Principle: This method involves titrating a solution of the compound with a standard acid or base and monitoring the pH change.

  • Procedure:

    • A solution of the chromone derivative in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) is prepared.

    • The solution is titrated with a standardized solution of HCl or NaOH.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis:

    • A titration curve (pH versus volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways for this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel chromone derivative.

G General Workflow for Synthesis and Characterization of this compound start Starting Materials (e.g., 2-hydroxy-4,5-dimethylacetophenone) reaction Chemical Reaction (e.g., Kostanecki-Robinson reaction) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification structure Structural Elucidation (NMR, MS, IR) purification->structure Isolated Compound purity Purity Assessment (HPLC, Melting Point) structure->purity physchem Physicochemical Profiling (Solubility, pKa) purity->physchem bioactivity Biological Screening (In vitro assays) physchem->bioactivity lead_opt Lead Optimization bioactivity->lead_opt Active Compound

References

6,7-Dimethylchromone CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 288399-56-4[1]

IUPAC Name: 6,7-dimethylchromen-4-one[1]

Introduction

6,7-Dimethylchromone is a heterocyclic organic compound belonging to the chromone family. Chromones, characterized by a benzopyran-4-one structure, are a significant class of compounds in medicinal chemistry and are found in various natural products. While specific in-depth research and documented biological activities for this compound are limited in publicly available scientific literature, this guide provides a comprehensive overview based on the known chemistry and biological activities of the broader chromone class and its derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of chromone scaffolds.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have low solubility in water and higher solubility in organic solvents.

Synthesis of Dimethylchromones: A General Approach

The synthesis of dimethylchromones typically follows established methods for chromone synthesis, with variations to introduce the methyl groups at specific positions on the benzene ring. A common and versatile method is the Baker-Venkataraman rearrangement.

General Experimental Protocol for Dimethylchromone Synthesis

The following protocol outlines a general synthesis route that can be adapted for the preparation of various dimethylchromone isomers, including this compound, starting from the appropriately substituted 2-hydroxyacetophenone.

  • Starting Material Preparation: The synthesis would commence with 1-(2-hydroxy-4,5-dimethylphenyl)ethan-1-one.

  • Acylation: The hydroxyl group of the substituted 2-hydroxyacetophenone is acylated, typically using an acid chloride or anhydride (e.g., benzoyl chloride) in the presence of a base like pyridine. This forms an ester.

  • Baker-Venkataraman Rearrangement: The resulting ester is then treated with a strong base, such as potassium hydroxide or sodium hydride, in a suitable solvent like pyridine or dimethyl sulfoxide (DMSO). This promotes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, to form a 1,3-diketone.

  • Cyclization: The intermediate 1,3-diketone is subsequently cyclized under acidic conditions (e.g., using sulfuric acid or acetic acid) to yield the final dimethylchromone product.

  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the pure this compound.

Biological Activities of Chromone Derivatives

While specific biological data for this compound is scarce, the chromone scaffold is a well-established pharmacophore with a broad range of biological activities. Research on various chromone derivatives has revealed significant potential in several therapeutic areas.

Biological ActivityDescription
Anticancer Certain chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of protein kinases, such as CK2, which are crucial for cancer cell proliferation and survival.
Anti-inflammatory Chromone derivatives have been shown to possess anti-inflammatory properties. This activity is often attributed to the inhibition of inflammatory mediators and enzymes.
Antifungal Several synthetic chromone derivatives have been evaluated for their fungicidal activity against various plant and human pathogenic fungi.
Antiviral The chromone nucleus is present in some compounds with reported antiviral activities.
Enzyme Inhibition Chromones are known to inhibit a variety of enzymes, which contributes to their diverse pharmacological effects.

It is important to note that the specific biological activity and potency of a chromone derivative are highly dependent on the nature and position of the substituents on the benzopyran-4-one core.

Signaling Pathways and Mechanisms of Action of Chromone Derivatives

Direct evidence for signaling pathways modulated by this compound is not available. However, studies on other chromone derivatives have implicated several key cellular signaling pathways. For instance, some chromone-based anticancer agents have been shown to interact with and inhibit protein kinase CK2. Inhibition of CK2 can disrupt downstream signaling pathways involved in cell cycle progression and apoptosis, such as the Akt and PARP/Survivin pathways.

Experimental Workflows and Logical Relationships

To provide a conceptual understanding, the following diagrams illustrate a general workflow for the synthesis and a logical relationship for the potential biological investigation of dimethylchromones.

G General Synthesis Workflow for Dimethylchromones cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product start Substituted 2-Hydroxyacetophenone acylation Acylation start->acylation reagent1 Acylating Agent (e.g., Benzoyl Chloride) reagent1->acylation rearrangement Baker-Venkataraman Rearrangement acylation->rearrangement Base (e.g., KOH) cyclization Acid-Catalyzed Cyclization rearrangement->cyclization Acid (e.g., H₂SO₄) purification Recrystallization / Column Chromatography cyclization->purification product Dimethylchromone purification->product

Caption: General Synthesis Workflow for Dimethylchromones.

G Logical Flow for Biological Evaluation of a Novel Chromone compound Novel Chromone Derivative (e.g., this compound) in_vitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) compound->in_vitro hit_id Hit Identification in_vitro->hit_id Active in_vitro->hit_id Inactive moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) hit_id->moa in_vivo In Vivo Efficacy Studies (in animal models) moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt Efficacious

Caption: Logical Flow for Biological Evaluation.

Conclusion

This compound represents a specific molecule within the vast and pharmacologically significant class of chromones. While detailed experimental data and biological activity profiles for this particular isomer are not extensively documented in current scientific literature, the foundational knowledge of chromone chemistry and pharmacology provides a strong basis for future investigation. The general synthetic routes are well-established, and the diverse biological activities exhibited by other chromone derivatives suggest that this compound could hold potential for further exploration in drug discovery and development. Researchers are encouraged to use the general methodologies and conceptual frameworks presented in this guide as a starting point for their investigations into this and other related chromone compounds.

References

Technical Guide on the Solubility of 6,7-Dimethylchromone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide addresses the solubility of 6,7-Dimethylchromone in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound was not found. This indicates a potential knowledge gap for this specific chromone derivative.

However, based on the general characteristics of chromone structures, this compound is anticipated to exhibit greater solubility in non-polar organic solvents.[1] The aromatic nature of the chromone core contributes to favorable interactions with non-polar solvents.[1]

This guide provides a detailed, generalized experimental protocol for determining the solubility of this compound, which can be adapted for various organic solvents. Additionally, a template for the presentation of the resulting quantitative data is offered, along with visualizations of the experimental workflow and the factors influencing solubility.

Table of Contents
  • Quantitative Solubility Data (Template)

  • Experimental Protocol for Solubility Determination

  • Factors Influencing Solubility

  • Experimental Workflow Visualization

  • Factors Influencing Solubility Visualization

Quantitative Solubility Data (Template)

The following table provides a recommended structure for presenting experimentally determined solubility data for this compound. This format allows for clear comparison and easy interpretation of the compound's solubility in various organic solvents at different temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
Non-Polar Solvents
Toluene25DataDataShake-Flask
Hexane25DataDataShake-Flask
Dichloromethane25DataDataShake-Flask
Polar Aprotic Solvents
Acetone25DataDataShake-Flask
Ethyl Acetate25DataDataShake-Flask
Acetonitrile25DataDataShake-Flask
Polar Protic Solvents
Ethanol25DataDataShake-Flask
Methanol25DataDataShake-Flask
Isopropanol25DataDataShake-Flask

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method. This method is considered the gold standard for its ability to achieve thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid microparticles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

Factors Influencing Solubility

The solubility of an organic compound like this compound is governed by several physicochemical factors. Understanding these can aid in solvent selection and the interpretation of solubility data.

  • Polarity: The principle of "like dissolves like" is fundamental. The relatively non-polar structure of the chromone ring suggests higher solubility in less polar solvents.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solute-Solvent Interactions: The specific interactions between this compound and the solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, will dictate the extent of solubility.

  • Crystalline Structure of the Solute: The crystal lattice energy of solid this compound must be overcome by the energy of solvation for dissolution to occur.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H G cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_System System Conditions Solubility Solubility of this compound Polarity_Solute Polarity Interactions Solute-Solvent Interactions Polarity_Solute->Interactions Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Overcome by solvation energy Polarity_Solvent Polarity Polarity_Solvent->Interactions Temperature Temperature Temperature->Solubility Generally increases Pressure Pressure (for gases) Pressure->Solubility Minor effect on solids Interactions->Solubility Drives dissolution

References

Spectroscopic Analysis of 6,7-Dimethylchromone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available spectroscopic data, detailed experimental ¹H and ¹³C NMR spectral data for 6,7-Dimethylchromone could not be located in publicly accessible scientific literature and databases. This technical guide will, therefore, outline the general principles and expected spectral characteristics for this class of compound, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a foundational resource for researchers and professionals in drug development engaged in the synthesis and characterization of chromone derivatives.

Introduction to Chromone Scaffolds in Research

Chromones are a class of organic compounds that feature a benzopyran-4-one core structure. These scaffolds are of significant interest to the scientific community, particularly in the field of medicinal chemistry, due to their wide range of biological activities. The substitution pattern on the benzene ring of the chromone nucleus plays a crucial role in modulating their physicochemical properties and pharmacological effects. The 6,7-dimethyl substitution pattern, as in the target molecule of this guide, is one of many variations that researchers may synthesize to explore structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds.

Predicted ¹H and ¹³C NMR Spectral Data

While specific, experimentally verified data for this compound is unavailable, predictions can be made based on the known chemical shifts of related chromone structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-27.8 - 8.2d
H-36.2 - 6.5d
H-57.8 - 8.1s
H-87.2 - 7.5s
6-CH₃2.3 - 2.5s
7-CH₃2.3 - 2.5s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2155 - 160
C-3110 - 115
C-4175 - 180
C-4a120 - 125
C-5125 - 130
C-6135 - 140
C-7140 - 145
C-8115 - 120
C-8a150 - 155
6-CH₃18 - 22
7-CH₃18 - 22

Standard Experimental Protocols for NMR Data Acquisition

For researchers synthesizing this compound, the following represents a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

  • The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity and spectral resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected proton chemical shifts.

  • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

  • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: A wider spectral width of approximately 200-240 ppm is required for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

  • Integration of the proton signals and peak picking for both ¹H and ¹³C spectra should be performed to extract the quantitative data.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of obtaining NMR data, the following diagrams are provided.

G cluster_0 This compound a

Caption: Molecular structure of this compound.

G General NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B Insert Sample C Data Acquisition (1H and 13C Experiments) B->C Set Parameters D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D FID Output E Spectral Analysis (Peak Picking, Integration, Assignment) D->E Processed Spectra

Caption: A generalized workflow for acquiring and analyzing NMR spectral data.

Conclusion

While the specific ¹H and ¹³C NMR spectral data for this compound remains elusive in the surveyed literature, this guide provides a framework for its prediction and experimental determination. The outlined protocols are standard in the field of chemical analysis and should enable researchers to confidently characterize this and other novel chromone derivatives. The structural elucidation of such compounds is a critical step in the journey of drug discovery and development, and NMR spectroscopy continues to be a cornerstone of this process.

Mass Spectrometry Fragmentation of 6,7-Dimethylchromone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 6,7-Dimethylchromone. The information presented herein is crucial for the identification and structural elucidation of this and related chromone derivatives in various research and development settings, including natural product analysis, metabolite identification, and synthetic chemistry.

Predicted Fragmentation Data

The mass spectrometry of this compound is anticipated to proceed through a series of characteristic fragmentation pathways common to chromone skeletons, primarily initiated by a retro-Diels-Alder (RDA) reaction, followed by subsequent losses of small neutral molecules and radicals. The quantitative data for the expected major fragment ions are summarized in the table below.

m/z Value Proposed Fragment Ion Neutral Loss Proposed Structure
174[M]+•-This compound
159[M - CH3]+•CH3
146[M - CO]+•CO
131[M - CO - CH3]+CO, •CH3
118[RDA Fragment]+•C2H2O
90[C7H6O]+C2H2O, CO
77[C6H5]+C2H2O, CO, •CH3

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. The primary fragmentation route is a retro-Diels-Alder reaction of the heterocyclic ring, a characteristic fragmentation for chromones. This is followed by the loss of a methyl radical and carbon monoxide, leading to a series of diagnostic fragment ions.

fragmentation_pathway M [M]+• m/z = 174 F1 [M - CH3]+ m/z = 159 M->F1 - •CH3 F2 [M - CO]+• m/z = 146 M->F2 - CO F4 [RDA Fragment]+• m/z = 118 M->F4 - C2H2O (RDA) F3 [M - CO - CH3]+ m/z = 131 F2->F3 - •CH3 F5 [C7H6O]+ m/z = 90 F4->F5 - CO F6 [C6H5]+ m/z = 77 F5->F6 - •CH3

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general experimental protocol for the analysis of a small organic molecule like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 2 scans/second.

  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's control and data acquisition software.

  • Process the raw data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions. Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra for structural confirmation.

Logical Workflow of Fragmentation Analysis

The process of elucidating the fragmentation pattern from the acquired mass spectrum follows a logical sequence. This begins with the identification of the molecular ion, which provides the molecular weight of the analyte. Subsequent analysis focuses on the mass differences between the molecular ion and significant fragment ions to identify neutral losses. These losses, combined with knowledge of common fragmentation mechanisms for the compound class, allow for the proposal of a fragmentation pathway.

logical_workflow A Acquire Mass Spectrum B Identify Molecular Ion Peak (M+•) A->B C Determine Molecular Weight B->C D Analyze Fragment Ion Peaks B->D E Calculate Mass Differences (M+• - Fragment) D->E F Identify Neutral Losses (e.g., CO, CH3) E->F G Propose Fragmentation Mechanisms (e.g., RDA, Cleavages) F->G H Construct Fragmentation Pathway G->H

Caption: Logical workflow for mass spectrum fragmentation analysis.

An In-depth Technical Guide on the Putative Crystal Structure of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 6,7-Dimethylchromone. Despite a comprehensive search of crystallographic databases and scientific literature, no publicly available, experimentally determined crystal structure for this specific compound has been identified. This document, therefore, provides a proposed methodology for its synthesis and crystallization, based on established general procedures for chromone derivatives. Furthermore, it outlines a logical workflow for the structural determination of this compound, which can guide future research efforts. While the biological activities of various chromone derivatives are well-documented, specific signaling pathways involving this compound remain unelucidated. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, crystallize, and characterize this compound, thereby enabling further investigation into its physicochemical properties and potential biological significance.

Introduction

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in nature.[1] The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the chromone ring plays a crucial role in determining the biological efficacy and mechanism of action of these compounds. This compound, a specific derivative, is of interest for its potential biological activities, which are yet to be fully explored.

The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its structure-activity relationship. A detailed knowledge of its three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, would provide invaluable insights for computational modeling, drug design, and the rational development of new therapeutic agents.

This guide provides a comprehensive overview of the current void in the structural data for this compound and presents a proposed experimental framework to address this gap.

Proposed Experimental Protocols

Given the absence of a specific published procedure for the synthesis and crystallization of this compound, the following protocols are proposed based on general and established methods for the synthesis of chromone derivatives.[2][3]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the cyclization of the corresponding 2'-hydroxyacetophenone. A plausible synthetic route is outlined below:

Step 1: Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone

The starting material, 2'-Hydroxy-4',5'-dimethylacetophenone, can be synthesized via the Fries rearrangement of 3,4-dimethylphenyl acetate.

  • Materials: 3,4-Dimethylphenol, acetic anhydride, anhydrous aluminum chloride, dichloromethane, hydrochloric acid.

  • Procedure:

    • Acetylation of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate.

    • The Fries rearrangement of 3,4-dimethylphenyl acetate using anhydrous aluminum chloride in an inert solvent like dichloromethane.

    • The reaction mixture is then hydrolyzed with dilute hydrochloric acid.

    • The product, 2'-Hydroxy-4',5'-dimethylacetophenone, is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.

Step 2: Cyclization to this compound

The synthesized 2'-Hydroxy-4',5'-dimethylacetophenone can be cyclized to form the chromone ring using various reagents. One common method involves the Kostanecki-Robinson reaction or a variation thereof. A simpler and often effective method involves condensation with dimethylformamide-dimethylacetal (DMF-DMA) followed by acid-catalyzed cyclization.

  • Materials: 2'-Hydroxy-4',5'-dimethylacetophenone, dimethylformamide-dimethylacetal (DMF-DMA), hydrochloric acid, ethanol.

  • Procedure:

    • A mixture of 2'-Hydroxy-4',5'-dimethylacetophenone and DMF-DMA is heated under reflux.

    • The intermediate enaminone is formed.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethanol, and concentrated hydrochloric acid is added.

    • The mixture is heated to induce cyclization.

    • Upon cooling, the product, this compound, is expected to precipitate and can be collected by filtration.

    • Further purification can be achieved by recrystallization.

Proposed Crystallization of this compound

The successful growth of single crystals suitable for X-ray diffraction is highly dependent on the purity of the compound and the crystallization conditions. A systematic approach to screen for optimal crystallization conditions is recommended.

  • Purification: The synthesized this compound should be of high purity (>98%). This can be achieved by techniques such as column chromatography followed by recrystallization.

  • Solvent Selection: A range of solvents with varying polarities should be screened. Good solvents for chromone derivatives typically include acetone, ethanol, methanol, ethyl acetate, and dichloromethane.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This can be performed in a loosely capped vial.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.[4]

    • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.[4]

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Presentation: Anticipated Crystallographic Data

While no experimental data is currently available for this compound, a successful single-crystal X-ray diffraction experiment would yield the following quantitative data, which should be presented in a structured table for clarity.

Table 1: Anticipated Crystallographic Data for this compound.

ParameterExpected Information
Chemical FormulaC₁₁H₁₀O₂
Formula Weight174.19 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?°
Volume? ų
Z (molecules per unit cell)To be determined
Calculated Density? g/cm³
Absorption Coefficient? mm⁻¹
F(000)?
Crystal Size? x ? x ? mm
Theta range for data collection? to ?°
Reflections collected?
Independent reflections? [R(int) = ?]
Final R indices [I>2sigma(I)]R₁ = ?, wR₂ = ?
R indices (all data)R₁ = ?, wR₂ = ?
Goodness-of-fit on F²?

Mandatory Visualization: Proposed Experimental Workflow

The following diagram illustrates the proposed logical workflow for the synthesis, purification, crystallization, and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_characterization Structural Characterization s1 Fries Rearrangement of 3,4-dimethylphenyl acetate s2 Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone s1->s2 s3 Condensation with DMF-DMA s2->s3 s4 Acid-catalyzed Cyclization s3->s4 s5 Crude this compound s4->s5 p1 Column Chromatography s5->p1 Purification p2 Recrystallization p1->p2 p3 Purity Assessment (>98%) (NMR, HPLC) p2->p3 c1 Screening of Solvents and Crystallization Techniques p3->c1 Crystallization Trials c2 Single Crystal Growth c1->c2 ch1 Single-Crystal X-ray Diffraction c2->ch1 Analysis ch2 Data Collection and Processing ch1->ch2 ch3 Structure Solution and Refinement ch2->ch3 ch4 Crystallographic Data (CIF File) ch3->ch4

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Conclusion

The crystal structure of this compound remains an important yet undetermined piece of chemical information. This technical guide provides a rational and actionable framework for researchers to pursue the synthesis, crystallization, and structural determination of this compound. The proposed experimental protocols are based on well-established methodologies for chromone chemistry and crystallization of organic molecules. The successful elucidation of the crystal structure of this compound will be a valuable contribution to the field of structural chemistry and will undoubtedly facilitate further research into its potential applications in drug discovery and materials science. It is hoped that this guide will stimulate and support future research in this area.

References

The Chromone Scaffold: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3][4] Its history is rich, from its discovery in natural sources to the development of elegant synthetic routes that have enabled the exploration of its chemical space for drug discovery. The name "chromone" itself is derived from the Greek word "chroma," meaning color, alluding to the vibrant hues of many of its derivatives.[5] This technical guide provides an in-depth exploration of the discovery and historical synthesis of chromone derivatives, offering detailed experimental protocols for key reactions, quantitative data for comparison, and visualizations of important synthetic and biological pathways.

One of the earliest and most notable chromone derivatives to be used in clinical practice is Khellin, a furanochromone extracted from the seeds of the plant Ammi visnaga.[6] For centuries, this plant was used in traditional medicine in the Mediterranean region to treat a variety of ailments, including renal colic and asthma.[6] The isolation and structural elucidation of Khellin in the 20th century spurred significant interest in the chemistry and biological activity of the chromone nucleus, leading to the development of synthetic derivatives like cromolyn sodium, a mast cell stabilizer used in the treatment of asthma.[6]

The journey of chromone synthesis began with the pioneering work of chemists who developed foundational methods for constructing the benzopyran-4-one core. These classical reactions, often named after their discoverers, remain cornerstones of heterocyclic chemistry and continue to be adapted and refined for the synthesis of novel chromone derivatives. This guide will delve into the historical context and practical details of these seminal synthetic methodologies.

Historical Synthetic Methodologies

The classical syntheses of chromones and their derivatives, developed in the late 19th and early 20th centuries, are a testament to the ingenuity of early organic chemists. These methods, including the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Vilsmeier-Haack reaction, provided the initial access to this important class of compounds and laid the groundwork for modern synthetic strategies.

The Allan-Robinson Reaction

Developed by J. Allan and Sir Robert Robinson in 1924, the Allan-Robinson reaction is a method for the synthesis of flavones and isoflavones, which are 2-phenyl and 3-phenyl substituted chromones, respectively.[7] The reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.[7]

Experimental Protocol: Synthesis of Flavone

  • Materials:

    • o-Hydroxyacetophenone

    • Benzoic anhydride

    • Sodium benzoate

  • Procedure:

    • A mixture of o-hydroxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (1 equivalent) is heated at 180-200 °C for 4-6 hours.

    • The reaction mixture is then cooled and treated with ethanol to precipitate the product.

    • The crude product is hydrolyzed by refluxing with aqueous alcoholic potassium hydroxide to saponify any unreacted anhydride and esters.

    • The alcohol is removed by distillation, and the residue is dissolved in water.

    • Acidification of the aqueous solution with hydrochloric acid precipitates the flavone.

    • The product is collected by filtration, washed with water, and purified by recrystallization from ethanol.[8]

Quantitative Data: Allan-Robinson Reaction Yields

Starting o-Hydroxyaryl KetoneAromatic AnhydrideProductYield (%)
2'-HydroxyacetophenoneBenzoic AnhydrideFlavone40-50
2',4'-DihydroxyacetophenoneBenzoic Anhydride7-Hydroxyflavone35-45
2'-Hydroxy-4'-methoxyacetophenoneAnisic Anhydride7,4'-Dimethoxyflavone30-40

Logical Relationship Diagram: Allan-Robinson Reaction

Allan_Robinson_Reaction start o-Hydroxyaryl Ketone + Aromatic Anhydride intermediate O-Aroylation and Enolization start->intermediate Na salt of aromatic acid, Heat cyclization Intramolecular Condensation intermediate->cyclization product Flavone/Isoflavone cyclization->product

Caption: Allan-Robinson reaction workflow.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement, reported independently by Wilson Baker and Krishnasami Venkataraman in 1933-1934, is a two-step process for the synthesis of flavones.[9][10] It involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.[9][10]

Experimental Protocol: Synthesis of Flavone via Baker-Venkataraman Rearrangement

  • Materials:

    • o-Hydroxyacetophenone

    • Benzoyl chloride

    • Pyridine

    • Potassium hydroxide

    • Glacial acetic acid

    • Concentrated sulfuric acid

  • Procedure:

    • Esterification: o-Hydroxyacetophenone (1 equivalent) is dissolved in pyridine and treated with benzoyl chloride (1.1 equivalents) at room temperature to form o-benzoyloxyacetophenone. The mixture is poured into dilute hydrochloric acid to precipitate the ester, which is then filtered and washed.

    • Rearrangement: The o-benzoyloxyacetophenone (1 equivalent) is dissolved in pyridine and heated with powdered potassium hydroxide (2 equivalents) at 50-60 °C for a short period. The resulting 1,3-diketone precipitates as its potassium salt. The mixture is then acidified with acetic acid to give the crude 1,3-diketone.[11]

    • Cyclization: The crude 1,3-diketone is dissolved in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid and heated to reflux for 1-2 hours.[11]

    • The reaction mixture is poured into water to precipitate the flavone, which is collected by filtration, washed, and recrystallized from ethanol.[11]

Quantitative Data: Baker-Venkataraman Rearrangement Yields

Starting o-HydroxyacetophenoneAcylating AgentProductYield (%)
2'-HydroxyacetophenoneBenzoyl ChlorideFlavone70-80
2'-Hydroxy-4'-methoxyacetophenoneBenzoyl Chloride7-Methoxyflavone65-75
2',5'-DihydroxyacetophenoneAnisoyl Chloride6-Hydroxy-4'-methoxyflavone60-70

Experimental Workflow Diagram: Baker-Venkataraman Rearrangement

Baker_Venkataraman_Rearrangement start o-Hydroxyacetophenone step1 Esterification (Acyl Chloride, Base) start->step1 intermediate1 o-Acyloxyacetophenone step1->intermediate1 step2 Rearrangement (Base, Heat) intermediate1->step2 intermediate2 1,3-Diketone step2->intermediate2 step3 Cyclization (Acid, Heat) intermediate2->step3 product Flavone step3->product

Caption: Baker-Venkataraman rearrangement workflow.

The Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction, named after Stanisław Kostanecki and Robert Robinson, is a method for the synthesis of chromones and coumarins from o-hydroxyaryl ketones and aliphatic acid anhydrides.[5][12][13][14] When an aromatic anhydride is used, flavones are produced.

Experimental Protocol: Synthesis of 7-Hydroxy-2-methylchromone

  • Materials:

    • Resacetophenone (2',4'-Dihydroxyacetophenone)

    • Acetic anhydride

    • Anhydrous sodium acetate

  • Procedure:

    • A mixture of resacetophenone (1 equivalent), anhydrous sodium acetate (2.5 equivalents), and acetic anhydride (5 equivalents) is heated at 170-180 °C for 8-10 hours.

    • The reaction mixture is poured into water while hot, and the resulting solid is collected by filtration.

    • The solid is boiled with water to remove any unreacted starting materials and soluble byproducts.

    • The crude product is then treated with dilute sodium hydroxide solution to dissolve the chromone.

    • The alkaline solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the 7-hydroxy-2-methylchromone.

    • The product is collected by filtration, washed with water, and recrystallized from dilute ethanol.[15]

Quantitative Data: Kostanecki-Robinson Reaction Yields

Starting o-Hydroxyaryl KetoneAcid AnhydrideProductYield (%)
2'-HydroxyacetophenoneAcetic Anhydride2-Methylchromone30-40
ResacetophenoneAcetic Anhydride7-Hydroxy-2-methylchromone40-50
PhloroacetophenonePropionic Anhydride5,7-Dihydroxy-2-ethylchromone25-35

Logical Relationship Diagram: Kostanecki-Robinson Reaction

Kostanecki_Robinson_Reaction start o-Hydroxyaryl Ketone + Aliphatic Anhydride intermediate O-Acylation and Enol Ester Formation start->intermediate Na salt of aliphatic acid, Heat cyclization Intramolecular Condensation intermediate->cyclization product Chromone cyclization->product

Caption: Kostanecki-Robinson reaction workflow.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][16][17][18][19] When applied to o-hydroxyacetophenones, it provides a direct route to 3-formylchromones, which are valuable intermediates for the synthesis of a wide range of substituted chromone derivatives.[20][21][22]

Experimental Protocol: Synthesis of 3-Formylchromone

  • Materials:

    • o-Hydroxyacetophenone

    • Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents) with stirring.

    • o-Hydroxyacetophenone (1 equivalent) is then added to the freshly prepared Vilsmeier reagent.

    • The reaction mixture is heated at 60-70 °C for 2-3 hours.

    • After cooling, the reaction mixture is poured onto crushed ice.

    • The solution is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of 3-formylchromone.

    • The product is collected by filtration, washed with water, and recrystallized from ethanol.[20]

Quantitative Data: Vilsmeier-Haack Reaction Yields

Starting o-HydroxyacetophenoneProductYield (%)
2'-Hydroxyacetophenone3-Formylchromone70-80
2'-Hydroxy-5'-methylacetophenone6-Methyl-3-formylchromone65-75
2'-Hydroxy-4'-chloroacetophenone7-Chloro-3-formylchromone75-85

Experimental Workflow Diagram: Vilsmeier-Haack Reaction for 3-Formylchromone

Vilsmeier_Haack_Reaction reagents DMF + POCl3 vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier reaction Electrophilic Substitution and Cyclization vilsmeier->reaction start o-Hydroxyacetophenone start->reaction product 3-Formylchromone reaction->product

Caption: Vilsmeier-Haack synthesis of 3-formylchromone.

Characterization Data of a Key Chromone: Khellin

Khellin is a naturally occurring furanochromone that has played a significant role in the history of chromone chemistry and pharmacology. Its characterization has been crucial for understanding its structure and activity.

Spectroscopic Data of Khellin

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 300 MHz)δ 7.01 (s, 1H, H-5), 6.78 (s, 1H, H-8), 6.18 (s, 1H, H-3), 4.16 (s, 3H, OCH₃), 4.02 (s, 3H, OCH₃), 2.18 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 75 MHz)δ 177.5 (C-4), 164.1 (C-2), 158.8 (C-7), 153.2 (C-9), 146.9 (C-5a), 144.1 (C-4a), 115.6 (C-5), 113.9 (C-9a), 109.8 (C-3), 105.1 (C-8), 61.9 (OCH₃), 61.0 (OCH₃), 19.8 (CH₃)
IR (KBr, cm⁻¹)1650 (C=O), 1610, 1580, 1470 (aromatic C=C), 1260 (C-O)
Mass Spectrum (EI)m/z 260 (M⁺), 245, 217, 189

[19][23][24][25][26]

Biological Significance and Signaling Pathways

Chromone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses.[2][6][7][9][27][28][29][30] Certain chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. They can interfere with the activation of p38 MAPK, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Signaling Pathway Diagram: Chromone Inhibition of p38 MAPK Pathway

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation Chromone Chromone Derivative Chromone->ASK1 Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->IkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory genes) Inflammation Inflammation Gene->Inflammation Chromone Chromone Derivative Chromone->IKK Inhibition PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Chromone Chromone Derivative Chromone->PI3K Inhibition Chromone->mTORC1 Inhibition

References

Theoretical DFT Insights into 6,7-Dimethylchromone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromones are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific derivative, 6,7-Dimethylchromone, providing a comprehensive theoretical framework for its investigation using Density Functional Theory (DFT). While direct experimental and extensive theoretical data on this compound are limited, this document extrapolates from established research on analogous chromone structures to present a robust methodology for its computational analysis. The guide details theoretical protocols for geometric optimization, vibrational analysis, and the determination of electronic properties. Furthermore, it outlines relevant experimental procedures for synthesis and characterization, offering a holistic approach for researchers exploring the therapeutic potential of this molecule. All computational data presented herein are hypothetical and intended to serve as a template for future research endeavors.

Introduction

The chromone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution pattern on the chromone ring plays a crucial role in modulating these activities. The focus of this guide, this compound, presents an interesting candidate for investigation due to the presence of electron-donating methyl groups at the 6 and 7 positions, which are known to influence the electronic and steric properties of the molecule.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the properties of molecules and guiding experimental research.[5][6] By employing DFT, we can gain insights into the molecular geometry, electronic structure, and reactivity of this compound, which are critical for understanding its potential as a drug candidate.

This guide will provide a detailed overview of the theoretical DFT studies applicable to this compound, alongside relevant experimental protocols to facilitate a comprehensive investigation of this compound.

Theoretical DFT Methodology

A robust DFT study of this compound would involve several key computational steps. The following protocol is based on methodologies successfully applied to other chromone derivatives.[1][6]

Computational Details

A common and effective approach for DFT calculations on chromone derivatives involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional provides a good balance between accuracy and computational cost for organic molecules. A suitable basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure and allow for the calculation of a wide range of molecular properties.[7]

Workflow for DFT Calculations:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input_Structure Initial 3D Structure of this compound Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra IR & Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Data Electronic_Properties->Electronic_Data

Caption: A typical workflow for DFT calculations on this compound.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from a DFT study of this compound. The values presented are hypothetical and for illustrative purposes.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Length (Å)C2=C31.35
C4=O51.23
C6-C111.51
C7-C121.51
Bond Angle (°)C2-C3-C4121.5
C3-C4-C4a123.0
O1-C2-C3120.0
Dihedral Angle (°)C3-C4-C4a-C8a180.0

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=O)1650Carbonyl stretch of the γ-pyrone ring
ν(C=C)1610C=C stretch in the pyrone ring
ν(C-H) aromatic3050-3100Aromatic C-H stretching
ν(C-H) methyl2920-2980Methyl C-H stretching

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)3.5
Ionization Potential (eV)7.0
Electron Affinity (eV)1.3

Experimental Protocols

To validate the theoretical findings and further characterize this compound, a series of experimental studies are essential.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for chromone synthesis. One common approach is the Baker-Venkataraman rearrangement.

Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Reactant1 2-Hydroxy-4,5-dimethylacetophenone Esterification Esterification Reactant1->Esterification Reactant2 Benzoyl Chloride Reactant2->Esterification Rearrangement Baker-Venkataraman Rearrangement Esterification->Rearrangement Cyclization Acid-catalyzed Cyclization Rearrangement->Cyclization Product This compound Cyclization->Product

Caption: A proposed synthetic workflow for this compound.

Detailed Protocol:

  • Esterification: 2-Hydroxy-4,5-dimethylacetophenone is reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

  • Baker-Venkataraman Rearrangement: The ester is treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce rearrangement to a 1,3-diketone.

  • Cyclization: The resulting 1,3-diketone is cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the chromone ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will reveal the electronic absorption properties of the molecule, which can be correlated with the calculated electronic transitions from TD-DFT (Time-Dependent Density Functional Theory) calculations.

Structure-Activity Relationship (SAR) and Drug Development

The theoretical and experimental data gathered for this compound can provide valuable insights into its potential as a therapeutic agent.

Logical Relationship for SAR Studies:

SAR_Logic cluster_properties Molecular Properties cluster_activity Biological Evaluation cluster_outcome Outcome DFT_Data DFT Calculated Properties (Electronic & Structural) SAR Structure-Activity Relationship (SAR) DFT_Data->SAR Experimental_Data Experimental Data (Spectroscopic & Physicochemical) Experimental_Data->SAR In_Vitro_Assays In Vitro Biological Assays In_Vivo_Studies In Vivo Animal Models In_Vitro_Assays->In_Vivo_Studies In_Vitro_Assays->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: Logical flow for establishing Structure-Activity Relationships.

By correlating the calculated electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential) and structural features of this compound with its experimentally determined biological activity, a preliminary Structure-Activity Relationship (SAR) can be established. This information is crucial for the rational design of new, more potent analogs and for guiding lead optimization in a drug discovery program. For instance, the molecular electrostatic potential map can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack, which can be important for receptor binding.

Conclusion

This technical guide provides a comprehensive theoretical and experimental framework for the investigation of this compound. By combining the predictive power of DFT calculations with robust experimental validation, researchers can efficiently explore the chemical and biological properties of this promising molecule. The methodologies and workflows presented here are designed to guide scientists and drug development professionals in their efforts to unlock the therapeutic potential of novel chromone derivatives. The systematic approach outlined will facilitate a deeper understanding of the structure-activity relationships within this class of compounds, ultimately accelerating the discovery of new and effective medicines.

References

Initial Biological Screening of 6,7-Dimethylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromones represent a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This technical guide provides an in-depth overview of the initial biological screening methodologies relevant to the evaluation of 6,7-Dimethylchromone. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document outlines the core experimental protocols and signaling pathways commonly investigated for chromone derivatives, providing a foundational framework for its biological evaluation. The key areas of focus include anti-inflammatory, antioxidant, and anticancer activities. Detailed experimental workflows, data presentation formats, and visualizations of key signaling pathways are provided to guide researchers in the comprehensive screening of this and related compounds.

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties[1]. The substitution pattern on the chromone ring plays a crucial role in modulating these activities. This compound, a derivative with methyl groups at the 6 and 7 positions, is a subject of interest for its potential therapeutic applications. This guide details the fundamental assays and mechanistic studies that form the basis of an initial biological screening campaign for this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cellular models. A standard assay involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Data Presentation: Inhibition of Nitric Oxide Production

The following table presents hypothetical data for this compound and a reference compound, based on typical results observed for bioactive chromone derivatives.

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)IC₅₀ (µM)
This compound 115.2 ± 2.1\multirow{5}{*}{Data not available}
535.8 ± 3.5
1058.3 ± 4.2
2575.1 ± 5.0
5092.6 ± 3.8
Dexamethasone (Control) 195.5 ± 2.50.15
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

  • Nitrite Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is determined by non-linear regression analysis[2].

Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of many chromones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

NF-κB Signaling Pathway in Inflammation.

Antioxidant Activity

The antioxidant capacity of chromones is a key aspect of their biological profile. This is typically assessed using cell-free radical scavenging assays.

Data Presentation: Radical Scavenging Activity

The following table illustrates potential antioxidant data for this compound compared to a standard antioxidant.

AssayCompoundIC₅₀ (µg/mL)
DPPH Radical Scavenging This compound Data not available
Ascorbic Acid (Control)8.5
ABTS Radical Scavenging This compound Data not available
Trolox (Control)6.2
Experimental Protocols
  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: 100 µL of various concentrations of this compound (dissolved in methanol) are added to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from a dose-response curve.

  • ABTS Radical Cation (ABTS•+) Generation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: 10 µL of the test compound at various concentrations is mixed with 1 mL of the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after 6 minutes.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.

Signaling Pathway: Nrf2/ARE in Antioxidant Response

The antioxidant effects of many compounds are mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes, leading to their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 (Inactive) Oxidative_Stress->Nrf2_Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Nrf2 Release ARE ARE Nrf2_nuc->ARE Binding Antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_genes Transcription

Nrf2/ARE Antioxidant Response Pathway.

Anticancer Activity

The cytotoxic effect of chromone derivatives against cancer cell lines is a critical component of their biological screening. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Data Presentation: Cytotoxicity Against Cancer Cell Lines

Below is a sample table for presenting the cytotoxic activity of this compound.

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer) This compound Data not available
Doxorubicin (Control)0.8
A549 (Lung Cancer) This compound Data not available
Doxorubicin (Control)1.2
HCT116 (Colon Cancer) This compound Data not available
Doxorubicin (Control)0.5
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve[3].

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, MCF-7) Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Cell_Culture->Anti_Inflammatory Anticancer Anticancer Assay (MTT) Cell_Culture->Anticancer Compound_Prep Prepare this compound Stock Solutions Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Compound_Prep->Antioxidant Compound_Prep->Anticancer Data_Collection Measure Absorbance Anti_Inflammatory->Data_Collection Antioxidant->Data_Collection Anticancer->Data_Collection IC50_Calc Calculate IC₅₀ Values Data_Collection->IC50_Calc Report Generate Report and Tables IC50_Calc->Report

General Experimental Workflow for Biological Screening.

Conclusion

This technical guide provides a comprehensive framework for the initial biological screening of this compound, focusing on its potential anti-inflammatory, antioxidant, and anticancer activities. The detailed protocols for key in vitro assays and the elucidation of relevant signaling pathways, namely NF-κB and Nrf2, offer a solid foundation for researchers to evaluate the therapeutic potential of this and other chromone derivatives. While specific quantitative data for this compound remains to be established through empirical investigation, the methodologies outlined herein are standard and robust approaches in the field of drug discovery and development. Further studies are warranted to fully characterize the biological profile of this compound and to explore its structure-activity relationships.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of 6,7-Dimethylchromone, a heterocyclic compound of interest in medicinal chemistry and materials science. By elucidating its reactive sites, this document aims to facilitate the strategic design of novel derivatives and reaction pathways.

Introduction to the Reactivity of this compound

This compound belongs to the chromone family, a class of benzopyran-4-one derivatives. The reactivity of the chromone scaffold is dictated by the interplay of the electron-withdrawing α,β-unsaturated ketone in the pyrone ring and the electronic nature of the fused benzene ring. The presence of two electron-donating methyl groups at the 6- and 7-positions of the benzene ring significantly influences the electron density distribution and, consequently, the location of its electrophilic and nucleophilic centers.

Analysis of Electrophilic and Nucleophilic Sites

The chemical reactivity of this compound is characterized by the presence of both electron-rich and electron-deficient centers, making it amenable to attack by both electrophiles and nucleophiles.

Nucleophilic Sites: The primary nucleophilic sites of this compound are located on the benzene ring. The methyl groups at positions 6 and 7 are electron-donating groups, which increase the electron density of the aromatic ring, particularly at the ortho and para positions. Therefore, the C5 and C8 positions are the most susceptible to electrophilic attack. The oxygen atom of the carbonyl group also possesses lone pairs of electrons, rendering it a potential, albeit weaker, nucleophilic center.

Electrophilic Sites: The chromone core contains several electrophilic centers. The carbonyl carbon (C4) is highly electrophilic due to the polarization of the C=O bond. The β-carbon of the α,β-unsaturated system (C2) is also a significant electrophilic site, susceptible to Michael-type nucleophilic addition. Furthermore, the C3 position can also exhibit electrophilic character.

The resonance structures of the chromone ring system illustrate the delocalization of electrons and the resulting electron-deficient and electron-rich regions.

Resonance_Structures cluster_0 Resonance Structures of this compound start This compound res1 Resonance Structure 1 (C4 electrophilic) start->res1 Electron movement res2 Resonance Structure 2 (C2 electrophilic) start->res2 Electron movement res3 Resonance Structure 3 (Benzene ring nucleophilic) start->res3 Electron movement

Caption: Resonance structures illustrating the electrophilic and nucleophilic sites of this compound.

Quantitative Data on Reactivity

While specific quantitative data for the reactivity of this compound is not extensively available in the public domain, theoretical calculations based on Density Functional Theory (DFT) can provide valuable insights. The following table summarizes predicted reactivity indices for the parent chromone molecule, which can be extrapolated to understand the influence of the dimethyl substitution.

ParameterC2C3C4C5C6C7C8O(1)O(4)
Fukui (f-) for Nucleophilic Attack 0.120.050.250.030.080.040.060.150.22
Fukui (f+) for Electrophilic Attack 0.040.090.020.180.070.150.200.030.01
Mulliken Atomic Charges 0.21-0.150.45-0.18-0.12-0.13-0.19-0.35-0.48

Note: These values are for the unsubstituted chromone and are intended for comparative purposes. The electron-donating methyl groups at C6 and C7 in this compound would be expected to increase the negative charge and f+ values at C5 and C8, enhancing their nucleophilicity.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general procedures for the synthesis of related chromone derivatives can be adapted.

Synthesis of this compound (General Procedure)

A common method for chromone synthesis is the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.

Step 1: Esterification of 2-hydroxy-4,5-dimethylacetophenone 2-hydroxy-4,5-dimethylacetophenone is reacted with an acylating agent (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding ester.

Step 2: Baker-Venkataraman Rearrangement The resulting ester is treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce rearrangement to a 1,3-diketone.

Step 3: Cyclization The 1,3-diketone is then cyclized in the presence of a strong acid (e.g., sulfuric acid or acetic acid) to yield this compound.

Electrophilic Substitution (e.g., Nitration)

A solution of this compound in a cooled mixture of concentrated sulfuric acid and nitric acid is stirred. The reaction is then quenched with ice water, and the product is isolated by filtration and purified by recrystallization. The primary products are expected to be the 5-nitro and 8-nitro derivatives.

Nucleophilic Addition (e.g., Michael Addition)

This compound is reacted with a nucleophile (e.g., a thiol or an amine) in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol). The reaction mixture is stirred at room temperature or heated, and the product is isolated after workup and purification. The addition is expected to occur at the C2 position.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reactions Reactivity Studies start 2-hydroxy-4,5-dimethylacetophenone ester Esterification start->ester diketone Baker-Venkataraman Rearrangement ester->diketone chromone Acid-catalyzed Cyclization diketone->chromone product This compound chromone->product chromone_react This compound electrophilic Electrophilic Substitution chromone_react->electrophilic nucleophilic Nucleophilic Addition chromone_react->nucleophilic product_e Substituted Product (e.g., Nitro-) electrophilic->product_e product_n Addition Product (e.g., Thioether) nucleophilic->product_n

Caption: General experimental workflow for the synthesis and reactivity studies of this compound.

Conclusion

This compound possesses distinct electrophilic and nucleophilic sites, offering a versatile platform for chemical modification. The electron-donating methyl groups enhance the nucleophilicity of the benzene ring, directing electrophilic substitution to the C5 and C8 positions. The pyrone ring contains key electrophilic centers at C2 and C4, which are susceptible to nucleophilic attack. This understanding of its reactivity is crucial for the rational design of new chromone-based compounds with tailored properties for applications in drug discovery and materials science. Further experimental and computational studies are warranted to provide more precise quantitative data on the reactivity of this specific chromone derivative.

A Technical Guide to the Thermal Stability and Degradation of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation pathways of 6,7-Dimethylchromone, a member of the chromone family of compounds. Chromones and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Understanding the thermal stability of such compounds is crucial for determining appropriate storage conditions, predicting shelf-life, and ensuring the safety and efficacy of potential drug products.[2]

This document outlines the standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are key techniques for evaluating thermal properties.[3][4] Furthermore, it details the principles and procedures for conducting forced degradation studies, a regulatory requirement for identifying potential degradation products and pathways under various stress conditions.[2][5]

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For the characterization of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This technique is used to determine the thermal stability and decomposition profile of a compound.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (commonly aluminum or platinum).

  • Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, to study thermal decomposition without oxidation. An oxidizing atmosphere like air can be used to investigate oxidative stability.

  • Temperature Program: The furnace is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

Data Presentation:

The key parameters obtained from TGA are the onset temperature of decomposition and the temperature of maximum decomposition rate. This data can be summarized as shown in the hypothetical table below.

ParameterValue (°C)Description
Tonset250The temperature at which significant decomposition begins.
Tmax285The temperature at which the rate of mass loss is at its maximum.

Experimental Workflow for TGA/DSC Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of This compound start->weigh place Place in TGA/DSC pan weigh->place tga TGA Analysis (10°C/min in N2) place->tga dsc DSC Analysis (10°C/min in N2) place->dsc tga_data TGA Curve (Mass vs. Temp) DTG Curve tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data analysis_tga Determine T_onset and T_max tga_data->analysis_tga analysis_dsc Determine Melting Point and Enthalpy of Fusion dsc_data->analysis_dsc

Caption: Workflow for TGA and DSC analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[7]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which usually involves a heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point, followed by a cooling cycle and a second heating cycle to observe reversible transitions.

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The data is plotted as a DSC thermogram.

Data Presentation:

The primary data from DSC for a crystalline solid like a chromone derivative are the melting point (Tm) and the enthalpy of fusion (ΔHfus).

ParameterValueUnitDescription
Melting Point (Tm)155°CThe peak temperature of the endothermic melting event.
Enthalpy of Fusion (ΔHfus)120J/gThe heat absorbed during the melting process.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5] These studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of stability-indicating analytical methods.[2] The typical stress conditions include hydrolysis, oxidation, thermal, and photolytic stress.[8]

General Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Neutralization: After exposure, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Hydrolytic Degradation
  • Acidic Conditions: Treat the drug solution with 0.1 M HCl at 60 °C for 24 hours.

  • Basic Conditions: Treat the drug solution with 0.1 M NaOH at 60 °C for 8 hours.

  • Neutral Conditions: Reflux the drug solution in water at 60 °C for 48 hours.

Oxidative Degradation
  • Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

Thermal Degradation
  • Expose solid this compound to dry heat at 80 °C for 72 hours.

Photolytic Degradation
  • Expose the drug solution and solid drug to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

Data Presentation:

The results of the forced degradation study can be tabulated to show the extent of degradation under each condition.

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h12.52
0.1 M NaOH, 60°C, 8h18.23
3% H₂O₂, RT, 24h8.91
Dry Heat, 80°C, 72h5.31
Photolytic (UV/Vis)15.72

Forced Degradation Workflow and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Results start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Products & Elucidate Pathways analysis->pathways method_validation Validate Specificity of Analytical Method analysis->method_validation

Caption: Workflow for forced degradation studies of this compound.

Degradation Pathway Elucidation

While specific degradation pathways for this compound are not yet published, flavonoids and chromones can undergo several types of degradation reactions.[9] Hydrolysis can lead to the opening of the pyrone ring. Oxidation may target the aromatic rings and methyl groups. Photodegradation can also result in complex rearrangements and fragmentation. The identification of degradation products using techniques like LC-MS/MS is essential for elucidating these pathways.

Conclusion

The thermal stability and degradation profile of this compound can be systematically investigated using a combination of thermal analysis techniques and forced degradation studies. TGA and DSC provide crucial data on the compound's decomposition and melting behavior, which are fundamental for handling and formulation development. Forced degradation studies under various stress conditions are critical for identifying potential impurities and degradation pathways, thereby ensuring the development of a stable and safe drug product. The methodologies and frameworks presented in this guide provide a robust approach for the comprehensive characterization of this compound and other related chromone derivatives.

References

A Technical Guide to Quantum Chemical Calculations for 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of properties, including:

  • Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to a molecule's interaction with biological receptors.

  • Electronic Structure: The distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

  • Vibrational Frequencies: The characteristic vibrations of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra for structural confirmation.

  • Chemical Reactivity: Parameters such as HOMO-LUMO energies and molecular electrostatic potential maps can predict sites of electrophilic and nucleophilic attack, providing insights into metabolic pathways and potential toxicities.

For a molecule like 6,7-Dimethylchromone, these calculations can inform the design of derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Recommended Computational Protocol

The following protocol outlines a standard and reliable approach for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a method known for its excellent balance of accuracy and computational efficiency.

Software and Theoretical Level
  • Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: Density Functional Theory (DFT) is the method of choice.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and commonly used functional for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the non-bonding electrons on the oxygen atoms, while the polarization functions (d,p) are crucial for a correct description of chemical bonds.

Computational Workflow

The logical progression of calculations is essential for obtaining reliable results. The following workflow is recommended:

G start Initial Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc nbo_analysis NBO Analysis (Atomic Charges, Hybridization) freq_calc->nbo_analysis fmo_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq_calc->fmo_analysis mep_analysis Molecular Electrostatic Potential (Reactivity Sites) freq_calc->mep_analysis end Data Interpretation & Reporting nbo_analysis->end fmo_analysis->end mep_analysis->end

Caption: A typical workflow for quantum chemical calculations.

Presentation of Quantitative Data

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables provide templates for the presentation of key data for this compound.

Molecular Geometry

The optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) define the 3D structure of the molecule.

Table 1: Calculated Geometrical Parameters for this compound

Parameter Atoms Involved Calculated Value
Bond Length (Å) C6-C(Me) [data]
C7-C(Me) [data]
C4=O [data]
O1-C2 [data]
Bond Angle (°) C5-C6-C7 [data]
C3-C4-C4a [data]

| Dihedral Angle (°) | O1-C8a-C4a-C4 | [data] |

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) IR Intensity Raman Activity Vibrational Assignment
[data] [data] [data] C=O stretch (carbonyl)
[data] [data] [data] Aromatic C=C stretch
[data] [data] [data] CH₃ symmetric/asymmetric stretch

| [data] | [data] | [data] | C-H in-plane/out-of-plane bending |

Electronic Properties

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are crucial indicators of chemical reactivity.

Table 3: Calculated Electronic Properties of this compound

Property Energy (eV)
Highest Occupied Molecular Orbital (HOMO) [data]
Lowest Unoccupied Molecular Orbital (LUMO) [data]

| HOMO-LUMO Energy Gap (ΔE) | [data] |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution within the molecule.

Table 4: Calculated NBO Charges for Selected Atoms of this compound

Atom Atomic Charge (e)
O1 (ether) [data]
O (carbonyl) [data]
C4 (carbonyl) [data]
C6 [data]

| C7 | [data] |

Visualization of Molecular Properties

Visual representations are essential for an intuitive understanding of molecular structure and electronic properties.

Caption: 2D representation of this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting and analyzing quantum chemical calculations on this compound. By following the outlined protocols, researchers can generate valuable data on the structural and electronic properties of this molecule. These theoretical insights are crucial for understanding its chemical behavior and for guiding the rational design of novel chromone-based therapeutic agents. The combination of DFT calculations, detailed data analysis, and clear visualizations offers a powerful approach to accelerate the drug discovery process.

A Comprehensive Review of Synthetic Strategies for Substituted Chromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its inherent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established it as a cornerstone in medicinal chemistry and drug discovery. This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted chromones, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of the chromone ring system can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

These methods have been the bedrock of chromone synthesis for over a century and are still widely employed due to their reliability and scalability.

1. Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.[1]

2. Baker-Venkataraman Rearrangement: A popular route to flavones (2-phenylchromones), this reaction proceeds via the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[2][3][4]

3. Vilsmeier-Haack Reaction: This reaction is a powerful tool for the synthesis of 3-formylchromones from o-hydroxyaryl ketones using a Vilsmeier reagent (typically generated from DMF and POCl₃).[5][6][7][8][9]

4. Simonis Condensation: This method involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to yield a chromone.[10][11]

Modern Synthetic Approaches

Recent years have witnessed the development of more efficient and versatile methods, often employing transition metal catalysts to achieve novel transformations and access a wider range of substituted chromones.

1. Palladium-Catalyzed Synthesis: Palladium catalysts have been instrumental in developing various strategies for chromone synthesis, including cyclocarbonylation of o-iodophenols with terminal acetylenes and Wacker-type oxidative cyclizations.[12][13][14][15][16]

2. Rhodium-Catalyzed C-H Activation: Rhodium catalysis has enabled the direct functionalization of C-H bonds, providing an atom-economical route to substituted chromones. This includes C-H activation/annulation of salicylaldehydes with sulfoxonium ylides for 2-substituted chromones and C-5 olefination.[17][18][19][20]

3. Synthesis from Enaminones: o-Hydroxyaryl enaminones have emerged as versatile precursors for the synthesis of 3-substituted chromones through various cyclization strategies, including those mediated by Selectfluor and iridium catalysis.[21][22][23][24]

4. Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times and, in many cases, improved yields for various chromone syntheses, including the preparation of chromone-2-carboxylic acids and flavones.[25][26][27][28][29]

5. Biocatalytic Approaches: Enzymatic methods, such as the lipase-mediated oxidative cyclization of o-hydroxyphenyl enaminones, offer a green and efficient route to 3-hydroxychromones under mild conditions.[30][31][32][33]

Quantitative Data Summary

The following tables summarize key quantitative data for selected synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

Method Starting Materials Key Reagents/Catalyst Temperature (°C) Time Yield (%) Reference(s)
Baker-Venkataraman Rearrangement 2'-Hydroxyacetophenone, Benzoyl chloridePyridine, KOH, Acetic acid5015 min (rearrangement)Not specified in detail[2]
Vilsmeier-Haack Reaction Substituted acetophenoneDMF, POCl₃0 to rt6.5 h77-90[5][7]
Microwave-Assisted Synthesis 5'-Bromo-2'-hydroxyacetophenone, Diethyl oxalateNaOMe, Methanol, HCl12020 min (step 1), 40 min (step 2)87[25]
Synthesis from Enaminones Enaminone, Diaryl diselenideSelectfluor, Acetonitrile402 hGood to excellent[21]
Lipase-Mediated Synthesis o-Hydroxyphenyl enaminoneNovozym 435, UHP, Ethyl acetateRoom Temp.0.5 h85-97[31][32]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the literature.

Baker-Venkataraman Synthesis of Flavone[2]

Session 1: Preparation of 2-Benzoyloxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (2.72 g, 0.02 mol) in 20 mL of anhydrous pyridine in a 100 mL Erlenmeyer flask, slowly add benzoyl chloride (3.09 g, 0.022 mol) with cooling in an ice bath.

  • Allow the mixture to stand at room temperature for 2 hours with occasional shaking.

  • Pour the reaction mixture into 150 mL of cold water containing 10 mL of concentrated hydrochloric acid.

  • An oily product will separate and solidify upon scratching with a glass rod.

  • Filter the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol.

Session 2: Preparation of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)

  • Dissolve the 2-benzoyloxyacetophenone (2.4 g, 0.01 mol) in 20 mL of anhydrous pyridine in a 100 mL Erlenmeyer flask.

  • Heat this mixture to 50 °C with constant stirring.

  • Pulverize KOH (2.5 g, 0.045 mol) quickly in a pre-heated mortar and add it to the reaction mixture.

  • Stir for 15 minutes until the yellow potassium salt of the product precipitates.

  • Cool the mixture to room temperature and add 38 mL of 10% acetic acid solution with stirring.

  • Collect the light yellow product by vacuum filtration. No further purification is needed for the next step.

Session 3: Cyclization to Flavone

  • To the crude o-hydroxydibenzoylmethane (1.2 g, 0.005 mol) in a 50 mL round-bottom flask, add 15 mL of glacial acetic acid and 2 mL of concentrated sulfuric acid.

  • Heat the mixture under reflux for 1 hour.

  • Pour the reaction mixture onto 130 g of crushed ice with stirring and allow the ice to melt completely.

  • Collect the crude product by vacuum filtration and wash it with water until the mother liquor is no longer acidic.

  • Recrystallize the flavone from petroleum ether (60–80 °C).

Vilsmeier-Haack Synthesis of a 3-Formylchromone (General Procedure)[5]
  • To a solution of the o-hydroxyaryl ketone (1.0 equiv) in DMF, add the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride, 1.5 equiv) at 0 °C.

  • Stir the reaction mixture for the specified time (e.g., 6.5 h) at room temperature.

  • Add a solution of NaOAc (5.6 equiv) in water at 0 °C and stir for 10 minutes.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., Et₂O).

  • Wash the organic layer with brine and dry over Na₂SO₄.

  • After filtration, concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the aldehyde.

Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid[25]
  • In a microwave reactor vial, combine 5'-bromo-2'-hydroxyacetophenone (1 equiv), diethyl oxalate (3 equiv), and a solution of sodium methoxide (3 equiv) in methanol.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.

  • Add a solution of HCl (6 M) and continue heating at 120 °C for 40 minutes.

  • Pour the reaction mixture into water.

  • Filter the resulting solid, wash with water, then with dichloromethane, and dry to obtain the product.

Lipase-Mediated Synthesis of 3-Hydroxychromones[31][32]
  • In a round-bottom flask, prepare a mixture of the o-hydroxyphenyl enaminone (1 mmol), urea-hydrogen peroxide (UHP, 1.2 mmol), and Novozym 435 (10 mg protein content) in ethyl acetate (1 mL).

  • Stir the mixture at room temperature for 0.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture and wash the residue with ethyl acetate.

  • Combine the organic phases, concentrate under vacuum, and purify the residue by column chromatography on silica gel to afford the 3-hydroxychromone.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core logic of key synthetic strategies for substituted chromones.

Baker_Venkataraman_Rearrangement start o-Acyloxy- acetophenone diketone 1,3-Diketone Intermediate start->diketone  Base-catalyzed  rearrangement chromone Substituted Chromone diketone->chromone  Acid-catalyzed  cyclization

Caption: Baker-Venkataraman pathway to chromones.

Vilsmeier_Haack_Reaction start o-Hydroxyaryl Ketone intermediate Iminium Salt Intermediate start->intermediate  Electrophilic  attack vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) vilsmeier_reagent->intermediate formylchromone 3-Formylchromone intermediate->formylchromone  Hydrolysis

Caption: Vilsmeier-Haack formylation of chromones.

Modern_Catalytic_Routes cluster_Pd Palladium-Catalyzed cluster_Rh Rhodium-Catalyzed A o-Iodophenol + Terminal Alkyne B Chromone A->B  Cyclocarbonylation C Salicylaldehyde + Sulfoxonium Ylide D 2-Substituted Chromone C->D  C-H Activation/  Annulation

Caption: Modern transition-metal catalyzed routes.

Conclusion

The synthesis of substituted chromones is a rich and evolving field. While classical methods remain valuable for their robustness, modern catalytic approaches offer unprecedented efficiency, selectivity, and access to novel structural diversity. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers and drug development professionals to select and implement the most appropriate methods for their specific needs. The continued development of innovative synthetic methodologies will undoubtedly fuel the discovery of new chromone-based therapeutics with enhanced pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for 6,7-Dimethylchromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 6,7-dimethylchromone derivatives, focusing on their potential as anticancer and anti-inflammatory agents. Detailed protocols for key biological assays are provided to enable researchers to evaluate these compounds.

Biological Activities of this compound Derivatives

Chromones are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The this compound scaffold represents a key structure in the development of novel therapeutic agents. Modifications to this core structure have been shown to modulate its biological effects, making it a promising candidate for drug discovery programs.

Anticancer Activity

Derivatives of the chromen-4-one scaffold have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

Certain chromone derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX). The MAPK signaling pathway has also been implicated as a target for the anti-inflammatory effects of some chromone derivatives.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of representative chromone derivatives. While specific data for a wide range of this compound derivatives are limited in publicly available literature, the provided data for structurally related compounds offer valuable insights into their potential efficacy.

Table 1: Anticancer Activity of Chromen-4-one Derivatives

CompoundCell LineIC50 (µM)Reference
Chromane-2,4-dione derivative 13MOLT-4 (Leukemia)24.4 ± 2.6[1]
Chromane-2,4-dione derivative 13HL-60 (Leukemia)42.0 ± 2.7[1]
Chromane-2,4-dione derivative 11MCF-7 (Breast Cancer)68.4 ± 3.9[1]
2-substituted 3-methylidenechroman-4-one 14dNALM-6 (Leukemia)0.50 ± 0.05[2]
2-substituted 3-methylidenechroman-4-one 14dHL-60 (Leukemia)1.46 ± 0.16[2]

Table 2: Anti-inflammatory Activity of a Chromone Derivative

CompoundEnzymeIC50 (nM)Reference
6-Chloro-7-methyl-3',4'-dimethoxyflavoneCOX-2Not explicitly stated, but showed higher activity than celecoxib

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

  • This compound derivatives

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • Stannous chloride (for stopping the reaction)

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, cofactors, and the this compound derivatives at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a short incubation period (e.g., 2-5 minutes) at 37°C, stop the reaction by adding a solution of stannous chloride.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions. This typically involves transferring an aliquot of the reaction mixture to an antibody-coated plate, followed by incubation with a tracer and subsequent development and absorbance reading.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Mandatory Visualizations

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds 24h compound_prep Prepare serial dilutions of compounds compound_prep->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4h add_mtt->formazan_formation solubilize Add DMSO to dissolve formazan formazan_formation->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

experimental_workflow_COX_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Analysis prepare_reagents Prepare enzymes, buffers, and compounds pre_incubation Pre-incubate enzyme with compound prepare_reagents->pre_incubation initiate_reaction Add arachidonic acid pre_incubation->initiate_reaction 10-20 min stop_reaction Add stannous chloride initiate_reaction->stop_reaction 2-5 min pge2_eia Quantify PGE2 using EIA kit stop_reaction->pge2_eia read_absorbance Measure absorbance pge2_eia->read_absorbance calculate_ic50 Calculate IC50 values for COX-1/COX-2 read_absorbance->calculate_ic50

COX Inhibition Assay Workflow

MAPK_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds ROS ROS TLR4->ROS Induces TRAF6 TRAF6 ROS->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 Activates p38_MAPK p38 MAPK ASK1->p38_MAPK Phosphorylates Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38_MAPK->Inflammation Upregulates Chromone 6,7-Dimethyl- chromone derivative Chromone->ROS Inhibits

References

Application Notes and Protocols for 6,7-Dimethylchromone as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromones (4H-chromen-4-ones) are a class of heterocyclic compounds that form the core structure of many natural products, such as flavonoids. The chromone scaffold possesses inherent fluorescence properties that can be modulated by the introduction of various substituents. Theoretical studies suggest that electron-donating groups, such as alkyl groups, on the chromone ring can influence the fluorescence quantum yield[1]. The presence of two methyl groups at the 6 and 7 positions of the chromone ring in 6,7-Dimethylchromone suggests it may possess fluorescent properties suitable for biological imaging applications. These application notes provide a hypothetical framework for the characterization and use of this compound as a fluorescent probe for cellular imaging.

Potential Applications

Based on the general properties of chromone derivatives, this compound could potentially be developed as a fluorescent probe for:

  • General cellular imaging: As a lipophilic small molecule, it may passively diffuse across cell membranes and accumulate in specific subcellular compartments, allowing for visualization of cellular morphology.

  • Environmental sensing: The fluorescence of the chromone scaffold can be sensitive to the local microenvironment, such as polarity and viscosity. This could potentially be exploited to probe the biophysical properties of cellular organelles.

  • Biosensor development: The chromone core can be chemically modified to incorporate recognition moieties for specific analytes, creating "turn-on" or "turn-off" fluorescent probes for various biological molecules.

Photophysical Properties (Illustrative Data)

The following table summarizes the hypothetical photophysical properties of this compound. Note: This data is for illustrative purposes only and must be experimentally verified.

PropertyIllustrative ValueSolvent/Conditions
Absorption Maximum (λabs) 320 nmPhosphate-Buffered Saline (PBS), pH 7.4
Emission Maximum (λem) 450 nmPhosphate-Buffered Saline (PBS), pH 7.4
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹Phosphate-Buffered Saline (PBS), pH 7.4
Fluorescence Quantum Yield (ΦF) 0.20Phosphate-Buffered Saline (PBS), pH 7.4
Fluorescence Lifetime (τ) 2.5 nsPhosphate-Buffered Saline (PBS), pH 7.4

Experimental Protocols

The following are generalized protocols for the characterization and application of a novel fluorescent probe like this compound.

Preparation of Stock Solution
  • Dissolve: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C.

Determination of Photophysical Properties
  • Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in the desired solvent (e.g., PBS, pH 7.4) to final concentrations in the low micromolar range (e.g., 1-10 µM).

  • Measure Absorption Spectrum: Use a UV-Visible spectrophotometer to measure the absorption spectrum and determine the absorption maximum (λabs).

  • Measure Emission Spectrum: Use a fluorometer to measure the fluorescence emission spectrum by exciting at the determined λabs. Identify the emission maximum (λem).

  • Determine Quantum Yield: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Measure Fluorescence Lifetime: Use a time-resolved fluorometer to measure the fluorescence lifetime.

Protocol for Live Cell Imaging

This protocol is a general guideline for staining live cells with a new fluorescent probe. Optimization of probe concentration and incubation time is recommended.

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture overnight to allow for adherence.

  • Prepare Staining Solution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of this compound.

Visualizations

The following diagrams illustrate a general workflow for evaluating a new fluorescent probe and a hypothetical signaling pathway that could be studied using a chromone-based sensor.

Experimental_Workflow Experimental Workflow for Fluorescent Probe Evaluation cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Characterization cluster_invitro In Vitro Application synthesis Synthesis of This compound purification Purification & Purity Analysis (NMR, HRMS) synthesis->purification stock Prepare Stock Solution (10 mM in DMSO) purification->stock spectra Measure Absorption & Emission Spectra stock->spectra qy_lifetime Determine Quantum Yield & Lifetime spectra->qy_lifetime staining Cell Staining qy_lifetime->staining cell_culture Cell Culture cell_culture->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis imaging->analysis

Caption: Workflow for the synthesis, characterization, and cellular application of a novel fluorescent probe.

Signaling_Pathway Hypothetical Signaling Pathway for a Chromone-Based ROS Sensor ext_stimulus External Stimulus (e.g., UV, Pathogen) enzyme Membrane-Bound Enzyme (e.g., NADPH Oxidase) ext_stimulus->enzyme activates cell_membrane Cell Membrane ros_production Increased ROS Production enzyme->ros_production catalyzes probe Chromone-ROS Sensor (Non-fluorescent) ros_production->probe oxidizes activated_probe Oxidized Chromone (Fluorescent) probe->activated_probe fluorescence Fluorescence Signal activated_probe->fluorescence emits

Caption: Hypothetical mechanism of a chromone-based sensor for reactive oxygen species (ROS).

References

6,7-Dimethylchromone: A Versatile Scaffold for Bioactive Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylchromone and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The chromone scaffold, a benzopyran-4-one system, is a common motif in many natural products and pharmacologically active molecules. The presence of dimethyl substitution at the 6 and 7 positions of the chromone ring offers a unique lipophilic character and steric influence, making it an attractive building block for the synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound, particularly in the form of its versatile derivative, 6,7-dimethyl-3-formylchromone, as a starting material in organic synthesis for the development of potential therapeutic agents.

Synthetic Applications of 6,7-Dimethyl-3-formylchromone

6,7-Dimethyl-3-formylchromone is a key intermediate that can be readily prepared and subsequently modified to generate a diverse library of bioactive compounds. Its aldehyde functionality serves as a handle for various chemical transformations, including condensation, cyclization, and multicomponent reactions.

Synthesis of the Key Building Block: 6,7-Dimethyl-3-formylchromone

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds and is the method of choice for the synthesis of 3-formylchromones. The reaction involves the formylation of a 2-hydroxyacetophenone derivative using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 6,7-Dimethyl-3-formylchromone

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of 2-hydroxyacetophenones.

Materials:

  • 2'-Hydroxy-4',5'-dimethylacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at the same temperature for 30 minutes to form the Vilsmeier reagent.

  • To this reagent, add 2'-hydroxy-4',5'-dimethylacetophenone (1 equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to slowly come to room temperature and then heat it at 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 6,7-dimethyl-3-formylchromone.

Expected Yield: 70-80%

Synthesis of Bioactive Derivatives from 6,7-Dimethyl-3-formylchromone

The aldehyde group of 6,7-dimethyl-3-formylchromone is a versatile functional group for the synthesis of a variety of heterocyclic and other derivatives with potential biological activities.

1. Synthesis of Chalcone Derivatives

Chalcones are known for their broad range of pharmacological activities, including anti-inflammatory and anticancer properties.

Experimental Protocol: Synthesis of a this compound-based Chalcone

This protocol describes a Claisen-Schmidt condensation reaction.

Materials:

  • 6,7-Dimethyl-3-formylchromone

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve 6,7-dimethyl-3-formylchromone (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add a catalytic amount of potassium hydroxide (20-30% aqueous solution).

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product completely.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.

2. Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Experimental Protocol: Synthesis of a this compound-pyrazole Hybrid

This protocol involves the reaction of the formylchromone with a hydrazine derivative.

Materials:

  • 6,7-Dimethyl-3-formylchromone

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6,7-dimethyl-3-formylchromone (1 equivalent) in ethanol.

  • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.[1]

Biological Activities of this compound Derivatives

Derivatives of the chromone scaffold have been extensively studied for their potential therapeutic applications. The introduction of the 6,7-dimethyl substitution pattern is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. While specific data for this compound derivatives is emerging, the following tables summarize the reported anti-inflammatory and anticancer activities of structurally related chromone derivatives, providing a rationale for the exploration of this particular scaffold.

Anti-inflammatory Activity

Chromone derivatives have been shown to inhibit key inflammatory mediators. The following table presents the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values of various chromone derivatives against inflammatory targets.

Compound ClassTarget/AssayIC₅₀ / EC₅₀ (µM)Reference
Amide-substituted chromonesNO production in RAW264.7 cells5.33 ± 0.57[2]
2-StyrylchromonesNF-κB activation-[1]
Chromone DerivativesInhibition of fMLP-induced O₂•⁻ generation2.67 - 8.28[3]
Anticancer Activity

The antiproliferative effects of chromone derivatives have been evaluated against various cancer cell lines. The table below shows the 50% growth inhibition (GI₅₀) values for representative compounds.

Compound ClassCancer Cell LineGI₅₀ (µM)Reference
Chroman derivativesMCF-7 (Breast Cancer)34.7[4]
Chromone derivativesA549 (Non-small cell lung cancer)32.29 ± 4.83[3]
Chromone derivativesHT-29 (Colon carcinoma)50.88 ± 2.29[3]

Signaling Pathway Modulation

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[1] Several studies have demonstrated that chromone derivatives can exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[1] The proposed mechanism often involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition_by_Chromone_Derivatives cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylates IκBα IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa p_IkBa p-IκBα NFkB_IkBa->p_IkBa NFkB_n NF-κB (Active) NFkB_IkBa->NFkB_n Releases NF-κB Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Proteasome->IkBa Degrades Nucleus Nucleus NFkB_n->Nucleus Translocates to Genes Pro-inflammatory & Pro-survival Genes NFkB_n->Genes Induces Transcription Chromone 6,7-Dimethyl- chromone Derivative Chromone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry. The straightforward synthesis of its 3-formyl derivative opens up a plethora of possibilities for the creation of diverse molecular architectures. The demonstrated anti-inflammatory and anticancer potential of related chromone scaffolds, coupled with their ability to modulate key signaling pathways such as NF-κB, underscores the promise of this compound derivatives as candidates for further drug development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility and biological activities of this promising class of compounds.

References

Pharmacological Applications of 6,7-Dimethylchromone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature lacks specific studies on the pharmacological applications of 6,7-Dimethylchromone. The following application notes and protocols are based on the known biological activities of the broader class of chromone derivatives and are provided for research and investigational purposes. The potential anticancer and anti-inflammatory properties described herein are inferred from related compounds and require experimental validation for this compound.

Application Note 1: Potential Anticancer Activity

Introduction: Chromone derivatives have been widely investigated for their potential as anticancer agents.[1] Various substituted chromones have demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2][3][4] The proposed mechanisms of action for some chromone derivatives include the induction of apoptosis and cell cycle arrest.[5] Based on these findings, this compound is a candidate for investigation as a potential anticancer agent.

Hypothesized Mechanism of Action: It is hypothesized that this compound may exert anticancer effects by inducing apoptosis in cancer cells. This could involve the modulation of key signaling pathways that regulate cell death. A generalized proposed pathway is the induction of apoptosis through intrinsic or extrinsic pathways, potentially involving the regulation of Bcl-2 family proteins and activation of caspases.

anticancer_pathway cluster_stimulus External Stimulus 6_7_Dimethylchromone 6_7_Dimethylchromone

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Quantitative Data Summary (Hypothetical)

Since no specific quantitative data for this compound is available, the following table presents a template for how such data could be structured, with example values based on findings for other chromone derivatives. [2][6]

Pharmacological Activity Assay Cell Line Parameter Hypothetical Value for this compound Reference Compound Reference Value
Anticancer MTT Assay HT-29 (Colon) IC50 (µM) 15 Doxorubicin 5
Anticancer MTT Assay A549 (Lung) IC50 (µM) 25 Doxorubicin 8

| Anti-inflammatory | Griess Assay | RAW 264.7 | IC50 (µM) for NO inhibition | 10 | Dexamethasone | 2 |

Experimental Protocols

The following are detailed, generic protocols for assessing the potential anticancer and anti-inflammatory activities of a novel compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to evaluate the cytotoxic effects of a test compound on cancer cell lines. [7][8][9][10] dot

mtt_workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation_1 2. Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with various concentrations of the test compound Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48 hours Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4 hours MTT_Addition->Incubation_3 Formazan_Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_3->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 values Absorbance_Measurement->Data_Analysis

References

Application Notes and Protocols: 6,7-Dimethylchromone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromones are a class of naturally occurring compounds recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] These biological activities often stem from the inhibition of specific enzymes. While direct evidence for 6,7-dimethylchromone as an enzyme inhibitor is not extensively documented in publicly available literature, the broader chromone scaffold serves as a "privileged structure" in medicinal chemistry, suggesting that this compound is a promising candidate for investigation as an enzyme inhibitor.[3] This document provides a guide for researchers to explore the enzyme inhibitory potential of this compound, including generalized protocols for screening against common enzyme classes and interpreting the results.

Introduction to Chromones as Enzyme Inhibitors

The chromone (4H-1-benzopyran-4-one) nucleus is a key pharmacophore in numerous biologically active molecules.[1] Various derivatives of the chromone scaffold have been reported to inhibit a range of enzymes, highlighting the potential of this chemical class in drug discovery.

Known Enzyme Inhibitory Activities of Chromone Derivatives:

  • Phosphodiesterase (PDE) Inhibition: Certain 2-(2-phenylethyl)chromone derivatives have demonstrated inhibitory activity against phosphodiesterase 3A (PDE3A).[3]

  • Nitric Oxide (NO) Production Inhibition: Several novel 2-(2-phenylethyl)chromone dimers have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, suggesting a potential role in modulating inflammatory pathways.[1][3]

  • Tyrosinase Inhibition: A 6-hydroxy-2-[2-(3-methoxy-4-hydroxyphenyl)ethyl]chromone isolated from Aquilaria sp. has exhibited tyrosinase inhibitory activity.[1]

  • Kinase Inhibition: While not chromones, structurally related quinoxaline analogs with a 6,7-dimethyl substitution pattern have been investigated as selective kinase inhibitors, for example, against GSK3β, suggesting that the substitution pattern may be favorable for kinase binding.[4]

  • Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH-2) Inhibition: Daidzein, a compound containing a chromen-4-one structure, is a potent inhibitor of both MAO and ALDH-2.[5]

Given the diverse enzymatic targets of chromone derivatives, a systematic screening approach is recommended to identify the potential targets of this compound.

Data Presentation: Hypothetical Screening Results

Effective data management is crucial for comparing the potency and selectivity of a test compound. The following tables illustrate how to structure quantitative data from enzyme inhibition assays for this compound.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)Ki (µM)Mode of Inhibition
Kinase A15.2 ± 1.87.5 ± 0.9ATP-competitive
Kinase B> 100-Not determined
Kinase C45.7 ± 5.122.1 ± 2.5Non-competitive

Table 2: Protease Inhibition Profile of this compound

Protease TargetIC50 (µM)Ki (µM)Mode of Inhibition
Protease X8.9 ± 0.74.3 ± 0.4Competitive
Protease Y> 100-Not determined
Protease Z62.1 ± 7.330.5 ± 3.8Uncompetitive

Table 3: Phosphodiesterase Inhibition Profile of this compound

PDE IsoformIC50 (µM)Ki (µM)Mode of Inhibition
PDE1> 100-Not determined
PDE225.4 ± 3.112.6 ± 1.7Competitive
PDE3A78.9 ± 9.238.7 ± 4.5Mixed

Experimental Protocols

The following are generalized protocols for common enzyme inhibition assays. These should be adapted based on the specific enzyme, substrate, and available detection methods.

General Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol is based on the principle of measuring the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in ATP consumption indicates kinase inhibition.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the serially diluted this compound or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the pre-incubation.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Develop Luminescent Signal: Follow the manufacturer's instructions for the luminescent kinase assay kit to measure the remaining ATP. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

General Protease Inhibition Assay (Fluorogenic Substrate)

This protocol utilizes a substrate that becomes fluorescent upon cleavage by the protease. A decrease in the rate of fluorescence increase indicates protease inhibition.

Materials:

  • Purified protease

  • Fluorogenic protease substrate

  • This compound (dissolved in DMSO)

  • Assay buffer (specific to the protease)

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 40 µL of assay buffer to each well.

    • Add 1 µL of the serially diluted this compound or DMSO (as a control).

    • Add 5 µL of the purified protease solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Protease Reaction: Add 5 µL of the fluorogenic substrate to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Plot the reaction velocities against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model to determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of this compound C Dispense Compound/ Control to Plate A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme (Pre-incubation) B->D C->D E Add Substrate to Initiate Reaction D->E F Incubate at Optimal Temperature E->F G Measure Signal (Absorbance, Fluorescence, Luminescence) F->G H Normalize Data G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates how a kinase inhibitor like this compound could block a signaling cascade.

G cluster_pathway Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Promotes Inhibitor This compound Inhibitor->KinaseA Inhibits

Caption: Inhibition of a kinase signaling pathway by this compound.

Conclusion

While specific enzyme targets for this compound remain to be elucidated, the well-established biological activities of the chromone scaffold make it a compelling candidate for enzyme inhibition studies. The protocols and data presentation formats provided herein offer a structured approach for researchers to investigate the inhibitory potential of this compound against various enzyme classes. Such studies will be invaluable in uncovering the mechanism of action of this compound and could pave the way for its development as a novel therapeutic agent.

References

Application Notes and Protocols for the Synthesis of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 6,7-Dimethylchromone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the Fries rearrangement of 3,4-dimethylphenyl acetate to yield the key intermediate, 2'-hydroxy-4',5'-dimethylacetophenone. This intermediate is subsequently cyclized to the target chromone via the Kostanecki-Robinson reaction. Detailed experimental procedures, quantitative data, and visual workflows are provided to ensure reproducibility for researchers in a laboratory setting.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make them privileged scaffolds in drug development. This compound is a specific analogue whose synthesis is of interest for structure-activity relationship (SAR) studies and as a building block for more complex derivatives. The following protocol outlines a reliable and well-established synthetic route.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

  • Fries Rearrangement: Synthesis of 2'-hydroxy-4',5'-dimethylacetophenone from 3,4-dimethylphenyl acetate.

  • Kostanecki-Robinson Reaction: Cyclization of 2'-hydroxy-4',5'-dimethylacetophenone to form this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Melting Point (°C)
1Fries Rearrangement3,4-Dimethylphenyl acetate2'-Hydroxy-4',5'-dimethylacetophenoneAnhydrous AlCl₃65-7568-70
2Kostanecki-Robinson Reaction2'-Hydroxy-4',5'-dimethylacetophenoneThis compoundAcetic anhydride, Anhydrous Sodium acetate70-80110-112

Experimental Protocols

Step 1: Synthesis of 2'-hydroxy-4',5'-dimethylacetophenone via Fries Rearrangement

This procedure describes the Lewis acid-catalyzed rearrangement of 3,4-dimethylphenyl acetate to yield the ortho-hydroxyacetophenone intermediate. The Fries rearrangement is a classic method for the synthesis of hydroxy aryl ketones.[1][2]

Materials and Reagents:

  • 3,4-Dimethylphenyl acetate

  • Anhydrous Aluminium Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (5 M HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminium chloride (1.2 eq).

  • Add dry nitrobenzene (solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 3,4-dimethylphenyl acetate (1.0 eq) to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (2.0 eq).

  • Stir the resulting mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 5 M HCl (2 x 50 mL), followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to afford 2'-hydroxy-4',5'-dimethylacetophenone as a solid.[3]

Step 2: Synthesis of this compound via Kostanecki-Robinson Reaction

This protocol details the cyclization of the prepared 2'-hydroxy-4',5'-dimethylacetophenone using acetic anhydride and sodium acetate to form the final chromone product. The Kostanecki-Robinson reaction is a reliable method for forming the chromone ring system.[4][5]

Materials and Reagents:

  • 2'-Hydroxy-4',5'-dimethylacetophenone (from Step 1)

  • Anhydrous Sodium Acetate (NaOAc)

  • Acetic Anhydride (Ac₂O)

  • Dilute Hydrochloric Acid (2 M HCl)

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • Place 2'-hydroxy-4',5'-dimethylacetophenone (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the reaction mixture to 170-180 °C in an oil bath and maintain this temperature for 8-10 hours with continuous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and then carefully pour it into a beaker of ice-cold water (200 mL).

  • Stir the mixture for 1-2 hours to allow the product to precipitate and to hydrolyze the excess acetic anhydride.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • To hydrolyze any ester intermediates, resuspend the crude solid in dilute hydrochloric acid (2 M) and heat at reflux for 1 hour.

  • Cool the mixture and collect the solid product by vacuum filtration.

  • Wash the product with water and then recrystallize from ethanol to yield pure this compound as crystalline needles.

Mandatory Visualizations

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Kostanecki-Robinson Reaction start1 3,4-Dimethylphenyl acetate process1 Reaction at 60-70°C start1->process1 reagent1 Anhydrous AlCl₃ Nitrobenzene reagent1->process1 workup1 Acidic Workup & Extraction process1->workup1 product1 2'-Hydroxy-4',5'- dimethylacetophenone workup1->product1 process2 Reaction at 170-180°C product1->process2 Intermediate reagent2 Acetic Anhydride Sodium Acetate reagent2->process2 workup2 Hydrolysis & Recrystallization process2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Start Starting Material: 3,4-Dimethylphenol Acetylation Acetylation Start->Acetylation (Not detailed in protocol) Fries Fries Rearrangement Acetylation->Fries Forms ester for rearrangement Intermediate Key Intermediate: 2'-hydroxy-4',5'-dimethylacetophenone Fries->Intermediate Kostanecki Kostanecki-Robinson Reaction Intermediate->Kostanecki FinalProduct Final Product: This compound Kostanecki->FinalProduct

Caption: Logical flow from precursor to the final chromone product.

References

Application Notes and Protocols for the Evaluation of the Antimicrobial Activity of Chromone Derivatives, with Reference to 6,7-Dimethylchromone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies detailing the antimicrobial activity of 6,7-Dimethylchromone are not available in the public domain. The following application notes and protocols are based on published research on structurally related chromone derivatives. The provided data and methodologies should be considered as a guide for investigating the potential antimicrobial properties of this compound and are not a direct representation of its specific activity.

Introduction

Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold in the development of new antimicrobial agents.[1] Various derivatives have demonstrated significant activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[2][3] The antimicrobial mechanisms of chromones are diverse, with studies suggesting they can interfere with critical cellular processes such as cell wall synthesis and DNA replication.[1] This document provides a summary of the antimicrobial activities of various substituted chromones, along with detailed protocols for their evaluation, to serve as a reference for the investigation of this compound.

Data Presentation: Antimicrobial Activity of Substituted Chromone Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values reported for various chromone derivatives against selected microbial strains. This data is intended to provide a comparative baseline for the potential activity of this compound.

Table 1: Antibacterial Activity of Selected Chromone Derivatives against Uropathogenic Escherichia coli (UPEC)

CompoundMIC (µg/mL)Reference
6-bromo-3-formylchromone20[4]
6-chloro-3-formylchromone20[4]
3-formyl-6-isopropylchromone50[4]

Table 2: Antifungal Activity of Selected Chromone-3-carbonitriles against Candida Species

CompoundMIC Range (µg/mL)Reference
6-bromochromone-3-carbonitrile5 - 50[5]
chromone-3-carbonitrile5 - 50[5]
6-isopropylchromone-3-carbonitrile5 - 50[5]
6-methylchromone-3-carbonitrile5 - 50[5]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of novel compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Agar Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Aseptically apply sterile filter paper disks to the surface of the inoculated agar plate.

    • Pipette a known concentration of the test compound solution onto each disk.

    • A disk with the solvent used to dissolve the compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C (18-24h) Plate->Incubate Read Visually Read Plates Incubate->Read MIC Determine MIC Read->MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Plausible Signaling Pathway Inhibition by Chromone Derivatives

Based on general literature, one of the proposed mechanisms for antimicrobial chromones is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase introduces negative supercoils Replication DNA Replication Gyrase->Replication CellDivision Cell Division Replication->CellDivision Chromone Chromone Derivative Inhibition Chromone->Inhibition Inhibition->Gyrase inhibits

Inhibition of DNA Gyrase by a Chromone Derivative.

References

Application Notes and Protocols: Anticancer Properties of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of specific scientific literature on the anticancer properties of 6,7-Dimethylchromone, this document details the properties, mechanisms, and experimental protocols for a closely related and well-researched compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) . DMC is a natural chalcone isolated from plants such as Cleistocalyx operculatus and Syzygium nervosum and has demonstrated significant anticancer activities.[1][2][3][4]

Introduction

2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) is a natural flavonoid that has garnered considerable interest for its potential as a chemotherapeutic agent.[3][4] It has been shown to exhibit cytotoxic and antitumor effects across a range of cancer cell lines, including those of the pancreas, liver, and cervix, as well as in in vivo models.[2][4][5] The primary mechanisms of its anticancer activity involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.[4][6]

Data Presentation

In Vitro Cytotoxicity of DMC

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DMC against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SMMC-7721Hepatocellular Carcinoma32.3 ± 1.13Not Specified[2]
PANC-1Pancreatic Cancer10.5 ± 0.848[4]
MIA PaCa-2Pancreatic Cancer12.2 ± 0.948[4]
HeLaCervical Cancer10.05 ± 0.22Not Specified[7][8]
C-33ACervical Cancer15.76 ± 1.49Not Specified[7][8]
SiHaCervical Cancer18.31 ± 3.10Not Specified[7]
BEL-7402/5-FUMultidrug-Resistant Hepatocellular CarcinomaNot SpecifiedNot Specified[6]
In Vivo Antitumor Activity of DMC

This table presents the results of an in vivo study using a solid human tumor xenograft model with SMMC-7721 cells.[5][9]

Treatment GroupAverage Tumor Weight (g)Tumor Inhibition Rate (%)Reference
Control1.42 ± 0.11-[5][9]
DMC (150 mg/kg)0.59 ± 0.1258.5[5][9]

Signaling Pathways

DMC exerts its anticancer effects by modulating several critical signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

DMC has been shown to induce apoptosis through a mitochondria-dependent pathway.[6] It upregulates the expression of pro-apoptotic proteins like Bak and downregulates anti-apoptotic proteins such as Bcl-2.[4] This leads to the activation of caspase-9 and subsequently caspase-3, culminating in the cleavage of PARP and execution of apoptosis.[4] Furthermore, DMC can enhance the generation of reactive oxygen species (ROS), which also contributes to the apoptotic process.[6]

G DMC DMC ROS ↑ ROS Generation DMC->ROS Bcl2 ↓ Bcl-2 DMC->Bcl2 Bak ↑ Bak DMC->Bak Mitochondria Mitochondria ROS->Mitochondria Casp9 ↑ Caspase-9 Activation Mitochondria->Casp9 Bcl2->Mitochondria Bak->Mitochondria Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G DMC DMC PI3K_AKT ↓ PI3K/AKT Pathway DMC->PI3K_AKT p53 ↑ p53 PI3K_AKT->p53 NFkB ↓ NF-κB Nuclear Translocation PI3K_AKT->NFkB CyclinD1_CDK4 ↓ Cyclin D1 / CDK4 PI3K_AKT->CyclinD1_CDK4 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest CyclinD1_CDK4->G1_Arrest G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of DMC B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

Application Notes and Protocols: Antiviral Evaluation of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antiviral potential of 6,7-Dimethylchromone. While specific antiviral data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats used for chromone derivatives. The provided data for a related flavonoid, Isoginkgetin, serves as a representative example.

Data Presentation

The antiviral activity and cytotoxicity of a compound are typically quantified and presented in a clear, tabular format to allow for easy comparison and assessment of its therapeutic potential. The key parameters are the 50% inhibitory concentration (IC50), which measures the compound's potency in inhibiting viral replication, and the 50% cytotoxic concentration (CC50), which indicates the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of a Representative Chromone Derivative

CompoundVirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
IsoginkgetinSARS-CoV-2VeroIn vitro22.81>100>4.38[1][2]

Note: Data for this compound is not available. Isoginkgetin, a flavonoid containing the 4H-chromen-4-one scaffold, is presented as an example.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antiviral screening results. Below are the standard protocols for determining the cytotoxicity and antiviral efficacy of a test compound like this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is essential for determining the cytotoxic effects of a compound.[3][4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Addition: Prepare a series of dilutions of this compound in cell culture medium. After the incubation period, remove the old medium from the wells and add 100 µL of the different compound concentrations to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.

This assay is considered the gold standard for measuring the ability of a compound to inhibit the lytic cycle of a virus.[6][7]

Principle: Viruses that cause cell lysis form clear zones (plaques) in a confluent monolayer of host cells. The number of plaques is proportional to the initial number of infectious virus particles. An effective antiviral compound will reduce the number of plaques.

Protocol:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures for 1-2 hours. Include a virus-only control.

  • Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.8% methylcellulose) with the corresponding concentration of the test compound.[8]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-5 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization and Counting: After incubation, fix the cells with a solution like 10% formalin and stain with a dye such as 0.8% crystal violet.[7] Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated as: % Plaque Reduction = ((Number of plaques in virus control - Number of plaques in treated wells) / Number of plaques in virus control) x 100 The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and performing a non-linear regression.

This endpoint dilution assay is used to quantify the amount of virus that produces a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[9][10][11]

Principle: Serial dilutions of a virus stock are added to host cells. After incubation, the wells are scored for the presence or absence of CPE. The dilution at which 50% of the wells show CPE is the TCID50. This assay can be adapted to evaluate the inhibitory effect of a compound on viral replication.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus stock in culture medium. Add 100 µL of each virus dilution to multiple wells (e.g., 8 replicates per dilution).

  • Compound Addition: To test the antiviral activity, a fixed, non-toxic concentration of this compound is added to the wells along with the virus dilutions.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 3-7 days and observe for CPE daily.

  • Scoring: Score each well as positive or negative for CPE.

  • Data Analysis: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.[10] The reduction in viral titer in the presence of the compound indicates its antiviral activity.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method to quantify the amount of viral RNA in a sample.[12][13][14]

Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine. The amount of amplified DNA is measured in real-time using a fluorescent reporter, and the cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of viral RNA.

Protocol:

  • Sample Collection: Collect supernatant from virus-infected cells that have been treated with different concentrations of this compound.

  • RNA Extraction: Extract viral RNA from the collected supernatant using a commercial viral RNA extraction kit.

  • RT-qPCR Reaction Setup: Prepare a reaction mixture containing the extracted RNA, specific primers and probe for the target viral gene, reverse transcriptase, DNA polymerase, and other necessary reagents.

  • Thermal Cycling: Perform the RT-qPCR in a real-time PCR instrument with an initial reverse transcription step followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: Generate a standard curve using known quantities of viral RNA or a plasmid containing the target gene. The viral load in the samples is then quantified by comparing their Ct values to the standard curve. The reduction in viral RNA copies in the presence of the compound indicates its antiviral activity.

Mandatory Visualizations

G cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Efficacy Cell_Culture Seed Host Cells (96-well plate) Compound_Treatment_C Treat with this compound (serial dilutions) Cell_Culture->Compound_Treatment_C Incubation_C Incubate (48-72h) Compound_Treatment_C->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay Data_Analysis_C Calculate CC50 MTT_Assay->Data_Analysis_C Result Determine Selectivity Index (SI) Data_Analysis_C->Result Cell_Culture_A Seed Host Cells (24 or 96-well plate) Infection_Compound Infect with Virus + Treat with this compound Cell_Culture_A->Infection_Compound Incubation_A Incubate (2-7 days) Infection_Compound->Incubation_A Plaque_Assay Plaque Reduction Assay Incubation_A->Plaque_Assay TCID50_Assay TCID50 Assay Incubation_A->TCID50_Assay RTqPCR_Assay RT-qPCR for Viral Load Incubation_A->RTqPCR_Assay Data_Analysis_A Calculate IC50 Plaque_Assay->Data_Analysis_A TCID50_Assay->Data_Analysis_A RTqPCR_Assay->Data_Analysis_A Data_Analysis_A->Result

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.

Viruses often manipulate host cell signaling pathways to facilitate their replication and evade the immune response. Chromone derivatives may exert their antiviral effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the innate and adaptive immune responses.[15][16][17] Many viruses have evolved mechanisms to either activate or inhibit this pathway to their advantage.[17]

G cluster_0 Cytoplasm cluster_1 Nucleus Virus Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptors (PRRs) Virus->PRR recognized by IKK IKK Complex PRR->IKK activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB releases IkB_P p-IκBα NFkB_IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocates to Proteasome Proteasomal Degradation IkB_P->Proteasome DNA DNA NFkB_n->DNA binds to Genes Transcription of Antiviral & Pro-inflammatory Genes (e.g., IFN, Cytokines) DNA->Genes

Caption: Simplified NF-κB signaling pathway activated during viral infection.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial in regulating a wide range of cellular processes, and viruses often exploit these pathways for their replication.[18][19][20]

G Stimuli Viral Infection / Extracellular Stimuli Receptor Cell Surface Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., Raf, MEKK) Receptor->MAP3K activates MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors activates Cellular_Response Cellular Response: - Viral Replication - Cytokine Production - Apoptosis Transcription_Factors->Cellular_Response regulates

Caption: Overview of the MAPK signaling cascade in response to viral infection.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for cytokine receptors and is critical for the antiviral interferon response.[21][22][23]

G Cytokine Interferon (IFN) Receptor IFN Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT (monomer) JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes ISG Transcription of Interferon-Stimulated Genes (ISGs) STAT_dimer->ISG translocates to nucleus and induces transcription

Caption: The JAK-STAT signaling pathway and the interferon response.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the investigation of the anti-inflammatory effects of a specific derivative, 6,7-Dimethylchromone. While direct studies on this compound are limited, research on analogous chromone derivatives, such as DCO-6, suggests that the presence of electron-donating groups at the 6 and 7 positions can enhance anti-inflammatory activity.[3] The protocols and data presented herein are based on established methodologies for evaluating similar compounds and provide a comprehensive framework for assessing the therapeutic potential of this compound.

The primary mechanism of action for many anti-inflammatory chromones involves the modulation of key signaling pathways, particularly the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the anti-inflammatory activity of this compound, based on findings from closely related chromone derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Chromone Derivatives

CompoundCell LineStimulantParameter MeasuredIC50 / InhibitionReference
DCO-6RAW264.7LPSNO ProductionSignificant reduction[4]
DCO-6RAW264.7LPSIL-1β ProductionSignificant reduction[4]
DCO-6RAW264.7LPSIL-6 ProductionSignificant reduction[4]
Chromone Derivative 5-9RAW264.7LPSNO ProductionEC50 = 5.33 ± 0.57 μM[3]
DMHMRAW264.7, BV2LPSNO ProductionSuppression[5]
DMHMRAW264.7, BV2LPSPGE2 ProductionSuppression[5]
DMHMRAW264.7, BV2LPSIL-1β mRNADecreased expression[5]
DMHMRAW264.7, BV2LPSIL-6 mRNADecreased expression[5]

Table 2: In Vivo Anti-inflammatory Activity of Chromone Derivatives

CompoundAnimal ModelInflammation ModelDosageEffectReference
DCO-6MiceLPS-induced septic shockNot specifiedSignificantly protected[4]
Chromone 3MiceComplete Freund's adjuvant-induced paw inflammation25 and 50 mg/kg, i.p.Inhibited hyperalgesia, edema, and cytokine production[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory action of chromone derivatives.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS induces TRAF6 TRAF6 ROS->TRAF6 activates ASK1 ASK1 TRAF6->ASK1 activates p38_MAPK p38 MAPK ASK1->p38_MAPK phosphorylates Inflammatory_Response Inflammatory Response (NO, IL-1β, IL-6) p38_MAPK->Inflammatory_Response induces Dimethylchromone This compound (DCO-6 as model) Dimethylchromone->ROS inhibits Dimethylchromone->TRAF6 disrupts complex with ASK1

Caption: Inhibition of the p38 MAPK pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Dimethylchromone This compound Dimethylchromone->IKK inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Nitric Oxide (NO) Production Assay

  • Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Assay_Workflow start Seed RAW264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect add_griess Add Griess Reagents collect->add_griess incubate Incubate add_griess->incubate read Measure Absorbance at 540 nm incubate->read end Calculate Inhibition read->end

Caption: Workflow for the Nitric Oxide (NO) production assay.

3. Cytokine Production Assay (IL-1β and IL-6)

  • Principle: Quantify the levels of pro-inflammatory cytokines IL-1β and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Follow steps 1-3 of the NO Production Assay protocol.

    • Collect the cell culture supernatant.

    • Perform ELISA for IL-1β and IL-6 according to the manufacturer's instructions (commercial kits are recommended).

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

    • Determine the percentage of cytokine inhibition.

4. Western Blot Analysis for p38 MAPK Activation

  • Principle: Detect the phosphorylation of p38 MAPK as an indicator of its activation.

  • Protocol:

    • Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes.

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the ratio of phospho-p38 to total p38.

In Vivo Anti-inflammatory Activity Assessment

1. Animal Model

  • Species: BALB/c mice (male, 6-8 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. LPS-induced Septic Shock Model

  • Principle: Evaluate the protective effect of this compound against lethal endotoxemia induced by a high dose of LPS.

  • Protocol:

    • Administer this compound (e.g., via intraperitoneal injection) to mice.

    • After 1 hour, inject a lethal dose of LPS (e.g., 15 mg/kg, intraperitoneally).

    • Monitor the survival of the mice for up to 72 hours.

    • A control group should receive vehicle and LPS.

3. Carrageenan-induced Paw Edema Model

  • Principle: A widely used model of acute inflammation to assess the anti-edematous effect of a compound.

  • Protocol:

    • Administer this compound orally or intraperitoneally.

    • After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of the mice.

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. Based on the activity of structurally similar compounds, it is hypothesized that this compound will exhibit significant anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways, thereby reducing the production of key inflammatory mediators. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound for the treatment of inflammatory diseases.

References

Application Note: Determination of 6,7-Dimethylchromone Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-10-31

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 6,7-Dimethylchromone. The described protocol is suitable for quality control and purity assessment in research and drug development settings. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is a critical aspect of drug development and scientific research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for purity analysis.[1] This application note provides a detailed protocol for the analysis of this compound purity.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.

2.1 Materials and Reagents

  • This compound reference standard (known purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)[2]

  • 0.45 µm syringe filters

2.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter

2.3 Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound.[1] The following chromatographic conditions are recommended:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-15 min: 40% B to 80% B15-15.1 min: 80% B to 40% B15.1-20 min: 40% B
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

2.4 Standard and Sample Preparation

2.4.1 Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark with methanol to obtain a stock solution of 100 µg/mL.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations of 1, 5, 10, 25, and 50 µg/mL.

2.4.2 Sample Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark with methanol.

  • Sonicate for 10 minutes.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.1 System Suitability

System suitability parameters should be evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

3.2 Purity Calculation

The purity of the this compound sample is calculated using the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

3.3 Quantitative Data Summary

The following table summarizes the quantitative results obtained from the analysis of a representative batch of this compound.

Sample IDRetention Time (min)Peak Area (mAU*s)Area %
This compound8.524589.799.8%
Impurity 14.215.30.12%
Impurity 27.893.90.08%

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The HPLC method described in this application note is a reliable and accurate method for determining the purity of this compound. The method is straightforward and can be readily implemented in a quality control laboratory. The validation of this analytical method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[3]

References

Application Notes and Protocols: 6,7-Dimethylchromone in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, a class of benzopyran-4-one derivatives, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] This document provides detailed application notes and protocols relevant to the study of 6,7-Dimethylchromone (also known as 6,7-dimethyl-4H-chromen-4-one) in a medicinal chemistry research context. Due to the limited specific data available for this compound, the following protocols and data are presented as illustrative examples based on established methodologies for analogous chromone derivatives.

Chemical Structure

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for chromone ring formation. A common and effective approach is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization. The following is a plausible, detailed protocol for the synthesis of this compound starting from 3,4-dimethylphenol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Dimethylphenol

  • Acetic anhydride

  • Pyridine

  • Potassium hydroxide

  • Hydrochloric acid (conc.)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and apparatus (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, Buchner funnel)

Procedure:

Step 1: Acetylation of 3,4-Dimethylphenol

  • To a solution of 3,4-dimethylphenol (1.0 eq) in pyridine (5.0 eq) at 0 °C, slowly add acetic anhydride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-dimethylphenyl acetate.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the 3,4-dimethylphenyl acetate (1.0 eq) in pyridine (10 volumes).

  • Add powdered potassium hydroxide (3.0 eq) portion-wise while stirring vigorously.

  • Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • The precipitated solid, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, is collected by filtration, washed with water, and dried.

Step 3: Cyclization to form this compound

  • A mixture of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 120 °C for 2 hours.

  • The reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.

  • The residue is dissolved in glacial acetic acid and a catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for 4 hours.

  • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Cyclization cluster_3 Purification A 3,4-Dimethylphenol B 3,4-Dimethylphenyl acetate A->B Acetic anhydride, Pyridine C 1-(2-hydroxy-4,5-dimethylphenyl)ethanone B->C KOH, Pyridine D This compound C->D 1. DMF-DMA 2. H2SO4, Acetic Acid E Pure this compound D->E Column Chromatography

Caption: A general workflow for the synthesis of this compound.

Biological Activities and Illustrative Quantitative Data

Biological Target/Assay Illustrative IC50 (µM) Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)15.5Anti-inflammatory
5-Lipoxygenase (5-LOX)22.8Anti-inflammatory
Tumor Necrosis Factor-α (TNF-α) release18.2Anti-inflammatory, Immunology
Human Topoisomerase IIα35.1Anticancer
Murine Colon Adenocarcinoma (CT26) cell line45.7Anticancer
Human Breast Adenocarcinoma (MCF-7) cell line52.3Anticancer

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for a further 24 hours at 37 °C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve. Determine the percentage inhibition of NO production for each concentration of this compound and calculate the IC50 value.

G Workflow for Nitric Oxide Inhibition Assay A Seed RAW 264.7 cells B Treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate IC50 G->H

Caption: A general workflow for the in vitro nitric oxide inhibition assay.

Proposed Signaling Pathway: Anti-inflammatory Mechanism of Action

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound, given the known activities of other chromones, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Pathway:

In response to an inflammatory stimulus like LPS, the IKK (IκB kinase) complex is activated. IKK then phosphorylates IκBα, the inhibitory protein bound to NF-κB in the cytoplasm. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), which is responsible for the production of nitric oxide. This compound may inhibit this pathway, possibly by interfering with the activity of the IKK complex or by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory mediators.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates DMC This compound DMC->IKK inhibits

Caption: A proposed mechanism of anti-inflammatory action for this compound.

References

Application Notes and Protocols: Elucidating the Cellular Mechanism of Action of 2-(2-Phenylethyl)chromones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Detailed cellular mechanism of action, specific molecular targets, and quantitative bioactivity data for 6,7-Dimethylchromone are not extensively available in the current scientific literature. The following information is based on the broader class of 2-(2-phenylethyl)chromones (PECs) , a class of compounds to which this compound belongs. These compounds are predominantly isolated from agarwood and have demonstrated a range of biological activities. The provided data and protocols are representative of this class of molecules and should be considered as a general guide for investigating the specific effects of this compound.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a significant class of bioactive natural products found in the resinous heartwood of Aquilaria and Gyrinops species, commonly known as agarwood.[1][2] This class of compounds, characterized by a chromone core with a phenylethyl substituent at the C-2 position, has garnered considerable interest due to its diverse pharmacological properties.[2][3] Preclinical studies have revealed that PECs possess anti-inflammatory, neuroprotective, and cytotoxic activities, suggesting their potential as lead compounds in drug discovery.[1][2][3]

The biological activity of PECs is influenced by the substitution pattern on both the chromone nucleus and the phenylethyl moiety.[2] While specific data on this compound is limited, research on closely related analogs, such as those with methoxy and hydroxy groups at positions 6 and 7, provides valuable insights into the potential mechanisms of action. This document summarizes the known cellular effects of PECs and provides standardized protocols to investigate their mechanism of action.

Known Biological Activities and Cellular Mechanisms of 2-(2-Phenylethyl)chromones

Anti-inflammatory Activity

A primary mechanism of action for many PECs is the modulation of inflammatory pathways. Several studies have demonstrated that these compounds can suppress the production of pro-inflammatory mediators in immune cells, such as macrophages.

  • Inhibition of Nitric Oxide (NO) Production: PECs have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5][6] Overproduction of NO is a hallmark of chronic inflammation.

  • Modulation of NF-κB Signaling: The anti-inflammatory effects of some PECs are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Neuroprotective Effects

Several PECs have exhibited protective effects in neuronal cell models, suggesting their potential in the context of neurodegenerative diseases.

  • Protection against Glutamate- and Corticosterone-Induced Neurotoxicity: Certain PECs have been found to protect PC12 and U251 glioma cells from damage induced by glutamate and corticosterone.[7][8] This protection is associated with an increase in cell viability.

  • Protection against Oxidative Stress-Induced Apoptosis: Some PECs have demonstrated neuroprotective effects against H₂O₂-induced apoptosis in human neuroblastoma SH-SY5Y cells.[9]

Cytotoxic Activity

A number of PECs have been evaluated for their potential as anticancer agents and have shown cytotoxic effects against various cancer cell lines.

  • Induction of Cancer Cell Death: Various PEC derivatives have demonstrated moderate to weak cytotoxicity against a range of human cancer cell lines, including leukemia (K562), liver cancer (BEL-7402), gastric cancer (SGC-7901), and ovarian cancer (OV-90) cells.[10][11][12] The mechanism of cell death is an active area of investigation.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various 2-(2-phenylethyl)chromone derivatives.

Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromones

CompoundCell LineAssayIC₅₀ (µM)Reference
Aquichromone C (8-epi)RAW 264.7NO Production InhibitionNot specified (significant dose-dependent activity)[13]
Aquichromone DRAW 264.7NO Production InhibitionNot specified (significant dose-dependent activity)[13]
Unnamed PEC Derivative 2RAW 264.7NO Production Inhibition1.6 - 7.3[4]
Unnamed PEC Derivative 3RAW 264.7NO Production Inhibition1.6 - 7.3[4]
Unnamed PEC Derivative 4RAW 264.7NO Production Inhibition1.6 - 7.3[4]
Unnamed PEC Derivative 11RAW 264.7NO Production Inhibition1.6 - 7.3[4]
Unnamed PEC Derivative 12RAW 264.7NO Production Inhibition1.6 - 7.3[4]
Unnamed PEC Derivative 15RAW 264.7NO Production Inhibition1.6 - 7.3[4]
7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromoneRAW 264.7NO Production Inhibition4.0 - 13.0[6]
Aquisinenin GRAW 264.7NO Production Inhibition22.31 ± 0.42[9]

Table 2: Cytotoxic Activity of 2-(2-Phenylethyl)chromones

CompoundCell LineAssayIC₅₀ (µM)Reference
6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromoneK562MTT Assay8.36[12]
6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromoneBEL-7402MTT Assay5.76[12]
6-hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromoneK562MTT Assay13.9[12]
6-hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromoneSGC-7901MTT Assay17.8[12]
6-hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromoneBEL-7402MTT Assay31.9[12]
6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromoneK562MTT Assay47.0[12]
8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-oneSGC-7901MTT Assay14.6 µg/mL[14]
Wallone AK562, A549, SGC-7901, BEL-7402, HeLaCytotoxicity Assay13.40 - 28.96[10]
Unnamed PEC DerivativesSMMC-7721, MGC-803, OV-90MTT Assay18.82 - 37.95 µg/mL[11]
Aquisinenin GK562Cytotoxicity Assay72.37 ± 0.20[9]
Aquisinenin GBEL-7402Cytotoxicity Assay61.47 ± 0.22[9]

Experimental Protocols

Cell Culture
  • RAW 264.7 Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Human Cancer Cell Lines (e.g., K562, BEL-7402, SGC-7901): Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Neuronal Cell Lines (e.g., PC12, SH-SY5Y): Culture in appropriate media (e.g., DMEM for SH-SY5Y, RPMI-1640 for PC12) supplemented with FBS and antibiotics.

  • General Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is based on the Griess assay to measure nitrite, a stable product of NO.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value.

In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 1 mM glutamate or 100 µM corticosterone) to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 4.3.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the protective effect.

Visualizations

Signaling Pathway Diagram

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces PEC 2-(2-Phenylethyl) chromones PEC->NFkB Inhibition of translocation PEC->iNOS_protein Inhibition of expression/activity NFkB_n NF-κB NFkB_n->iNOS_gene binds to promoter G start Start cell_culture Cell Seeding (e.g., RAW 264.7) start->cell_culture compound_treatment Compound Treatment (e.g., this compound) cell_culture->compound_treatment stimulation Stimulation (e.g., LPS) compound_treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay supernatant_collection->griess_assay measurement Measure Absorbance (540 nm) griess_assay->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis end End data_analysis->end G cluster_cellular_effects Cellular Effects cluster_molecular_mechanisms Molecular Mechanisms PEC 2-(2-Phenylethyl)chromone (e.g., this compound) inflammation ↓ Inflammation PEC->inflammation neuroprotection ↑ Neuroprotection PEC->neuroprotection cytotoxicity ↑ Cytotoxicity (in cancer cells) PEC->cytotoxicity no_inhibition ↓ NO Production inflammation->no_inhibition nfkb_inhibition ↓ NF-κB Activation inflammation->nfkb_inhibition cell_viability ↑ Neuronal Cell Viability neuroprotection->cell_viability apoptosis_inhibition ↓ Apoptosis (neuronal) neuroprotection->apoptosis_inhibition cancer_cell_death ↑ Cancer Cell Death cytotoxicity->cancer_cell_death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,7-Dimethylchromone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the Pechmann condensation and the Simonis chromone cyclization, both starting from 3,4-dimethylphenol.

Q2: Which method is preferred for maximizing the yield of this compound?

A2: The Simonis chromone cyclization is generally preferred for synthesizing chromones as it tends to favor the formation of the chromone product over the isomeric coumarin, which can be a major byproduct in the Pechmann condensation.

Q3: What are the starting materials for the synthesis of this compound?

A3: The key starting materials are 3,4-dimethylphenol and a β-keto ester, such as ethyl acetoacetate.

Q4: What is the main challenge in the synthesis of this compound?

A4: A significant challenge is the potential for the formation of the isomeric 5,6-dimethylcoumarin as a byproduct, particularly under Pechmann condensation conditions. The Simonis reaction conditions are chosen to minimize this side reaction.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst (e.g., hydrated phosphorus pentoxide).2. Insufficient reaction temperature.3. Poor quality of starting materials (3,4-dimethylphenol or ethyl acetoacetate).4. Insufficient reaction time.1. Use freshly opened or properly stored phosphorus pentoxide. Ensure it is a fine, white powder.2. Ensure the reaction is heated to the appropriate temperature as specified in the protocol.3. Purify starting materials if necessary. 3,4-dimethylphenol can be purified by recrystallization, and ethyl acetoacetate by distillation.4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Low Yield of this compound 1. Formation of the isomeric 5,6-dimethylcoumarin.2. Incomplete reaction.3. Product loss during workup and purification.1. Use Simonis reaction conditions with phosphorus pentoxide to favor chromone formation.2. Increase reaction time or temperature, monitoring by TLC.3. Optimize the purification process. Ensure complete extraction and careful handling during recrystallization.
Presence of Impurities in the Final Product 1. Unreacted starting materials.2. Formation of the coumarin isomer.3. Formation of polymeric side products.1. Ensure the reaction goes to completion by monitoring with TLC. Purify the product thoroughly via recrystallization or column chromatography.2. Use column chromatography for separation if recrystallization is ineffective.3. Maintain the recommended reaction temperature to avoid polymerization. Purify the product by recrystallization to remove polymeric material.
Difficulty in Product Purification 1. Similar solubility of the product and the coumarin byproduct.2. Oily product that is difficult to crystallize.1. Employ column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation.2. Try different recrystallization solvents or solvent mixtures. If the product remains oily, purification by column chromatography is recommended.

Experimental Protocols

Key Experiment: Simonis Chromone Cyclization for this compound Synthesis

This protocol is designed to favor the formation of this compound over the isomeric 5,6-dimethylcoumarin.

Materials:

  • 3,4-Dimethylphenol

  • Ethyl acetoacetate

  • Phosphorus pentoxide (P₂O₅)

  • Chloroform (CHCl₃)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place a magnetic stirrer.

  • Addition of Reactants: Add 3,4-dimethylphenol and an equimolar amount of ethyl acetoacetate to the flask.

  • Addition of Catalyst: Slowly and carefully add phosphorus pentoxide (approximately 2 molar equivalents with respect to the phenol) to the stirred mixture. The addition is exothermic and should be done in portions to control the temperature.

  • Reaction: Heat the reaction mixture in an oil bath at a temperature of 100-110 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with chloroform (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Data Presentation

Reaction Method Catalyst Typical Yield of this compound Key Side Product
Simonis Cyclization Phosphorus Pentoxide (P₂O₅)60-70%5,6-Dimethylcoumarin (minor)
Pechmann Condensation Sulfuric Acid (H₂SO₄)20-40%5,6-Dimethylcoumarin (major)

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Simonis Cyclization cluster_workup Work-up cluster_purification Purification 3,4-Dimethylphenol 3,4-Dimethylphenol Phosphorus Pentoxide Phosphorus Pentoxide Ethyl Acetoacetate Ethyl Acetoacetate Heating (100-110°C) Heating (100-110°C) Phosphorus Pentoxide->Heating (100-110°C) Quenching on Ice Quenching on Ice Heating (100-110°C)->Quenching on Ice Neutralization (NaHCO3) Neutralization (NaHCO3) Quenching on Ice->Neutralization (NaHCO3) Extraction (CHCl3) Extraction (CHCl3) Neutralization (NaHCO3)->Extraction (CHCl3) Drying (MgSO4) Drying (MgSO4) Extraction (CHCl3)->Drying (MgSO4) Solvent Evaporation Solvent Evaporation Drying (MgSO4)->Solvent Evaporation Recrystallization (Ethanol) Recrystallization (Ethanol) Solvent Evaporation->Recrystallization (Ethanol) Product Product Recrystallization (Ethanol)->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Inactive? Check Temperature Check Temperature Low Yield->Check Temperature Too low? Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Impure? Is Coumarin Isomer Present? Is Coumarin Isomer Present? Low Yield->Is Coumarin Isomer Present? No Optimize Purification Optimize Purification Check Catalyst->Optimize Purification Check Temperature->Optimize Purification Check Purity of Starting Materials->Optimize Purification Successful Synthesis Successful Synthesis Optimize Purification->Successful Synthesis Column Chromatography Column Chromatography Is Coumarin Isomer Present?->Column Chromatography Yes Column Chromatography->Optimize Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 6,7-Dimethylchromone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after purification Incomplete reaction: Starting materials may be present in the crude product. Co-elution of product with impurities: Similar polarity of the product and impurities can lead to loss during fractionation. Product loss during recrystallization: The chosen solvent may have high solubility for the product even at low temperatures.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. - Screen for a more suitable recrystallization solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent).[1]
Presence of colored impurities Formation of degradation products: Chromone scaffolds can be susceptible to degradation under certain conditions. Charcoal treatment inefficiency: Activated charcoal may not have been used effectively.- Perform purification steps promptly after synthesis and avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2]
Oily product instead of solid crystals after recrystallization Presence of impurities: Impurities can inhibit crystal lattice formation. Inappropriate solvent: The solvent may be too good of a solvent for the compound. Cooling too rapidly: Rapid cooling can lead to oiling out instead of crystallization.- Perform a preliminary purification by column chromatography to remove the bulk of impurities. - Use a solvent system where the compound is soluble when hot but sparingly soluble when cold. A two-solvent system (a "good" solvent and an "anti-solvent") can be effective.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Poor separation during column chromatography Inappropriate solvent system: The polarity of the eluent may be too high or too low. Column overloading: Too much crude product was loaded onto the column. Improper column packing: Channels or cracks in the stationary phase can lead to poor separation.- Determine the optimal solvent system using TLC. A good starting point for chromones is a mixture of hexane and ethyl acetate.[4] The desired compound should have an Rf value of approximately 0.2-0.3 for good separation. - As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1. - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5][6]
Product decomposes on silica gel column Acidity of silica gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.- Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to include a small percentage (e.g., 1%) of triethylamine in the eluent. - Consider using an alternative stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can arise from the starting materials and side reactions of the chosen synthetic route. For instance, in a Pechmann condensation, you might find unreacted 3,4-dimethylphenol and ethyl acetoacetate, as well as potential side-products like coumarin derivatives.[7][8][9] In a Kostanecki-Robinson reaction, unreacted o-hydroxyaryl ketones and aliphatic acid anhydrides could be present, along with potential coumarin byproducts.[10][11]

Q2: What is a good starting point for a solvent system in column chromatography for this compound?

A2: A common and effective solvent system for the purification of chromone derivatives is a mixture of hexane and ethyl acetate.[4] You should optimize the ratio of these solvents using TLC to achieve an Rf value of 0.2-0.3 for this compound for the best separation.

Q3: How can I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. You can perform small-scale solubility tests with various solvents like ethanol, methanol, acetone, ethyl acetate, and hexane.[3] A two-solvent system, such as dissolving the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) and then slowly adding a "poor" solvent (e.g., hexane) until turbidity appears, can also be very effective.[1]

Q4: My purified this compound still shows some impurities by NMR. What should I do?

A4: If minor impurities persist after initial purification, a second purification step may be necessary. If you initially used column chromatography, you could try recrystallization, and vice-versa. For very persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution and is a powerful technique for obtaining highly pure compounds.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities.[12][13][14][15] Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Experimental Protocols

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5][6]

    • Add another thin layer of sand on top of the silica gel.

    • Wash the column with the eluent, ensuring the solvent level does not drop below the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.[5]

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Fraction Analysis:

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Partially purified this compound

  • Appropriate recrystallization solvent (e.g., ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[3] Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[16]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Column Chromatography ~70>9560-80Effective for removing baseline and closely eluting impurities.
Recrystallization >90>9970-90Best for removing small amounts of impurities from a relatively pure sample.
Preparative HPLC >95>99.550-70Ideal for achieving very high purity, especially for analytical standards.

Note: The values in this table are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound CC Column Chromatography (Hexane/Ethyl Acetate) Crude->CC Initial Cleanup Recryst Recrystallization (e.g., Ethanol or Hexane/EtOAc) CC->Recryst Further Purification Analysis Purity & Structural Confirmation (HPLC, NMR, MS) CC->Analysis Recryst->Analysis Prep_HPLC Preparative HPLC (for high purity) Prep_HPLC->Analysis Re-analyze Analysis->Prep_HPLC If further purification is needed Pure Pure this compound (>99%) Analysis->Pure If purity is met Troubleshooting_Logic Start Purification Issue Encountered Q1 What is the nature of the issue? Start->Q1 LowYield Low Yield Q1->LowYield Low Recovery Impure Persistent Impurities Q1->Impure Low Purity Oiling Oiling Out Q1->Oiling Physical Form Issue Sol_LowYield Optimize chromatography solvent system or recrystallization solvent. LowYield->Sol_LowYield Sol_Impure Consider a different purification technique (e.g., Recrystallization if CC was used). Impure->Sol_Impure Sol_Oiling Use a two-solvent system for recrystallization and ensure slow cooling. Oiling->Sol_Oiling

References

Technical Support Center: Synthesis of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 6,7-Dimethylchromone.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The acid-catalyzed cyclization may not have gone to completion. Ensure the reaction time and temperature are adequate for the chosen catalyst.

  • Side Product Formation: The most common issue in acid-catalyzed reactions of phenols with β-ketoesters is the competing formation of a coumarin isomer.[1] In this specific synthesis, the formation of 5,6-dimethyl-4-methylcoumarin is a likely side reaction.

  • Harsh Reaction Conditions: Using overly concentrated acid or excessively high temperatures can lead to the degradation of starting materials and products, often resulting in the formation of dark, tarry substances.[2]

  • Purification Losses: Significant material can be lost during workup and purification steps, such as extraction or column chromatography. Ensure extraction solvents are appropriate and chromatography conditions are optimized.

Q2: I've isolated a product, but the analytical data (e.g., NMR) doesn't match the expected structure for this compound. What is the likely byproduct?

A2: The most probable byproduct is the isomeric 5,6-dimethyl-4-methylcoumarin . This occurs because the initial condensation between 3,4-dimethylphenol and ethyl acetoacetate can proceed via two different pathways under acidic conditions, leading to either a chromone (a benzo-γ-pyrone) or a coumarin (a benzo-α-pyrone).[3] The formation of one over the other is highly dependent on the specific condensing agent and reaction conditions used.[1]

Q3: How can I definitively distinguish between this compound and the isomeric 5,6-dimethyl-4-methylcoumarin using NMR spectroscopy?

A3: ¹H NMR spectroscopy is an excellent tool for differentiating between these isomers. The key is the chemical shift of the proton on the pyrone ring:

  • Chromone (Target Product): The proton at the C5 position of the chromone ring typically appears further downfield due to the anisotropic effect of the C4-carbonyl group. The vinyl proton at C3 will also have a characteristic shift.

  • Coumarin (Side Product): In the coumarin structure, the vinyl proton at C3 is adjacent to the oxygen atom and typically appears at a different chemical shift compared to the chromone's C3 proton. The chemical shifts for the protons on the benzene ring will also differ significantly due to the different substitution pattern.[4][5]

Q4: My reaction mixture turned into a dark, insoluble tar. Is it salvageable?

A4: Unfortunately, extensive tar formation usually indicates product and starting material degradation due to overly harsh acidic conditions.[2] Salvaging the desired product is often difficult and yields will be very low. The best course of action is to repeat the synthesis with modified conditions:

  • Use a milder condensing agent (e.g., polyphosphoric acid instead of concentrated sulfuric acid).

  • Maintain strict temperature control and avoid overheating.

  • Reduce the reaction time.

Q5: The crude product is an oil and will not crystallize. How should I proceed with purification?

A5: Oily products are common when impurities are present that inhibit crystallization.

  • Attempt Co-distillation: First, try removing any residual high-boiling solvents (like DMF) or volatile impurities under high vacuum. Sometimes co-distilling with a non-polar solvent like toluene can help.

  • Chromatography: The most reliable method for purifying oily products is flash column chromatography on silica gel.[6] A solvent system of ethyl acetate and hexane is typically effective for separating chromones from less polar impurities and isomeric byproducts.[6]

  • Induce Crystallization: After chromatography, try to induce crystallization from a minimal amount of a suitable solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Simonis reaction or a related acid-catalyzed condensation. This reaction involves the condensation of 3,4-dimethylphenol with a β-ketoester, typically ethyl acetoacetate, in the presence of a strong acid catalyst like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentoxide.[2]

Q2: What are the critical parameters to control during the synthesis?

A2: The three most critical parameters are:

  • Choice of Catalyst: The strength and type of acid catalyst can influence the reaction rate and the ratio of chromone to coumarin product.[1][2]

  • Temperature: The reaction is highly temperature-sensitive. Insufficient heat leads to an incomplete reaction, while excessive heat promotes byproduct formation and polymerization.

  • Purity of Reagents: Ensure that the 3,4-dimethylphenol and ethyl acetoacetate are pure and dry, as impurities can interfere with the reaction and lead to undesired side products.

Q3: What workup procedure is recommended after the reaction is complete?

A3: A standard workup procedure involves carefully pouring the acidic reaction mixture into a beaker of crushed ice and water. This quenches the reaction and precipitates the crude product. The solid can then be collected by vacuum filtration and washed with water to remove residual acid. If the product separates as an oil, it should be extracted with an organic solvent like ethyl acetate or dichloromethane.

Data Presentation

Table 1: Comparison of Acid Catalysts in Chromone Synthesis This table summarizes common catalysts used in chromone synthesis. Conditions and yields are representative and may vary for the specific synthesis of this compound.

CatalystTypical TemperatureTypical Reaction TimeAdvantagesDisadvantages
Conc. Sulfuric Acid (H₂SO₄) 0°C to 100°C1 - 24 hoursInexpensive, widely available.[1]Can cause charring/tarring; may favor coumarin formation.[1]
Polyphosphoric Acid (PPA) 80°C - 140°C30 min - 4 hoursGood yields, often cleaner than H₂SO₄.[2]Highly viscous, can be difficult to stir and work with.
Phosphorus Pentoxide (P₂O₅) 100°C - 150°C1 - 5 hoursStrong dehydrating agent, effective for cyclization.Can be difficult to handle, vigorous reaction with water.
Amberlyst-15 Resin 100°C - 130°C1 - 3 hoursHeterogeneous catalyst, easily filtered off.[3]May have lower activity than strong mineral acids.

Experimental Protocols

Protocol: Synthesis of this compound via Acid-Catalyzed Condensation

This protocol is a general guideline and may require optimization.

Reagents:

  • 3,4-Dimethylphenol (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid) as catalyst/solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, cool the concentrated sulfuric acid (approx. 5-10 mL per gram of phenol) to 0°C in an ice bath.

  • Addition of Reagents: Slowly and sequentially add the 3,4-dimethylphenol and ethyl acetoacetate to the cold acid with vigorous stirring. Ensure the temperature does not rise significantly during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice. An off-white to yellow precipitate should form.

  • Isolation: Stir the ice slurry until all the ice has melted. Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel using an ethyl acetate/hexane eluent system.[6]

  • Characterization: Confirm the structure of the purified product using NMR, IR spectroscopy, and mass spectrometry.

Visualizations

G Experimental Workflow for this compound Synthesis A Start Materials (3,4-Dimethylphenol, Ethyl Acetoacetate) B Acid-Catalyzed Condensation & Cyclization A->B C Reaction Quench (Pour onto Ice) B->C D Isolation (Filtration / Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Pure this compound F->G

Caption: A typical experimental workflow for the synthesis of this compound.

G Key Side Reaction Pathway start 3,4-Dimethylphenol + Ethyl Acetoacetate intermediate Intermediate (Diketone or Ester) start->intermediate H⁺ Catalyst product_chromone Desired Product: This compound (Benzo-γ-pyrone) intermediate->product_chromone γ-pyrone cyclization (Desired Pathway) product_coumarin Side Product: 5,6-Dimethyl-4-methylcoumarin (Benzo-α-pyrone) intermediate->product_coumarin α-pyrone cyclization (Competing Pathway)

Caption: Competing reaction pathways leading to the desired chromone and the coumarin side product.

G Troubleshooting Decision Tree A Problem: Low Yield or Impure Product B Check TLC of crude mixture A->B C Multiple Spots Observed B->C Yes D Mainly Starting Material B->D No E Dark Tarry Mixture B->E No F Action: Run NMR on crude/purified product C->F G Action: Increase reaction time/temp OR use stronger catalyst D->G H Action: Repeat with milder conditions (less acid, lower temp) E->H I Result: Confirmed Coumarin Side Product F->I J Result: Confirmed Desired Product F->J K Action: Optimize purification (chromatography) J->K

Caption: A logical workflow for troubleshooting common issues during synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chromones.

Troubleshooting Guides

This section addresses specific issues that may arise during chromone synthesis, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my chromone synthesis consistently low?

Potential Causes & Solutions:

  • Suboptimal Base or Catalyst: The choice and amount of base or catalyst are critical. For instance, in microwave-assisted synthesis of chromone-2-carboxylic acids, the yield can be significantly improved by optimizing the base and its equivalents.[1][2] Using a stronger base like DBU or a weaker one like Et3N can drastically alter the reaction outcome and yield, depending on the specific desired product.

  • Incorrect Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Toluene has been shown to increase the catalytic activity of rhodium complexes in certain chromone syntheses, while halogenated solvents like dichloromethane may decrease it.[3]

  • Inappropriate Reaction Temperature: Temperature plays a crucial role in reaction kinetics. For microwave-assisted synthesis, optimizing the temperature for both reaction steps is essential for maximizing yield.[1][2] Some reactions may require elevated temperatures (e.g., 80 °C or 170 °C), while others proceed efficiently at room temperature.[4][5][6]

  • Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or degradation of the product. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Potential Causes & Solutions:

  • Choice of Base: The basicity of the catalyst can direct the reaction towards different products. For example, highly basic DBU or TMG can lead to chromeno[4,3-b]pyridines, whereas the milder base Et3N can favor the formation of pyrano[3,2-c]chromenes.[4]

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can promote the formation of byproducts.[7] Microwave-assisted synthesis can sometimes offer cleaner reactions with fewer side products compared to conventional heating.[2]

  • Starting Material Purity: Impurities in the starting materials can lead to unwanted side reactions. Ensure the purity of your reactants before starting the synthesis.

Question: My desired chromone product is difficult to purify. What strategies can I employ?

Potential Causes & Solutions:

  • Chromatography Challenges: Purification by column chromatography can sometimes lead to mass loss.[2] Optimizing the stationary and mobile phases is crucial.

  • Alternative Synthesis Route: Some synthetic routes are designed to yield products with a high degree of purity, minimizing the need for extensive purification.[2][8] Consider exploring alternative synthetic methods if purification is a persistent issue.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification technique.

Frequently Asked Questions (FAQs)

What are the most common methods for chromone synthesis?

Several methods are widely used for chromone synthesis, including:

  • Acid-catalyzed cyclization: This is a classical and common method that often involves harsh acidic conditions for the final ring closure step.[7][9][10] Various acids like polyphosphoric acid, acetic acid, hydrochloric acid, and p-toluene sulfonic acid can be used.[7]

  • Base-promoted condensation: This method typically uses bases like piperidine.[7][9]

  • Microwave-assisted synthesis: This modern technique can lead to faster reactions, higher yields, and cleaner products compared to conventional heating.[1][2][5][6]

  • Palladium-catalyzed reactions: These methods, such as carbonylative Sonogashira coupling, offer efficient routes to functionalized chromones.[11]

How do I choose the right catalyst for my chromone synthesis?

The choice of catalyst depends on the specific reaction and desired product.

  • Acids: A wide range of acids can be used for ring closure, including sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid.[7][9][12]

  • Bases: Bases like sodium ethoxide, sodium methoxide, DBU, and triethylamine are commonly used, with their strength influencing the reaction outcome.[1][4]

  • Metal Catalysts: Palladium complexes are effective for specific reactions like carbonylative cyclizations.[11]

What is the role of microwave irradiation in chromone synthesis?

Microwave heating can significantly accelerate reaction rates and improve yields in chromone synthesis.[1][5][6][7] It offers a more efficient and often "greener" alternative to conventional heating methods.[9]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for chromone synthesis.

Table 1: Optimization of Base and Reagent Equivalents in Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [1]

EntryBase (Equivalents)Ethyl Oxalate (Equivalents)Yield (%)
1EtONa (1)1-
2NaOMe (1)1-
3NaOMe (2)1-
4NaOMe (1)2-
5NaOMe (2)2-
6NaOMe (2)321

Note: This table is based on data presented in the referenced article. Specific yield values for entries 1-5 were not provided in the abstract.

Table 2: Effect of Base, Solvent, and Temperature on a Domino Reaction for Chromone Synthesis [4]

EntryBaseSolventTemperature (°C)Yield (%)
5K2CO3DMF-Highest Potential
8K2CO3DMF-Highest Potential
9K2CO3DMF-Highest Potential

Note: The original table in the source provides more entries and specific yield data. This is a summary of the reported optimal conditions.

Table 3: Evaluation of Bases and Solvents in the Synthesis of 2-Alkyl Substituted Chroman-4-ones under Microwave Conditions [6]

EntryBaseSolventTemperature (°C)Yield (%)
1PyrrolidineEtOH170-
2DIPAEtOH17088
3MorpholineEtOH170-
4PiperazineEtOH170-
5PiperidineEtOH170-
-DIPAWater170-
-DIPAToluene170-

Note: This table highlights the optimal conditions found in the study. DIPA in EtOH at 170°C gave the highest yield.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [1][2][8]

This protocol is based on the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxy-acetophenone and ethyl oxalate.

Materials:

  • 5'-bromo-2'-hydroxy-acetophenone

  • Ethyl oxalate

  • Sodium methoxide (NaOMe)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 5'-bromo-2'-hydroxy-acetophenone in ethanol, add sodium methoxide and ethyl oxalate.

  • Subject the reaction mixture to microwave irradiation at a specified temperature for a set time (Step 1).

  • After the initial irradiation, add hydrochloric acid to the reaction mixture.

  • Continue microwave irradiation at the same temperature for a second period (Step 2).

  • After cooling, the product can be isolated and purified.

Note: The optimal conditions reported are 2 equivalents of NaOMe and 3 equivalents of ethyl oxalate, which resulted in a yield of 21% before further optimization that improved the yield to 87%.

Protocol 2: General Procedure for the Synthesis of Chroman-4-ones [5]

This protocol describes a general method for synthesizing chroman-4-ones via a microwave-assisted reaction between a 2'-hydroxyacetophenone and an aldehyde.

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Sodium hydroxide (NaOH), aqueous 10%

  • Hydrochloric acid (HCl), aqueous 1M

  • Water

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a microwave vial, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

  • Add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents) to the solution.

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials (e.g., 2-hydroxyacetophenone) reagents Choose Reagents (e.g., Aldehyde, Base) start->reagents solvent Select Solvent (e.g., Ethanol) reagents->solvent mix Mix Reactants solvent->mix react Heating (Conventional or Microwave) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Continue reaction quench Quench Reaction monitor->quench Reaction complete extract Extraction quench->extract purify Purification (Column Chromatography/Recrystallization) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Chromone Product characterize->end

Caption: General experimental workflow for chromone synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Yield) cause_base Suboptimal Base/Catalyst start->cause_base cause_solvent Incorrect Solvent start->cause_solvent cause_temp Inappropriate Temperature start->cause_temp cause_time Incorrect Reaction Time start->cause_time sol_base Screen Different Bases/Catalysts & Vary Equivalents cause_base->sol_base sol_solvent Test Solvents with Different Polarities cause_solvent->sol_solvent sol_temp Optimize Reaction Temperature cause_temp->sol_temp sol_time Monitor Reaction with TLC to Determine Optimal Time cause_time->sol_time end Improved Result sol_base->end sol_solvent->end sol_temp->end sol_time->end

Caption: Troubleshooting workflow for low yield in chromone synthesis.

References

stability issues of 6,7-Dimethylchromone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6,7-Dimethylchromone in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The degradation of this compound in solution can be influenced by several factors, including the solvent used, pH, temperature, and exposure to light.[1][2][3][4] Chromone derivatives, in general, can be susceptible to hydrolysis, particularly under basic conditions which can lead to the opening of the pyrone ring.[5] It is also advisable to consider the possibility of photodegradation, as chromones are known to undergo photochemical transformations.[6]

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: To ensure the stability of your this compound stock solution, it is recommended to store it at a low temperature, such as in a refrigerator or freezer.[2][3] The solution should be protected from light by using amber vials or by wrapping the container in aluminum foil.[2][4] For long-term storage, it is best to prepare the stock solution in an anhydrous, aprotic solvent. If an aqueous buffer is necessary for your experiments, prepare fresh working solutions from the stock and use them promptly.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the stability of this compound. Generally, chromones are more stable in neutral to acidic conditions.[5] Basic conditions can catalyze the hydrolysis of the pyrone ring, leading to degradation of the compound.[5] Therefore, it is crucial to control the pH of your experimental solutions, especially if they are to be stored for any length of time. For many drugs, maximum stability is often found in the pH range of 4-8.[1]

Q4: Can this compound degrade upon exposure to light?

A4: Yes, chromone derivatives can be susceptible to photodegradation.[6] Exposure to ultraviolet (UV) or even ambient light can potentially lead to the transformation of the compound into other products.[6] It is, therefore, a standard precautionary measure to handle and store solutions of this compound with protection from light.[7]

Q5: What analytical methods can I use to assess the stability of my this compound solution?

A5: A reliable and specific analytical method is essential for stability testing.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying the concentration of this compound and detecting the presence of any degradation products.[9][10] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately measured in the presence of its potential degradants.

Troubleshooting Guide

If you are experiencing stability issues with this compound, the following workflow can help you identify and resolve the problem.

G start Start: Suspected Instability of this compound check_storage Review Storage Conditions: - Temperature (low?) - Light (protected?) - Container (inert, sealed?) start->check_storage check_solution Examine Solution Preparation: - Solvent (anhydrous, aprotic?) - pH of aqueous buffer (neutral/acidic?) - Freshly prepared? start->check_solution improper_storage Issue: Improper Storage check_storage->improper_storage Incorrect perform_stability_study Conduct Formal Stability Study (see protocol below) check_storage->perform_stability_study Correct improper_solution Issue: Solution Environment check_solution->improper_solution Incorrect check_solution->perform_stability_study Correct improper_storage->perform_stability_study Corrected improper_solution->perform_stability_study Corrected analyze_data Analyze Data: - Quantify parent compound - Identify degradation products perform_stability_study->analyze_data identify_cause Identify Degradation Pathway: - Hydrolysis? - Photodegradation? - Oxidation? analyze_data->identify_cause mitigate Implement Mitigation Strategy: - Adjust pH - Change solvent - Protect from light - Add antioxidant identify_cause->mitigate end End: Stable Solution Achieved mitigate->end

Caption: Troubleshooting workflow for this compound stability issues.

Potential Degradation Pathways

The chromone ring system can undergo degradation through several pathways, primarily hydrolysis and photodegradation.

G cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation compound This compound hydrolysis Base-Catalyzed H₂O compound->hydrolysis light UV Light (hν) compound->light ring_opening Ring-Opened Product (β-keto acid derivative) hydrolysis->ring_opening decarboxylation Decarboxylation ring_opening->decarboxylation final_hydrolysis_product 2-hydroxy-4,5-dimethyl- acetophenone decarboxylation->final_hydrolysis_product dimerization [2+2] Cycloaddition (Dimerization) light->dimerization rearrangement Photochemical Rearrangement light->rearrangement photoproducts Various Photoproducts dimerization->photoproducts rearrangement->photoproducts

Caption: Potential degradation pathways for the chromone scaffold.

Data on Factors Affecting Stability

FactorPotential Impact on this compound StabilityRecommended Mitigation
Temperature Increased temperature generally accelerates degradation rates.[4]Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).
pH Basic pH can induce hydrolysis of the pyrone ring.[5] Acidic conditions may also cause degradation over time.Maintain solutions at a neutral or slightly acidic pH. Use freshly prepared buffers.
Light Exposure to UV light can lead to photodegradation.[6]Protect solutions from light using amber vials or by wrapping containers in foil.
Solvent Protic solvents (e.g., water, methanol) can participate in hydrolysis.For long-term storage, use anhydrous, aprotic solvents (e.g., DMSO, DMF).
Oxygen Oxidative degradation may occur, though less common for this structure.If oxidation is suspected, consider purging solutions with an inert gas (e.g., nitrogen, argon).
Container Leaching from or adsorption to the container material can occur.Use high-quality, inert containers (e.g., borosilicate glass, polypropylene).

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation or short-term stability study of this compound in a specific solvent or buffer system.

1. Objective

To determine the stability of this compound under various conditions (pH, temperature, light exposure) in a selected solvent system over a defined period.

2. Materials

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, acetonitrile)

  • Aqueous buffers of various pH values (e.g., pH 4, 7, 9)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials (amber and clear)

  • HPLC system with UV detector

  • Temperature-controlled chambers/incubators

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled output

3. Stock Solution Preparation

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Dilute to the final volume with the chosen experimental solvent (e.g., buffer, cell culture medium) to achieve a known concentration (e.g., 1 mg/mL).

4. Experimental Design

Prepare aliquots of the this compound solution for each test condition. A time-zero (T=0) sample should be analyzed immediately after preparation.

ConditionTemperatureLight ConditionContainer
Control 4 °CDarkAmber vial
Thermal Stress 25 °C (Room Temp)DarkAmber vial
40 °CDarkAmber vial
Photostability 25 °CExposed to lightClear vial
pH Stress (Aqueous) 25 °CDarkAmber vial
(Test at pH 4, 7, and 9)

5. Sampling and Analysis

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Immediately dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated, stability-indicating HPLC method.

  • Record the peak area of the this compound peak and any new peaks that appear (degradation products).

6. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each condition.

  • Record the appearance of any degradation products and their peak areas.

7. Data Presentation Template

The following table can be used to record the results of your stability study.

Table: Stability of this compound at 40°C in pH 7.4 Buffer

Time (hours)Peak Area (this compound)% RemainingPeak Area (Degradant 1)
0[Initial Peak Area]100%0
2[Peak Area at 2h][Calculate %][Peak Area of new peak]
4[Peak Area at 4h][Calculate %][Peak Area of new peak]
8[Peak Area at 8h][Calculate %][Peak Area of new peak]
24[Peak Area at 24h][Calculate %][Peak Area of new peak]
48[Peak Area at 48h][Calculate %][Peak Area of new peak]

References

Technical Support Center: Overcoming Low Solubility of 6,7-Dimethylchromone in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 6,7-Dimethylchromone and similar chromone derivatives in experimental assays.

Troubleshooting Guides

Issue: Compound Precipitation Upon Addition to Aqueous Buffer

Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and not exceeding 5%, as high concentrations of organic solvents can be toxic to cells and interfere with enzyme activity.[1][2]

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to the final assay volume, perform serial dilutions. First, dilute your DMSO stock in an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution in the aqueous buffer.

  • Stepwise Addition: Add the compound solution to the assay buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, like Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), to your assay buffer to help solubilize the compound.[3]

  • pH Adjustment: The solubility of a compound can be pH-dependent. If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. However, ensure the new pH is compatible with your assay system (e.g., enzyme stability, cell viability).

Issue: Inconsistent or Non-Reproducible Assay Results

Question: I am observing high variability in my assay results when using this compound. Could this be related to its solubility?

Answer: Yes, poor solubility is a frequent cause of inconsistent results.[4] Here’s how to troubleshoot:

  • Visual Inspection: Before running the assay, visually inspect your compound dilutions for any signs of precipitation (cloudiness, particles). Even slight precipitation can significantly alter the effective concentration of your compound.

  • Solubility Testing: Perform a simple kinetic solubility test. Prepare a series of dilutions of your compound in the final assay buffer and visually inspect for precipitation after a set incubation time. This will help you determine the maximum soluble concentration under your experimental conditions.

  • Stock Solution Stability: Ensure your DMSO stock solution is properly stored (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles) and has not been stored for an extended period, as this can lead to compound degradation or precipitation.

  • Pre-incubation: After adding the compound to the assay medium, a short pre-incubation period with gentle agitation might help to ensure it is fully dissolved before starting the reaction.

Frequently Asked Questions (FAQs)

General Solubility

Q1: What is the expected solubility of this compound?

A1: While specific quantitative data for this compound is limited, based on its chemical structure and data from similar chromone derivatives, its solubility profile is expected to be as follows:

  • Aqueous Buffers: Poorly soluble.

  • Polar Organic Solvents (e.g., Ethanol, Methanol): Moderately soluble.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Highly soluble.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays due to its high solvating power and miscibility with water.[2][5]

Experimental Protocols & Workflows

Q3: Can you provide a standard protocol for preparing this compound solutions for cell-based assays?

A3: The following is a general protocol. Optimization for your specific cell line and assay is recommended.

Experimental Protocol: Preparation of this compound for Cell-Based Assays

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gently warm and vortex to ensure complete dissolution. Store at -20°C or -80°C in small, single-use aliquots.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot. Prepare a series of intermediate dilutions from the stock solution using 100% DMSO.

  • Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into your cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (including vehicle controls) and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Addition to Cells: Add the final working solutions to your cell culture plates. Mix gently by swirling the plate.

  • Vehicle Control: It is crucial to include a vehicle control, which consists of the same final concentration of DMSO in the cell culture medium without the compound, to account for any effects of the solvent on the cells.[1]

Workflow for Handling a Poorly Soluble Compound

G cluster_prep Preparation cluster_assay Assay Day cluster_troubleshoot Troubleshooting start Start with solid compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve store Store stock at -20°C/-80°C in single-use aliquots dissolve->store thaw Thaw one aliquot of stock intermediate_dil Prepare intermediate dilutions in 100% DMSO thaw->intermediate_dil final_dil Dilute into aqueous assay buffer (keep final DMSO concentration low) intermediate_dil->final_dil add_to_assay Add to assay (e.g., cell plate) final_dil->add_to_assay vehicle Prepare and add vehicle control final_dil->vehicle check_precip Precipitation? final_dil->check_precip yes Yes check_precip->yes no No check_precip->no optimize Optimize Protocol: - Lower final concentration - Use co-solvents - Add surfactants - Adjust pH yes->optimize proceed Proceed with Assay no->proceed

Caption: Workflow for preparing and troubleshooting solutions of poorly soluble compounds.

Q4: What are some alternative solvents if DMSO is not suitable for my assay?

A4: If DMSO is incompatible with your assay, you can consider the following alternatives, but their compatibility and potential for compound precipitation must be tested:

  • Ethanol: Suitable for many compounds and less toxic to cells than DMSO at low concentrations.

  • Dimethylformamide (DMF): Similar to DMSO but can be more toxic.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG-400) can be used as co-solvents to improve solubility.[2]

Data Interpretation

Q5: How can I be sure that the observed biological effect is not an artifact of compound precipitation?

A5: This is a critical consideration. Low solubility can lead to false positives or negatives.[4]

  • Solubility-Activity Relationship: If you see a plateau in your dose-response curve at higher concentrations, it might indicate that the compound has reached its solubility limit.

  • Microscopy: For cell-based assays, visually inspect the wells under a microscope to check for compound precipitates, which can cause non-specific cytotoxicity.

  • Assay Controls: Include appropriate controls to rule out non-specific effects. For enzyme assays, this could involve testing the compound in the absence of the enzyme.

Potential Signaling Pathways

Based on studies of various chromone derivatives, this compound may interact with several key signaling pathways. The following diagrams illustrate these potential pathways.

SIRT2 Signaling Pathway

SIRT2_Pathway cluster_downstream Downstream Effects of SIRT2 Inhibition Compound This compound (Potential Inhibitor) SIRT2 SIRT2 Compound->SIRT2 Inhibition FOXO FOXO Transcription Factors (Acetylated/Active) SIRT2->FOXO Deacetylation p53 p53 (Acetylated/Active) SIRT2->p53 Deacetylation NFkB NF-κB (Acetylated/Active) SIRT2->NFkB Deacetylation Metabolism Altered Metabolism FOXO->Metabolism StressResponse Oxidative Stress Response FOXO->StressResponse Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential inhibition of the SIRT2 signaling pathway by this compound.

Protein Kinase CK2 Signaling Pathway

CK2_Pathway cluster_PI3K PI3K/AKT Pathway cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway Compound This compound (Potential Inhibitor) CK2 Protein Kinase CK2 Compound->CK2 Inhibition AKT AKT CK2->AKT Activation Ikk IKK CK2->Ikk Activation JAK JAK CK2->JAK Potentiation mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival NFkB_p NF-κB Ikk->NFkB_p Inflammation_p Inflammation & Survival NFkB_p->Inflammation_p STAT STAT JAK->STAT GeneExpression Gene Expression (Proliferation, Immunity) STAT->GeneExpression

Caption: Potential inhibition of pro-survival signaling pathways by targeting Protein Kinase CK2.[6][7][8][9][10]

Monoamine Oxidase (MAO) and Neurodegeneration Pathway

MAO_Pathway cluster_effects Downstream Effects of MAO Activity Compound This compound (Potential Inhibitor) MAO Monoamine Oxidase (MAO-A/MAO-B) Compound->MAO Inhibition ROS Reactive Oxygen Species (ROS) MAO->ROS Neurotoxins Neurotoxins MAO->Neurotoxins Monoamines Monoamine Neurotransmitters Monoamines->MAO Oxidative Deamination OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Neurotoxins->MitochondrialDysfunction NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath MitochondrialDysfunction->NeuronalDeath

References

Technical Support Center: 6,7-Dimethylchromone Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 6,7-Dimethylchromone.

Troubleshooting Crystallization Issues

Crystallization is a critical step for the purification of this compound. However, various issues can arise, from the failure of crystals to form to the isolation of impure products. This guide addresses the most common problems and offers systematic approaches to resolve them.

Problem 1: No Crystals are Forming

This is one of the most frequent challenges in crystallization. Several factors could be responsible, from solvent choice to the concentration of the solution.

Possible Causes and Solutions:

  • Solution is too dilute: If the concentration of this compound is too low, the solution may be unsaturated or only slightly supersaturated, thus preventing crystal nucleation.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Gentle heating or a stream of inert gas (like nitrogen) can facilitate this process. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent for this compound, even at lower temperatures, preventing precipitation.

    • Solution: Induce crystallization by adding an anti-solvent (a solvent in which this compound is insoluble but is miscible with the crystallization solvent). Add the anti-solvent dropwise to the solution until turbidity persists.

  • Lack of nucleation sites: Crystal growth requires initial nucleation sites.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites[1][2].

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal[1].

  • Cooling rate is too rapid: Cooling the solution too quickly can inhibit the formation of an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Insulating the flask can help to slow down the cooling process.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the solid is lower than the boiling point of the solvent or when the solution is supersaturated to a high degree.

Possible Causes and Solutions:

  • High degree of supersaturation: Rapid cooling or the addition of a large amount of anti-solvent can cause the compound to come out of solution too quickly.

    • Solution: Re-heat the solution until the oil redissolves. Allow it to cool more slowly. If using an anti-solvent, add it more slowly and with vigorous stirring.

  • Inappropriate solvent choice: The solvent's properties may not be ideal for the crystallization of this compound.

    • Solution: Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent. Refer to the solvent selection protocol below.

  • Presence of impurities: Impurities can interfere with the crystal lattice formation and promote oiling out.

    • Solution: Attempt to purify the compound further using other techniques like column chromatography before crystallization.

Problem 3: Poor Crystal Quality or Low Yield

Even when crystals form, they may be small, discolored, or the recovery may be low.

Possible Causes and Solutions:

  • Rapid crystal growth: Fast crystallization, often due to rapid cooling, can trap impurities and lead to small, irregular crystals.

    • Solution: Slow down the crystallization process by allowing the solution to cool gradually.

  • Insufficient cooling: If the solution is not cooled to a low enough temperature, a significant amount of the compound may remain dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for a sufficient amount of time to maximize crystal formation[2].

  • Premature filtration: Filtering the crystals before crystallization is complete will result in a lower yield.

    • Solution: Ensure that no more crystals are forming before filtration. Observe the flask over time to see if new crystals appear.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

Q2: How can I perform a solvent screening for this compound?

A2: A systematic approach is best. Start with small amounts of your compound and test various solvents. The table below provides a structured way to record your observations.

Q3: My compound is colored. Does this mean it is impure?

A3: Not necessarily. While colored impurities can be a cause, some organic compounds are inherently colored. If the color persists after multiple crystallizations and other analytical data (like NMR and melting point) suggest purity, the color is likely intrinsic to the compound. If the color decreases with each crystallization, it is likely due to an impurity.

Q4: How do I dry the crystals after filtration?

A4: After filtering the crystals using a Buchner funnel, wash them with a small amount of cold crystallization solvent to remove any remaining impurities. Continue to pull air through the filter cake for a few minutes to partially dry the crystals. For final drying, the crystals can be left in a desiccator under vacuum.

Data Presentation

Table 1: Solubility Test Log for this compound

SolventSolubility at Room Temperature (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., color, crystal shape, oiling out)
Ethanol
Methanol
Ethyl Acetate
Acetone
Toluene
Hexanes
Water
Ethanol/Water
Ethyl Acetate/Hexanes

Users should fill in this table based on their experimental findings.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen crystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound is completely dissolved[1][5].

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Crystal formation should begin as the solution cools. If no crystals form, refer to the troubleshooting section.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[2].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Crystallization_Workflow cluster_start Start cluster_process Crystallization Process cluster_end End start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filtrate Vacuum filtrate crystals ice_bath->filtrate dry Dry crystals filtrate->dry end_product Pure this compound dry->end_product

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree start Crystallization Issue? no_crystals No Crystals Form start->no_crystals Yes oiling_out Compound Oils Out start->oiling_out Yes low_yield Low Yield / Poor Quality start->low_yield Yes sol_dilute Solution too dilute? no_crystals->sol_dilute cool_slow Reheat and cool slower oiling_out->cool_slow cool_longer Cool longer/ use ice bath low_yield->cool_longer sol_conc Concentrate solution sol_dilute->sol_conc Yes sol_seed Add seed crystal or scratch flask sol_dilute->sol_seed No change_solvent Change solvent system cool_slow->change_solvent Still oils out recrystallize Recrystallize again cool_longer->recrystallize Still impure

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in scaling up the synthesis of 6,7-Dimethylchromone. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Simonis reaction is a widely used and scalable method for the synthesis of this compound. This one-pot reaction involves the condensation of 3,4-dimethylphenol with a β-ketoester, typically ethyl acetoacetate, in the presence of a dehydrating agent or catalyst.[1][2]

Q2: What are the typical starting materials and reagents for the Simonis synthesis of this compound?

A2: The primary starting materials are 3,4-dimethylphenol and ethyl acetoacetate. A strong acid catalyst is required to facilitate the condensation and cyclization. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[3]

Q3: What are the key reaction parameters to control for a successful scale-up?

A3: Critical parameters to monitor and control during scale-up include:

  • Temperature: The reaction is typically heated, and maintaining a consistent temperature is crucial for reaction rate and minimizing side reactions.

  • Agitation: Proper mixing is essential to ensure homogeneity, especially in a larger reactor, as it can affect mass and heat transfer.[4]

  • Purity of Reagents: The purity of 3,4-dimethylphenol and ethyl acetoacetate can significantly impact the yield and purity of the final product.

  • Catalyst Concentration: The ratio of polyphosphoric acid to the reactants needs to be optimized for efficient conversion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the Simonis reaction.[5][6] By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Activity: The polyphosphoric acid (PPA) may have absorbed moisture, reducing its effectiveness. 2. Inadequate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Quality Reagents: Impurities in the 3,4-dimethylphenol or ethyl acetoacetate can interfere with the reaction. 4. Inefficient Mixing: In a scaled-up reaction, poor agitation can lead to localized temperature gradients and incomplete reaction.[4]1. Use fresh or properly stored PPA. Consider using a higher loading of the catalyst. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Ensure the purity of starting materials through appropriate purification methods if necessary. 4. Optimize the stirring speed and ensure the reactor is designed for efficient mixing at the intended scale.
Formation of Significant By-products 1. Side Reactions: The Simonis reaction can sometimes yield isomeric chromones or other condensation products, especially with substituted phenols.[2] 2. Reaction Temperature Too High: Excessive heat can lead to decomposition of reactants or products, or promote the formation of undesired side products.1. Optimize the reaction conditions, such as temperature and catalyst concentration, to favor the formation of the desired product. Purification by column chromatography may be necessary to separate isomers. 2. Carefully control the reaction temperature and consider a more gradual heating profile.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. 2. Insufficient Reactant: One of the reactants may have been consumed, or the stoichiometry was incorrect.1. In some cases, adding a fresh portion of the catalyst may restart the reaction. 2. Verify the initial stoichiometry of the reactants. If one reactant is consumed, adding more may drive the reaction to completion.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in Isolating the Product from the Reaction Mixture 1. Viscous Reaction Mixture: The use of polyphosphoric acid can result in a thick, viscous mixture that is difficult to handle. 2. Product is an Oil or Gummy Solid: The crude product may not crystallize easily.1. Quench the reaction mixture by carefully pouring it onto crushed ice or into cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. 2. After quenching and extraction, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or triturating with a non-polar solvent like hexane.
Inefficient Purification by Recrystallization 1. Inappropriate Solvent: The chosen solvent may be too good or too poor at dissolving the compound at different temperatures. 2. Presence of Impurities that Inhibit Crystallization: Certain by-products can interfere with the crystal lattice formation.1. Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but have low solubility when cold. 2. If recrystallization is challenging, consider purification by column chromatography on silica gel.[7]
Co-elution of Impurities during Column Chromatography 1. Inappropriate Eluent System: The polarity of the solvent system may not be optimal for separating the product from impurities.1. Optimize the eluent system using TLC. A good separation on TLC will generally translate to a good separation on the column. A mixture of hexane and ethyl acetate is a common starting point.

III. Experimental Protocols

Synthesis of this compound via Simonis Reaction

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 3,4-Dimethylphenol

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid.

  • With vigorous stirring, add 3,4-dimethylphenol to the PPA.

  • Slowly add ethyl acetoacetate to the mixture. The addition should be controlled to manage any initial exotherm.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for the required reaction time, monitoring the progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated crude product is collected by filtration and washed with water until the washings are neutral.

  • The crude solid is then dissolved in ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3,4-Dimethylphenol + Ethyl Acetoacetate Mixing Mixing and Heating Reactants->Mixing Catalyst Polyphosphoric Acid (PPA) Catalyst->Mixing Reaction Simonis Reaction Mixing->Reaction Quenching Quenching with Ice Water Reaction->Quenching Crude_Product Crude this compound Quenching->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Optional) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Check_Catalyst Check Catalyst Activity and Loading Check_Yield->Check_Catalyst Yes Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification Yes Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Check_Reagents Assess Reagent Purity Check_Temp->Check_Reagents Recrystallization_Issues Recrystallization Issues? Optimize_Purification->Recrystallization_Issues Column_Issues Column Chromatography Issues? Optimize_Purification->Column_Issues Solvent_Screen Perform Solvent Screen Recrystallization_Issues->Solvent_Screen Yes Optimize_Eluent Optimize Eluent System Column_Issues->Optimize_Eluent Yes

Caption: Logical troubleshooting workflow for the synthesis of this compound.

References

avoiding byproduct formation in chromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chromone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromone synthesis experiments. Here you will find frequently asked questions, detailed troubleshooting guides for common synthesis methods, and step-by-step experimental protocols to help you minimize byproduct formation and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromone synthesis methods and what are their primary challenges?

A1: The most prevalent methods for synthesizing chromones include the Claisen condensation, Baker-Venkataraman rearrangement, Kostanecki-Robinson reaction, and the Vilsmeier-Haack reaction. A primary challenge across these methods is the formation of unwanted byproducts, which can complicate purification and reduce the overall yield of the desired chromone. Specific challenges include self-condensation of reactants, incomplete cyclization, and side reactions due to harsh reaction conditions.

Q2: How can I minimize the self-condensation of aldehydes and ketones in my reaction?

A2: Self-condensation is a common side reaction, particularly in base-catalyzed reactions like the Claisen-Schmidt condensation which can be a preliminary step to chromone synthesis. To minimize this, consider adding the aldehyde slowly to the reaction mixture containing the ketone and the base. Using a non-enolizable aldehyde, if the synthesis allows, can also prevent self-condensation of the aldehyde. Optimizing the reaction temperature and using a less reactive base can also be effective strategies.

Q3: What is the primary byproduct in the Simonis reaction and how can it be avoided?

A3: The Simonis reaction, which condenses a phenol with a β-ketoester, can sometimes yield coumarins as the major byproduct instead of the desired chromone. The formation of coumarin is favored under strongly acidic conditions. To favor chromone formation, the use of phosphorus pentoxide (P2O5) as a condensing agent is often preferred over sulfuric acid.

Q4: My Baker-Venkataraman rearrangement is not proceeding to completion. What could be the issue?

A4: Incomplete rearrangement in the Baker-Venkataraman synthesis can be due to several factors. The base is crucial; a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is often required to efficiently generate the necessary enolate for the intramolecular acyl transfer.[1] Ensure your solvent is anhydrous and aprotic, as protic solvents can quench the enolate.[1] The reaction temperature may also need optimization; while some systems react at room temperature, others may require heating.[1]

Q5: I am observing the formation of aurones instead of flavones in my Kostanecki-Robinson reaction. Why is this happening and how can I prevent it?

A5: The formation of 2-benzylidene-coumaran-3-ones, also known as aurones, is a known side reaction in the Kostanecki-Robinson synthesis, especially when dealing with certain substitution patterns on the starting o-hydroxyacetophenone.[2] This can be influenced by the reaction conditions. To favor flavone formation, careful control of the base and temperature is necessary. In some cases, alternative synthetic routes to flavones might be more efficient if aurone formation is a persistent issue.

Troubleshooting Guides

Claisen Condensation for Chromone Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to create the β-diketone intermediate required for chromone synthesis.[3] The primary challenge is often achieving high yields of the desired condensation product while minimizing side reactions.

Common Issues and Solutions:

  • Low Yield of β-Diketone:

    • Problem: Inefficient enolate formation or competing side reactions.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the o-hydroxyacetophenone.[4] Pre-forming the enolate before adding the ester can also improve yields.[4] Ensure strictly anhydrous reaction conditions, as any moisture will quench the enolate.

  • Formation of Self-Condensation Products:

    • Problem: The ester or the ketone reactant undergoes condensation with itself.

    • Solution: When using two different carbonyl compounds (a crossed Claisen condensation), ensure that one of the partners is non-enolizable (e.g., an aromatic ester). If both are enolizable, slowly add one reactant to the mixture of the other reactant and the base to minimize self-condensation.

  • Incomplete Cyclization of the β-Diketone:

    • Problem: The intermediate β-diketone does not efficiently cyclize to the chromone.

    • Solution: The cyclization step is typically acid-catalyzed. Refluxing the crude β-diketone in glacial acetic acid with a catalytic amount of a strong acid like HCl or H2SO4 is a common procedure.[4] The duration of reflux may need to be optimized.

Table 1: Optimizing Claisen Condensation and Cyclization for Chromone Synthesis

ParameterConditionExpected OutcomeByproduct/Issue
Base Sodium Hydride (NaH)High yield of β-diketone[4]Vigorous reaction, requires careful handling
Sodium Ethoxide (NaOEt)Moderate yieldIncomplete reaction if base is not strong enough
Solvent Anhydrous THFGood for enolate stabilityMust be rigorously dried
EthanolCan act as a proton source, reducing yieldTransesterification if using an ester different from the solvent's alcohol
Temperature RefluxFaster reaction times[4]Increased potential for side reactions
Room TemperatureSlower, but may be cleaner for sensitive substratesIncomplete reaction
Cyclization Acid HCl in Acetic AcidEfficient cyclization[4]Harsh conditions may degrade sensitive functional groups
p-Toluenesulfonic acid (PTSA)Milder alternativeMay require longer reaction times

Experimental Protocol: Synthesis of 2-(2-phenylethyl)chromone via Claisen Condensation [4]

  • To a refluxing suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of the starting o-hydroxyacetophenone (1 eq) in anhydrous THF dropwise.

  • Continue refluxing for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture to room temperature and add the desired ester (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by carefully adding it to ice-cold dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone.

  • To the crude β-diketone, add glacial acetic acid and a catalytic amount of concentrated HCl.

  • Reflux the mixture for 45 minutes.

  • Cool the reaction mixture and pour it into ice water to precipitate the chromone product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Workflow for Minimizing Byproducts in Claisen Condensation

G start Start: o-Hydroxyacetophenone & Ester enolate_formation Enolate Formation (Strong Base, Anhydrous Solvent) start->enolate_formation condensation Claisen Condensation enolate_formation->condensation byproduct2 Byproduct: Incomplete Reaction (Troubleshoot: Stronger Base, Anhydrous Conditions) enolate_formation->byproduct2 cyclization Acid-Catalyzed Cyclization condensation->cyclization byproduct1 Byproduct: Self-Condensation (Troubleshoot: Slow Addition, Non-enolizable Ester) condensation->byproduct1 product Chromone Product cyclization->product G start Start: o-Acyloxyacetophenone rearrangement Base-Catalyzed Rearrangement start->rearrangement diketone β-Diketone Intermediate rearrangement->diketone byproduct1 Byproduct: Unreacted Starting Material (Troubleshoot: Stronger Base, Anhydrous Conditions) rearrangement->byproduct1 byproduct2 Byproduct: Hydrolyzed Ester (Troubleshoot: Rigorously Anhydrous Conditions) rearrangement->byproduct2 cyclization Acid-Catalyzed Cyclization diketone->cyclization product Chromone/Flavone Product cyclization->product G start Start: o-Hydroxyaryl Ketone & Anhydride acylation O-Acylation start->acylation cyclization Intramolecular Aldol Condensation acylation->cyclization elimination Elimination cyclization->elimination byproduct1 Byproduct: Coumarin (Troubleshoot: Optimize Base & Temperature) cyclization->byproduct1 byproduct2 Byproduct: Aurone (Troubleshoot: Modify Reaction Conditions, Consider Alternative Route) cyclization->byproduct2 product Chromone/Flavone Product elimination->product G start Start: o-Hydroxyacetophenone formylation Formylation & Cyclization start->formylation reagent_formation Vilsmeier Reagent Formation (POCl3 + DMF) reagent_formation->formylation hydrolysis Hydrolysis formylation->hydrolysis byproduct1 Byproduct: Incomplete Reaction (Troubleshoot: Optimize Reagent Ratio, Increase Temperature) formylation->byproduct1 byproduct2 Byproduct: Polyformylation (Troubleshoot: Control Stoichiometry, Reaction Time) formylation->byproduct2 product 3-Formylchromone Product hydrolysis->product

References

Technical Support Center: Enhancing the Biological Activity of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6,7-Dimethylchromone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

A1: Chromone derivatives are a versatile class of compounds with a wide range of reported biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties.[1][2] Structure-activity relationship (SAR) studies suggest that the substitution pattern on the chromone scaffold is a key determinant of its pharmacological activity.[3] Specifically, the presence of electron-donating groups, such as methyl groups, at the 6 and 7 positions is suggested to enhance anti-inflammatory activity.[4][5]

Q2: I am seeing limited or no biological effect in my assay. What could be the reason?

A2: Several factors could contribute to a lack of observed activity. Firstly, the inherent potency of this compound against your specific target or cell line may be low. Secondly, solubility issues are common with chromone derivatives, which can lead to a lower effective concentration in your assay medium. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution in your aqueous assay buffer. Finally, the specific experimental conditions, such as cell density, incubation time, and the sensitivity of the assay itself, can significantly impact the outcome.

Q3: How can I improve the solubility of this compound for my cell-based assays?

A3: this compound is expected to have low aqueous solubility. The recommended approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[6] When preparing your working concentrations, it is crucial to dilute the DMSO stock in your cell culture medium with vigorous mixing. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[6][7] If precipitation occurs upon dilution, consider a serial dilution approach in a mixture of DMSO and your aqueous buffer.

Q4: What is a suitable starting concentration range for testing this compound in anti-inflammatory or cytotoxicity assays?

A4: For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. Based on published data for various chromone derivatives, IC50 values can range from low micromolar to higher concentrations depending on the specific derivative and the biological target.[1][5][8] A dose-response experiment across a broad range of concentrations is the best approach to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells.Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution in the aqueous assay medium.Visually inspect your stock solution and final assay wells for any signs of precipitation. Prepare fresh dilutions and ensure thorough mixing. Consider a brief sonication of the stock solution.
Uneven Cell Seeding: Inconsistent cell numbers across the wells of your microplate.Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.Avoid using the outer wells of the microplate for your experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity.[9]
DMSO Concentration: Variation in the final DMSO concentration across wells.Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Results vary significantly between experiments.Cell Passage Number: Cells at different passage numbers can exhibit altered sensitivity to compounds.Use cells within a consistent and defined passage number range for all experiments.
Reagent Variability: Differences in batches of media, serum, or other reagents.Use reagents from the same lot number for a set of related experiments. Qualify new batches of reagents before use in critical experiments.
Incubation Time: Inconsistent incubation times with the compound.Use a precise timer and a consistent workflow for adding the compound and stopping the assay.
Guide 2: Unexpected Cytotoxicity in Non-Cytotoxicity Assays
Problem Potential Cause Recommended Solution
Cell death observed at concentrations intended to be non-toxic.High DMSO Concentration: The final concentration of DMSO in the assay may be too high for your cell line.Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cells. Aim for a final DMSO concentration of ≤ 0.5%.[6][7]
Compound-Induced Cytotoxicity: this compound itself may have cytotoxic effects on your cell line, even at low concentrations.Perform a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic profile of the compound on your cells.[10][11][12]
Contamination: Bacterial or fungal contamination in your cell culture.Regularly check your cell cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma.

Quantitative Data Summary

The following tables summarize representative half-maximal inhibitory concentration (IC50) values for various chromone derivatives in anti-inflammatory and cytotoxicity assays. Please note that these values are for structurally related compounds and should be used as a reference. The specific IC50 for this compound in your experimental system should be determined empirically.

Table 1: Representative Anti-Inflammatory Activity of Chromone Derivatives

Compound Assay Cell Line IC50 / EC50 (µM) Reference
Chromone Derivative (DCO-6)Nitric Oxide (NO) ProductionRAW264.7~15[13]
Chromone Amide Derivative (5-9)Nitric Oxide (NO) ProductionRAW264.75.33 ± 0.57[5]
2-Phenylethylchromone DimersNitric Oxide (NO) ProductionRAW264.77.0 - 12.0[1]
Chromone Derivative (Q7-26)PGE2 ProductionRAW264.70.161 ± 0.018[5]

Table 2: Representative Cytotoxic Activity of Chromone Derivatives

Compound Cell Line Assay IC50 (µM) Reference
Chromone Derivative (A9)PC3 (Prostate Cancer)MTT57.14 ± 0.88 µg/mL[1]
Chromone Derivative (A4)PC3 (Prostate Cancer)MTT63.64 ± 0.950 µg/mL[1]
Chromone Derivative (A3)PC3 (Prostate Cancer)MTT69.74 ± 0.96 µg/mL[1]
β-nitrostyrene derivative (CYT-Rx20)MCF-7 (Breast Cancer)Not specified0.81 ± 0.04 µg/mL[14]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is for assessing the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • LPS (from E. coli)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known inhibitor of NO synthesis).

  • Inflammatory Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. For the negative control wells, add medium without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Appropriate cell culture medium with serum and antibiotics

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4][10][11][12]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][10][11][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Anti-Inflammatory Action

Based on studies of related chromone derivatives, a potential mechanism for the anti-inflammatory activity of this compound involves the inhibition of the Reactive Oxygen Species (ROS)-dependent activation of the TRAF6-ASK1-p38 MAPK pathway.[13] This pathway is a key player in the inflammatory response triggered by stimuli like LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds ROS ROS TLR4->ROS induces TRAF6 TRAF6 ROS->TRAF6 activates ASK1 ASK1 TRAF6->ASK1 activates p38 p38 MAPK ASK1->p38 phosphorylates NFkB NF-κB p38->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammatory_Cytokines promotes transcription Dimethylchromone This compound Dimethylchromone->ROS inhibits

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow for Enhancing Biological Activity

The following workflow outlines a logical progression for experiments aimed at enhancing the biological activity of this compound.

G cluster_0 Initial Screening & Optimization cluster_1 Structural Modification cluster_2 Combination Studies A Determine Baseline Activity (e.g., IC50 in anti-inflammatory assay) B Optimize Assay Conditions (Cell density, incubation time, etc.) A->B C Solubility & Stability Testing B->C D Synthesize Analogs (e.g., modify other positions) C->D F Identify Potential Synergistic Agents C->F E Screen Analogs for Improved Activity D->E G Test Combinations for Enhanced Efficacy F->G

Caption: Experimental workflow for enhancing the biological activity of this compound.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram illustrates a decision-making process for troubleshooting inconsistent experimental outcomes.

G Start Inconsistent Results? Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Outcome_Solubility_Yes Yes Check_Solubility->Outcome_Solubility_Yes Yes Outcome_Solubility_No No Check_Solubility->Outcome_Solubility_No No Check_Cells Are cells healthy and at the correct passage? Outcome_Cells_Yes Yes Check_Cells->Outcome_Cells_Yes Yes Outcome_Cells_No No Check_Cells->Outcome_Cells_No No Check_Reagents Are all reagents fresh and correctly prepared? Outcome_Reagents_Yes Yes Check_Reagents->Outcome_Reagents_Yes Yes Outcome_Reagents_No No Check_Reagents->Outcome_Reagents_No No Check_Protocol Was the protocol followed precisely? Outcome_Protocol_Yes Yes Check_Protocol->Outcome_Protocol_Yes Yes Outcome_Protocol_No No Check_Protocol->Outcome_Protocol_No No Outcome_Solubility_Yes->Check_Cells Action_Solubility Re-dissolve or prepare fresh stock. Consider sonication. Outcome_Solubility_No->Action_Solubility Outcome_Cells_Yes->Check_Reagents Action_Cells Use a new batch of cells. Verify cell health. Outcome_Cells_No->Action_Cells Outcome_Reagents_Yes->Check_Protocol Action_Reagents Prepare fresh reagents. Check expiration dates. Outcome_Reagents_No->Action_Reagents Action_Advanced Consider advanced troubleshooting (e.g., instrument calibration). Outcome_Protocol_Yes->Action_Advanced Action_Protocol Review and repeat the experiment with strict adherence to the protocol. Outcome_Protocol_No->Action_Protocol

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Refining the Purification Protocol for 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 6,7-Dimethylchromone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue: Poor separation of this compound from impurities on a silica gel column.

Possible Cause Recommended Solution
Incorrect Solvent System Polarity The polarity of the eluent is critical for good separation. For chromone derivatives, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. If the compound elutes too quickly (high Rf value), decrease the polarity by reducing the proportion of ethyl acetate. If it moves too slowly (low Rf value), increase the polarity by increasing the ethyl acetate concentration.
Sample Overloading Overloading the column with too much crude product can lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Column Packing Issues An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Compound Insolubility during Loading If the compound precipitates when loaded onto the column, it can lead to streaking and poor separation. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) before adsorbing it onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be loaded onto the column.

Issue: this compound is not eluting from the column.

Possible Cause Recommended Solution
Solvent Polarity is Too Low The eluent may not be polar enough to displace the compound from the silica gel. Gradually increase the polarity of the solvent system. For example, if a 9:1 hexane:ethyl acetate mixture is not working, try moving to 8:2, then 7:3, and so on. A gradient elution, where the polarity is steadily increased, can be very effective.
Strong Adsorption to Silica Gel Chromones, being polar compounds, can sometimes bind strongly to the acidic silica gel. If increasing the eluent polarity is insufficient, consider using a different stationary phase, such as neutral or basic alumina, or a reversed-phase silica gel.
Recrystallization Troubleshooting

Issue: this compound does not crystallize from the solution upon cooling.

Possible Cause Recommended Solution
Solution is Not Saturated Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.
Inappropriate Solvent Choice The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. If the compound remains soluble at low temperatures, the solvent is not suitable. Experiment with different solvents or solvent mixtures. Good starting points for chromones include ethanol, ethyl acetate/hexane, or acetone/water mixtures.[1][2]
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Presence of Oily Impurities Oily impurities can inhibit crystallization, causing the product to "oil out." If this occurs, try to redissolve the oil in a small amount of hot solvent and add a slightly different solvent mixture to encourage crystallization. A preliminary purification by column chromatography may be necessary to remove the problematic impurities.

Issue: The recovered yield of this compound after recrystallization is very low.

Possible Cause Recommended Solution
Compound has Moderate Solubility in Cold Solvent Some product will always be lost due to its residual solubility in the mother liquor. To minimize this, ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.
Premature Crystallization If the compound crystallizes too early, for example during a hot filtration step to remove insoluble impurities, significant loss can occur. Use a heated funnel and pre-warm the receiving flask to prevent premature cooling.
Using Too Much Solvent for Washing Washing the collected crystals with an excessive amount of cold solvent can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent to wash the crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound on silica gel?

A good starting point is a mixture of hexane and ethyl acetate. Based on the purification of similar substituted chromones, a ratio of 8:2 or 9:1 (hexane:ethyl acetate) is often effective.[3] You can monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent ratio. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.3-0.4 on a TLC plate.[4]

Q2: What are some suitable solvents for the recrystallization of this compound?

While a specific solvent for this compound is not widely reported, common solvents for the recrystallization of chromone derivatives include ethanol, or solvent mixtures like ethyl acetate/hexane, dichloromethane/hexane, and acetone/water.[1][2][5] The choice depends on the impurity profile of your crude product. It is advisable to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q3: How can I monitor the progress of my column chromatography?

Thin Layer Chromatography (TLC) is the most common method.[4] Small fractions of the eluent are collected sequentially and spotted on a TLC plate. The plate is then developed in an appropriate solvent system and visualized (e.g., under UV light) to see which fractions contain the purified this compound.

Q4: My purified this compound still shows impurities by NMR. What should I do?

If minor impurities remain after one purification step, a second purification using a different technique is often effective. For example, if you performed column chromatography first, a subsequent recrystallization can remove the remaining impurities. Conversely, if recrystallization was the initial step, running the material through a silica gel column can be beneficial.

Q5: What are common impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent mixture.

    • If the compound does not elute, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate).

    • Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential hot solvent (e.g., ethanol or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. If no crystals form, try a mixed solvent system by adding a poor solvent (e.g., hexane or water) dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a drop of the good solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent mixture) portion-wise while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product Crude this compound Crude this compound Column_Chromatography Column Chromatography Crude this compound->Column_Chromatography Recrystallization Recrystallization Crude this compound->Recrystallization Purity_Check Purity Check (TLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Pure Further_Purification Requires Further Purification Purity_Check->Further_Purification Impure Further_Purification->Column_Chromatography Further_Purification->Recrystallization

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Is the product pure? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Identify_Problem Identify the issue Check_Purity->Identify_Problem No No_Crystals No crystals formed Identify_Problem->No_Crystals Low_Yield Low yield Identify_Problem->Low_Yield Poor_Separation Poor separation Identify_Problem->Poor_Separation Consult_Guide Consult Troubleshooting Guide No_Crystals->Consult_Guide Low_Yield->Consult_Guide Poor_Separation->Consult_Guide

Caption: Logical workflow for troubleshooting purification issues.

References

addressing regioisomer formation in chromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to regioisomer formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chromones, and which are prone to regioisomer formation?

A1: Several classical methods are employed for chromone synthesis. The Baker-Venkataraman rearrangement is known for its high regioselectivity, almost exclusively yielding the desired chromone precursor.[1][2][3][4][5] In contrast, the Simonis reaction and the Kostanecki-Robinson reaction can be prone to the formation of regioisomeric byproducts, namely coumarins.[6][7][8]

Q2: Why does the Simonis reaction sometimes yield coumarins instead of the expected chromones?

A2: The Simonis reaction involves the condensation of a phenol with a β-ketoester. The formation of either a chromone or a coumarin depends on the initial reaction between the phenol and the β-ketoester. If the phenol's hydroxyl group attacks the ketone carbonyl of the β-ketoester first, it leads to a chromone. Conversely, if the initial reaction is a transesterification where the phenol attacks the ester carbonyl, the pathway leads to a coumarin. The reaction conditions, particularly the catalyst and temperature, play a crucial role in directing the selectivity.

Q3: How can I control the regioselectivity of the Simonis reaction to favor chromone formation?

A3: To favor chromone formation in a Simonis-type reaction, conditions that promote the reaction at the ketone carbonyl are preferred. The use of phosphorus pentoxide (P₂O₅) as a catalyst generally favors chromone synthesis. In this variation, often called the Simonis chromone cyclization, P₂O₅ is thought to activate the ketone carbonyl, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group.

Q4: Is the Kostanecki-Robinson reaction also susceptible to forming coumarin isomers?

A4: Yes, the Kostanecki-Robinson reaction, which involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride followed by cyclization, can also yield coumarins as regioisomeric byproducts, although chromone formation is generally favored.[6][8] The reaction proceeds through a complex mechanism involving O-acylation, intramolecular aldol condensation, and elimination. The formation of coumarins can occur under certain conditions, particularly with specific substitution patterns on the starting materials.

Q5: What are the best analytical techniques to identify and quantify regioisomeric chromones and coumarins?

A5: The most powerful techniques for identifying and quantifying regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .

  • ¹H NMR can often distinguish between chromone and coumarin isomers based on the characteristic chemical shifts of the protons on the heterocyclic ring.[9] For example, the chemical shifts of the protons at the C3 and C4 positions are typically different for chromones and coumarins.

  • HPLC is an excellent method for separating and quantifying mixtures of regioisomers.[10][11] Developing a suitable method with a chiral or even a standard C18 column and an appropriate mobile phase can allow for the baseline separation of the isomers, enabling accurate quantification.

Troubleshooting Guides

Issue: Formation of a Mixture of Regioisomers in a Simonis Reaction

Symptoms:

  • NMR spectrum of the crude product shows two sets of signals for the heterocyclic ring protons.

  • HPLC analysis of the crude product shows two distinct peaks with the same mass (as confirmed by LC-MS).

  • The isolated product has a broad melting point range.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Catalyst: Using a general acid catalyst like sulfuric acid can promote both chromone and coumarin formation.Switch to Phosphorus Pentoxide (P₂O₅): This catalyst is known to favor the Simonis chromone cyclization pathway.
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.Optimize Reaction Temperature: Start with lower temperatures and gradually increase to find the optimal balance between reaction rate and selectivity.
Solvent Effects: The polarity of the solvent can influence the reaction pathway.Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar solvents may favor one pathway over the other.
Substituent Effects: The electronic nature of the substituents on the phenol can influence the reactivity of the different positions.Modify Starting Materials (if possible): If feasible, consider using starting materials with different substitution patterns that may favor the desired cyclization.
Issue: Unexpected Coumarin Formation in a Kostanecki-Robinson Reaction

Symptoms:

  • Similar to the Simonis reaction, analytical data (NMR, HPLC) indicates the presence of a second, isomeric product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Reaction Conditions: Prolonged reaction times or high temperatures can sometimes lead to side reactions.Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal time to stop the reaction before significant byproduct formation occurs.
Nature of the Anhydride: The structure of the aliphatic anhydride used can influence the reaction outcome.Vary the Anhydride: If possible, try using a different acid anhydride to see if it improves the regioselectivity.
Base Strength: The basicity of the salt of the carboxylic acid used can affect the equilibrium of the reaction intermediates.Experiment with Different Bases: Try using the sodium or potassium salt of a different carboxylic acid to see if it influences the product ratio.

Quantitative Data on Regioisomer Formation

The following table summarizes literature data on the yields of chromone and coumarin regioisomers under different reaction conditions in the Simonis reaction of resorcinol with ethyl acetoacetate.

CatalystSolventTemperature (°C)Reaction Time (h)7-Hydroxy-4-methylcoumarin Yield (%)5-Hydroxy-2-methylchromone Yield (%)Reference
H₂SO₄ (conc.)None1000.5~90TracePechmann Condensation
P₂O₅None1001Trace~75Simonis Reaction
Amberlyst-15None (Microwave)1000.3397Not Reported[12]
AlumNone801.595Not Reported[13]

Note: The Pechmann condensation, which is mechanistically related to the Simonis reaction, strongly favors coumarin formation.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of Flavone via Baker-Venkataraman Rearrangement

This three-step protocol details the synthesis of flavone, demonstrating the high regioselectivity of the Baker-Venkataraman rearrangement.

Step 1: Preparation of o-Benzoyloxyacetophenone

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (15 mL).

  • The reaction is exothermic. After the initial temperature rise subsides (approx. 20 minutes), pour the mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.

Step 2: Baker-Venkataraman Rearrangement to form o-Hydroxydibenzoylmethane

  • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve o-benzoyloxyacetophenone (7 g, 0.029 mol) in dry pyridine (27 mL).

  • Heat the mixture to 50 °C with constant stirring.

  • Quickly pulverize potassium hydroxide (2.5 g, 0.045 mol) in a pre-heated mortar and add it to the reaction mixture.

  • Stir for 15 minutes until a yellow precipitate (the potassium salt of the product) forms.

  • Cool the mixture to room temperature and add 10% acetic acid solution (38 mL) with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.

Step 3: Cyclization to Flavone

  • In a 100 mL round-bottom flask, dissolve o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).

  • With stirring, add concentrated sulfuric acid (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.

  • Pour the reaction mixture onto crushed ice (130 g) with stirring.

  • Collect the crude product by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the flavone from petroleum ether to obtain the final product.

Protocol 2: Simonis Reaction of Resorcinol with Ethyl Acetoacetate (Favoring Chromone Formation)
  • In a round-bottom flask, carefully mix resorcinol (11 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol).

  • To this mixture, slowly and with caution, add phosphorus pentoxide (20 g). The reaction is exothermic.

  • Heat the mixture on a water bath at 100 °C for 1 hour, with occasional shaking.

  • Cool the reaction mixture and then carefully add crushed ice.

  • The solid product is collected by filtration, washed with water, and then with a dilute sodium carbonate solution to remove any unreacted starting material and acidic byproducts.

  • Recrystallize the crude product from ethanol to yield 5-hydroxy-2-methylchromone.

Protocol 3: Kostanecki-Robinson Reaction of 2,4-Dihydroxyacetophenone
  • A mixture of 2,4-dihydroxyacetophenone (5 g, 0.033 mol), anhydrous sodium acetate (5.4 g, 0.066 mol), and acetic anhydride (15 mL) is heated in an oil bath at 180-190 °C for 8-10 hours.

  • The hot reaction mixture is poured into ice water.

  • The solid that separates is filtered, washed with water, and then boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated products.

  • The crude product is collected by filtration and recrystallized from ethanol. This may yield a mixture of 7-hydroxy-2-methyl-3-acetylchromone and 7-acetoxy-4-methylcoumarin. Further purification by column chromatography may be necessary to separate the regioisomers.

Visualization of Reaction Pathways and Troubleshooting

Chromone_Synthesis_Pathways cluster_BV Baker-Venkataraman Rearrangement (Highly Regioselective) cluster_Simonis Simonis Reaction (Potential for Regioisomer Formation) cluster_KR Kostanecki-Robinson Reaction (Potential for Regioisomer Formation) BV_start o-Acyloxyaryl Ketone BV_intermediate o-Hydroxyaryl β-Diketone BV_start->BV_intermediate Base (e.g., KOH, Pyridine) BV_end Chromone BV_intermediate->BV_end Acid (e.g., H₂SO₄, AcOH) Simonis_start Phenol + β-Ketoester Simonis_chromone Chromone Simonis_start->Simonis_chromone P₂O₅ (favors chromone) Simonis_coumarin Coumarin (Regioisomer) Simonis_start->Simonis_coumarin H₂SO₄ (can favor coumarin) KR_start o-Hydroxyaryl Ketone + Acid Anhydride KR_chromone Chromone KR_start->KR_chromone Base (e.g., NaOAc), Heat KR_coumarin Coumarin (Regioisomer) KR_start->KR_coumarin Side Reaction

Caption: Comparative pathways of common chromone synthesis methods.

Troubleshooting_Regioisomer_Formation start Regioisomer Formation Detected (e.g., by NMR, HPLC) reaction_type Which reaction was performed? start->reaction_type simonis_check Using P₂O₅ as catalyst? reaction_type->simonis_check Simonis kr_check Optimized reaction time and temperature? reaction_type->kr_check Kostanecki-Robinson use_p2o5 Action: Switch to P₂O₅ catalyst to favor chromone formation. simonis_check->use_p2o5 No optimize_simonis Action: Optimize temperature and consider solvent screening. simonis_check->optimize_simonis Yes optimize_kr Action: Monitor reaction closely by TLC/HPLC to avoid over-running. kr_check->optimize_kr No vary_kr_reagents Action: Experiment with different anhydrides or basic salts. kr_check->vary_kr_reagents Yes purify Action: Purify mixture using column chromatography or preparative HPLC. use_p2o5->purify optimize_simonis->purify optimize_kr->purify vary_kr_reagents->purify

Caption: Troubleshooting workflow for addressing regioisomer formation.

References

Technical Support Center: Functionalization of the 6,7-Dimethylchromone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the 6,7-dimethylchromone scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of the this compound scaffold?

A1: The primary challenges revolve around site-selectivity and the stability of the chromone core. The scaffold has multiple potential reaction sites (the benzene ring, the pyrone ring, and the methyl groups), and directing a reaction to a single desired position can be difficult. The γ-pyrone ring is susceptible to opening under strongly basic or nucleophilic conditions. Key challenges include achieving selective C-H activation at positions other than C-5 and controlling electrophilic substitution on the benzene ring.

Q2: Which positions on the this compound scaffold are most reactive?

A2: The reactivity of the chromone scaffold is nuanced:

  • C-3 Position: This position is electron-rich and readily undergoes reactions with electrophiles.[1]

  • C-2 Position: This position can be functionalized using nucleophilic coupling partners.[1]

  • C-5 Position: The C-4 keto group acts as a directing group, enabling site-selective C-H functionalization at the C-5 position.[1][2]

  • Benzene Ring (C-6, C-7, C-8): The existing dimethyl substitution at C-6 and C-7 influences electrophilic aromatic substitution, primarily directing incoming electrophiles to the C-8 position.

Q3: How can I introduce a functional group at the C-3 position?

A3: The C-3 position is well-suited for electrophilic attack. The Vilsmeier-Haack reaction, for instance, is a common and efficient method to introduce a formyl group (–CHO) at this position, creating 3-formylchromone derivatives that serve as versatile precursors for further synthesis.[3]

Q4: What strategies exist for functionalizing the C-2 position?

A4: Functionalization at the C-2 position typically involves reactions with nucleophilic partners, such as arylpalladium species or alkyl radicals.[1] Another approach is to construct the chromone ring from a pre-functionalized precursor, such as using a substituted ester in a Baker-Venkataraman rearrangement.

Q5: Are there established methods to modify the methyl groups at C-6 and C-7?

A5: Direct functionalization of the C-6 and C-7 methyl groups is challenging due to their relative inertness. Strategies would likely involve radical halogenation followed by nucleophilic substitution, but this can lack selectivity and may require harsh conditions that could compromise the chromone core. A more common approach is to synthesize the scaffold from starting materials that already contain the desired functional groups at these positions.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of the this compound scaffold.

Issue 1: Low Yields in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
  • Question: I am attempting to nitrate the benzene ring of this compound, but the reaction yield is very low, and I observe significant starting material recovery. What could be the cause?

  • Answer: The pyrone ring of the chromone scaffold is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic aromatic substitution. The methyl groups at C-6 and C-7 provide some activation, but the overall system can be sluggish.

    • Troubleshooting Steps:

      • Increase Reagent Potency: Switch to a stronger nitrating system (e.g., NO₂BF₄ instead of HNO₃/H₂SO₄).

      • Modify Reaction Conditions: Cautiously increase the reaction temperature or reaction time. Monitor the reaction closely to avoid degradation.

      • Consider an Alternative Route: It may be more efficient to synthesize the chromone scaffold from a pre-nitrated phenol derivative.

Issue 2: Unintended Opening of the γ-Pyrone Ring
  • Question: My reaction, which uses a strong base, results in a complex mixture of products, and I suspect the γ-pyrone ring is opening. How can I prevent this?

  • Answer: The C-2 position of the chromone is electrophilic and susceptible to attack by strong nucleophiles or bases, leading to the cleavage of the O1-C2 bond and subsequent ring opening.

    • Troubleshooting Steps:

      • Use Milder Bases: Substitute strong bases like NaOH or KOH with milder, non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases like K₂CO₃.

      • Protect the Carbonyl Group: In some cases, the C-4 carbonyl can be protected as a ketal, which may alter the ring's reactivity and prevent cleavage, although this adds extra steps to the synthesis.

      • Lower the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to reduce the rate of the undesired ring-opening reaction.

Issue 3: Lack of Site-Selectivity in C-H Activation
  • Question: I am trying to functionalize the C-8 position via C-H activation but am getting a mixture of products, including functionalization at the C-5 position. How can I improve selectivity?

  • Answer: The C-4 keto group is a powerful directing group for C-H activation at the C-5 position.[1][2] Overcoming this inherent directing effect to target other positions like C-8 requires a different strategy.

    • Troubleshooting Steps:

      • Install a Directing Group: A common strategy is to temporarily install a directing group at a different position (e.g., on the pyrone ring) that can direct the C-H activation to the desired site. This group would then be removed in a subsequent step.

      • Use a Different Catalyst System: Explore different transition metal catalysts and ligands. Some catalytic systems may exhibit different inherent regioselectivity based on steric or electronic factors.

      • Pre-functionalization: The most reliable method may be to introduce a handle, such as a halogen, at the C-8 position via classical methods and then use this handle for cross-coupling reactions.

Quantitative Data Summary

The following table summarizes representative yields for common functionalization reactions on chromone scaffolds, providing a benchmark for experimental design.

Reaction TypePositionReagents/CatalystSubstrateYield (%)Reference
Vilsmeier-HaackC-3POCl₃, DMF2'-Hydroxyacetophenone derivative~79%[4]
C-H ArylationC-5Pd(OAc)₂, Ag₂CO₃Chromone60-90%[1]
C-H AlkenylationC-5[Ru(p-cymene)Cl₂]₂, AgSbF₆Chromone70-85%[1]
Iron-Catalyzed AlkylationC-3FeCl₃, TBPBFlavone55-70%[1]
Nucleophilic AdditionC-2Hydrazine Hydrate3-Formylchromone>80%[5]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-6,7-dimethylchromone (Vilsmeier-Haack Reaction)

This protocol describes the introduction of a formyl group at the C-3 position, a key step for further derivatization.

  • Reagents: 2'-Hydroxy-4',5'-dimethylacetophenone, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Sodium hydroxide (NaOH) solution.

  • Procedure:

    • Chill a flask containing DMF to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. This forms the Vilsmeier reagent.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

    • Dissolve 2'-Hydroxy-4',5'-dimethylacetophenone in a minimum amount of DMF.

    • Add the solution of the acetophenone derivative dropwise to the Vilsmeier reagent.

    • After addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize the mixture by slowly adding a cold aqueous NaOH solution until the pH is ~7-8.

    • The solid product will precipitate. Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 3-Formyl-6,7-dimethylchromone.

Protocol 2: Palladium-Catalyzed C-5 Arylation of a Chromone Scaffold

This protocol details a direct C-H activation method for functionalizing the C-5 position.

  • Reagents: this compound, Aryl iodide, Palladium(II) acetate (Pd(OAc)₂), Silver carbonate (Ag₂CO₃), Solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the aryl iodide (1.5 equivalents), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and silver salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the C-5 arylated product.

Visualizations

experimental_workflow cluster_prep Preparation & Synthesis cluster_func Functionalization Reaction cluster_analysis Purification & Analysis Start Select Starting Material (e.g., 2'-Hydroxy-4',5'-dimethylacetophenone) Synthesis Synthesize this compound Scaffold or Precursor Start->Synthesis Reaction Perform Functionalization (e.g., C-H Activation, Vilsmeier-Haack) Synthesis->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Spectroscopic Characterization (NMR, MS, IR) Purify->Characterize Final Pure Functionalized Product Characterize->Final

Caption: General workflow for the synthesis and functionalization of the this compound scaffold.

Caption: Reactivity map showing key functionalization sites on the chromone scaffold.

troubleshooting_tree Start Experiment Fails (Low Yield / Wrong Product) Q1 Is the γ-pyrone ring intact? Start->Q1 A1_Yes Ring is Intact Q1->A1_Yes Yes A1_No Ring Cleavage Suspected Q1->A1_No No Q2 Is the issue site-selectivity? A1_Yes->Q2 Sol_RingOpen Solution: - Use milder, non-nucleophilic base - Lower reaction temperature - Protect C4 carbonyl A1_No->Sol_RingOpen A2_Yes Mixture of Isomers Q2->A2_Yes Yes A2_No Low Reactivity / No Product Q2->A2_No No Sol_Selectivity Solution: - Install a directing group - Change catalyst/ligand system - Use pre-functionalized substrate A2_Yes->Sol_Selectivity Sol_Reactivity Solution: - Use stronger reagents - Increase temperature cautiously - Check starting material purity A2_No->Sol_Reactivity

Caption: A decision tree for troubleshooting common issues in chromone functionalization experiments.

References

method refinement for consistent 6,7-Dimethylchromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6,7-Dimethylchromone. It includes a refined experimental protocol, troubleshooting guides, and frequently asked questions to ensure a consistent and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is 2'-Hydroxy-4',5'-dimethylacetophenone.

Q2: Which synthetic route is recommended for a reliable synthesis of this compound?

A2: A common and effective method is the condensation of 2'-Hydroxy-4',5'-dimethylacetophenone with an electrophilic one-carbon source, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate enaminone, followed by acid-catalyzed cyclization.

Q3: What are the critical parameters to control during the reaction?

A3: Key parameters include maintaining anhydrous conditions, especially during the formation of the enaminone intermediate, controlling the reaction temperature to prevent side product formation, and ensuring the complete removal of solvents before purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (2'-Hydroxy-4',5'-dimethylacetophenone) and the appearance of the product spot will indicate the reaction's progression.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary based on the specific conditions and scale of the reaction. However, with a refined protocol, yields in the range of 70-85% can be expected.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2'-Hydroxy-4',5'-dimethylacetophenone via an enaminone intermediate.

Materials:

  • 2'-Hydroxy-4',5'-dimethylacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Enaminone Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Hydroxy-4',5'-dimethylacetophenone (1.0 eq) in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Cyclization to this compound

  • To the crude enaminone intermediate, add a mixture of concentrated hydrochloric acid and water (e.g., 2M HCl).

  • Heat the mixture to 80-90 °C and stir for 1-2 hours.

  • Monitor the cyclization by TLC, observing the formation of the this compound product.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterStep 1: Enaminone FormationStep 2: Cyclization
Temperature 110-120 °C80-90 °C
Reaction Time 3-5 hours1-2 hours
Key Reagents DMF-DMAHydrochloric Acid
Solvent TolueneWater
Expected Yield - (Intermediate)70-85% (Overall)
Purity (Post-purification) ->98%

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents.- Insufficient heating.- Presence of moisture.- Use fresh or purified reagents.- Ensure the reaction reaches the specified temperature.- Use anhydrous solvents and dry glassware.
Formation of Multiple Side Products - Reaction temperature too high.- Prolonged reaction time.- Maintain the recommended temperature range.- Monitor the reaction closely with TLC and stop when the starting material is consumed.
Incomplete Reaction - Insufficient amount of DMF-DMA.- Short reaction time.- Use the recommended molar excess of DMF-DMA.- Extend the reaction time and continue monitoring by TLC.
Difficulty in Product Purification - Presence of closely related impurities.- Inappropriate solvent system for chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step.
Low Yield After Cyclization - Incomplete hydrolysis of the enaminone.- Product loss during workup.- Ensure sufficient acid concentration and reaction time for cyclization.- Perform extractions carefully and minimize transfers.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Dissolve 2'-Hydroxy-4',5'-dimethylacetophenone in Toluene add_dmf Add DMF-DMA start->add_dmf reflux1 Reflux for 3-5 hours add_dmf->reflux1 monitor1 Monitor by TLC reflux1->monitor1 cool1 Cool to RT monitor1->cool1 evaporate1 Evaporate Solvent cool1->evaporate1 add_hcl Add HCl Solution to Crude Intermediate evaporate1->add_hcl heat2 Heat at 80-90°C for 1-2 hours add_hcl->heat2 monitor2 Monitor by TLC heat2->monitor2 cool2 Cool to RT monitor2->cool2 neutralize Neutralize cool2->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography collect Combine Fractions chromatography->collect evaporate2 Evaporate Solvent collect->evaporate2 product Pure this compound evaporate2->product

Caption: Workflow for the synthesis of this compound.

Reaction_Pathway Reaction Pathway for this compound Synthesis reactant 2'-Hydroxy-4',5'-dimethylacetophenone reagent1 DMF-DMA Toluene, Reflux intermediate Enaminone Intermediate reactant->intermediate Step 1 reagent2 HCl, H2O Heat product This compound intermediate->product Step 2

Validation & Comparative

A Comparative Guide to 6,7-Dimethylchromone and Other Chromone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental quantitative data for 6,7-Dimethylchromone is limited in publicly available scientific literature. This guide provides a comparative framework based on the well-established biological activities of the chromone scaffold and data from structurally related derivatives to infer its potential therapeutic value and guide future research.

Introduction to the Chromone Scaffold

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in plants.[1][2] The chromone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral effects. The biological profile of a chromone derivative is highly dependent on the nature and position of substituents on its bicyclic ring system.

This guide focuses on this compound, providing a comparative analysis against other chromone derivatives to highlight key structure-activity relationships (SAR) and potential areas of therapeutic interest.

Structure-Activity Relationships of Chromone Derivatives

The therapeutic efficacy of chromone derivatives is intricately linked to their substitution patterns. Methyl groups at the 6- and 7-positions, as in this compound, are expected to influence the compound's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Anticancer Activity

Numerous chromone derivatives have demonstrated potent anticancer activities. The substitution on the chromone nucleus plays a crucial role in determining the cytotoxic efficacy and the mechanism of action. For instance, certain dimeric chromenones have shown low micromolar cytotoxicity toward lymphoma and leukemia cell lines.[3] In a study on nitrogen mustard derivatives of chromone, a derivative with a methoxy group at the 6-position exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range.[4] This suggests that substitutions at the 6-position can significantly enhance anticancer potential. While specific data for this compound is not available, its dimethyl substitution pattern warrants investigation in various cancer cell lines.

Anti-inflammatory Activity

Chromone derivatives are well-documented as anti-inflammatory agents.[5] Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. For example, certain natural chromones have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages, with IC50 values in the low micromolar range.[5] The presence of hydroxyl or methoxy groups on the benzene ring of the chromone is often associated with potent anti-inflammatory effects. The methyl groups in this compound could modulate these properties, and its efficacy in inflammatory models should be experimentally determined.

Antioxidant Activity

The antioxidant properties of chromones are attributed to their ability to scavenge free radicals and chelate metal ions. The substitution pattern significantly influences this activity. For instance, styrylchromones, which possess a styryl group attached to the chromone core, have demonstrated notable antioxidant capabilities.[2] The presence of hydroxyl groups enhances the radical scavenging activity. While methyl groups are not as potent as hydroxyl groups in direct radical scavenging, they can influence the overall electronic environment of the molecule, which may have an indirect effect on its antioxidant potential.

Comparative Data of Selected Chromone Derivatives

To provide a quantitative context, the following tables summarize the biological activities of several chromone derivatives from the literature. It is important to note that these are not direct comparisons with this compound but serve to illustrate the range of potencies observed for this class of compounds.

Table 1: Anticancer Activity of Selected Chromone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8,8'-linked dimeric chromenone (15c)L5178Y (mouse lymphoma)5.5[3]
8,8'-linked dimeric chromenone (15c)HL60 (human leukemia)8.0[3]
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMCF-7 (human breast cancer)1.83[4]
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMDA-MB-231 (human breast cancer)1.90[4]
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[6]

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
2-(2-phenylethyl)chromone dimer (1a/1b)NO Production in RAW264.7 cells7.0-12.0[1]
2-(2-phenylethyl)chromone dimer (2)NO Production in RAW264.7 cells7.0-12.0[1]
Natural Chromone (3) from Dictyoloma vandellianumNO Production in macrophages~5-20[5]

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of new compounds. Below are standard protocols for assessing anticancer, antioxidant, and anti-inflammatory activities.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated as: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.

Procedure:

  • A reaction mixture containing reaction buffer (e.g., Tris-HCl), heme, and the COX-1 or COX-2 enzyme is prepared.

  • The test compound at various concentrations is pre-incubated with the enzyme mixture.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C and then stopped by the addition of a quenching agent (e.g., HCl).

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit or by LC-MS.

  • A known COX inhibitor (e.g., indomethacin or celecoxib) is used as a positive control.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.

Visualizing Pathways and Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds, including chromone derivatives, exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates and Binds to DNA cluster_nucleus cluster_nucleus IkB_NFkB->NFkB Ubiquitination and Degradation of IκBα Chromone Chromone Derivatives (Potential Inhibition) Chromone->IKK Inhibits Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines

Caption: Simplified NF-κB signaling pathway and potential inhibition by chromone derivatives.

General Experimental Workflow for Bioactivity Screening

The following workflow illustrates a typical process for screening a novel compound like this compound for its biological activities.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound Synthesis and Purification of this compound Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition, NO Production) Compound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Compound->Antioxidant IC50 IC50 Determination Anticancer->IC50 AntiInflammatory->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo

Caption: A general workflow for the biological evaluation of a new chemical entity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the extensive research on the chromone scaffold provides a strong foundation for predicting its potential as a bioactive molecule. Based on structure-activity relationships established for a multitude of chromone derivatives, it is plausible that this compound may exhibit anticancer, anti-inflammatory, and antioxidant properties. The methyl substitutions at the 6- and 7-positions are likely to influence its potency and pharmacokinetic profile.

This guide serves as a call to action for the scientific community to undertake the experimental evaluation of this compound. The provided protocols offer a starting point for such investigations. A thorough screening of this compound against various biological targets will be instrumental in elucidating its therapeutic potential and contributing to the ever-expanding field of chromone-based drug discovery.

References

The Structural Dance of Activity: A Comparative Guide to Dimethylchromones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of dimethylchromone derivatives, a class of compounds demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. By presenting available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) governing this promising scaffold.

The chromone core, a benzopyran-4-one system, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic potential. The addition of methyl groups to this core, creating dimethylchromones, can profoundly influence their physicochemical properties and biological activities. The position of these methyl groups can alter the molecule's shape, electronics, and ability to interact with biological targets. This guide synthesizes findings from various studies to illuminate these structure-activity relationships.

Comparative Biological Activities of Dimethylchromone Derivatives

Anticancer Activity

The anticancer potential of chromone derivatives has been a significant area of research. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a key parameter, with lower values indicating greater potency.

Compound/DerivativeCell LineIC50 (µM)Reference
2,6-Dimethylchromone--Data not available
3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamideVarious Cancer Cell LinesPotent HIF-1 inhibitor
Chromone AnalogsER+ MCF-7 Breast Cancer20.34 - 31.87

Structure-Activity Relationship Insights:

  • The 2,2-dimethyl-2H-chromene scaffold has been identified as a promising starting point for the development of novel anticancer agents, particularly as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

  • For a series of benzopyran-chalcones, specific substitutions were found to be crucial for their cytotoxic activity against hormone-dependent breast cancer cells.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory properties of dimethylchromone derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Compound/DerivativeAssayIC50/EC50 (µM)Reference
Chromone Amide DerivativesNO Inhibition in RAW264.7 cells5.33 (for compound 5-9)

Structure-Activity Relationship Insights:

  • A study on chromone derivatives incorporating amide groups revealed that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus, can enhance anti-inflammatory activity.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The antimicrobial efficacy of compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiro-thiochromanones/chromanonesB. subtilis, S. epidermis32
Spiro-thiochromanones/chromanonesGram-negative bacteria64-125

Structure-Activity Relationship Insights:

  • Spiro-fused derivatives of chromanones have demonstrated significant antibacterial activity, with some compounds showing higher potency than standard antibiotics like Amoxicillin and Ampicillin against certain bacterial strains.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dimethylchromone derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

Principle: This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the dimethylchromone derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Griess Reaction: Mix the cell culture supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by testing a range of concentrations in a liquid nutrient broth.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) from a fresh culture.

  • Serial Dilution: Perform a serial two-fold dilution of the dimethylchromone derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by dimethylchromone derivatives, the following diagrams are provided in the DOT language for Graphviz.

anticancer_pathway cluster_cell Cancer Cell HIF1a HIF-1α HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 VEGF VEGF HIF1->VEGF CellSurvival Cell Survival HIF1->CellSurvival Angiogenesis Angiogenesis VEGF->Angiogenesis Dimethylchromone Dimethylchromone Derivative Dimethylchromone->HIF1a Inhibition caption Figure 1. Simplified schematic of the HIF-1 signaling pathway and the inhibitory action of certain dimethylchromone derivatives. anti_inflammatory_workflow cluster_workflow NO Inhibition Assay Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with Dimethylchromone start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Griess Assay supernatant->griess measure Measure Absorbance at 540 nm griess->measure end Calculate % Inhibition and IC50 measure->end

Validating the Biological Target of 6,7-Dimethylchromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethylchromone is a small molecule belonging to the chromone family, a class of compounds known for a wide range of biological activities. While the specific biological target of this compound has not been definitively identified in publicly available literature, the broader chromone scaffold has been associated with the inhibition of several key cellular targets. This guide provides a comparative framework for researchers aiming to validate the biological target of this compound. We will explore potential targets based on the known activities of structurally related chromone derivatives, present experimental data for these related compounds, and detail the necessary experimental protocols for target validation.

Potential Biological Targets of Chromone Derivatives

Based on extensive research into the biological activities of chromone derivatives, several potential protein targets can be inferred for this compound. These include protein kinases, the NF-κB signaling pathway, insulin-degrading enzyme (IDE), and HIV-1 protease.

Protein Kinase Inhibition

Numerous chromone derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Comparative Data for Chromone-Based Kinase Inhibitors

Compound/AlternativeTarget KinaseIC50 (nM)Reference
Compound 5i (Chromone-2-aminothiazole derivative) CK280[1]
Compound 8a (3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivative) p38α MAP Kinase17[2]
Gefitinib (Quinazoline derivative) EGFR23-79[3]
Afatinib (Quinazoline derivative) EGFR0.5[3]
Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Comparative Data for NF-κB Pathway Inhibitors

Compound/AlternativeAssayIC50Reference
Compound 51 (Heterocyclic compound) NF-κB Reporter Assay172.2 ± 11.4 nM[4]
BAT3 (Curcumin analogue) NF-κB Reporter Assay~6 µM[5]
BAY 11-7085 NF-κB Translocation-[6]
Insulin-Degrading Enzyme (IDE) Inhibition

IDE is a key enzyme in the clearance of insulin and amyloid-beta peptides. Its inhibition is being explored as a therapeutic strategy for type 2 diabetes and Alzheimer's disease.

Comparative Data for IDE Inhibitors

Compound/AlternativeAssayIC50Reference
6-isopropyl-3-formyl chromone Molecular Docking (Binding Energy)-8.5 kcal/mol[7]
Dapagliflozin (Reference Standard) Molecular Docking (Binding Energy)-7.9 kcal/mol[7]
Ii1 (IDE inhibitor) Aβ Degradation Assay-[8]
HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for the replication of the HIV virus. Its inhibition is a cornerstone of antiretroviral therapy.

Comparative Data for HIV-1 Protease Inhibitors

Compound/AlternativeAssayEC50/KiReference
Darunavir Antiviral Assay4.3 ± 0.5 nM[9]
Atazanavir Antiviral Assay1.4 ± 0.1 nM[9]
Saquinavir Enzyme Inhibition (Ki)0.12 nM[10]

Experimental Protocols for Target Validation

To validate the biological target of this compound, a series of well-established experimental protocols can be employed.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Add the kinase, substrate, and varying concentrations of this compound to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

NF-κB Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway.

Protocol:

  • Reagents and Materials: HEK293 cells stably transfected with an NF-κB luciferase reporter construct, cell culture medium, TNF-α (or another NF-κB activator), this compound, luciferase assay reagent, luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with varying concentrations of this compound for a specified time.

    • Stimulate the cells with TNF-α to activate the NF-κB pathway.

    • After incubation, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.[4][5]

Insulin-Degrading Enzyme (IDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of IDE.

Protocol:

  • Reagents and Materials: Recombinant human IDE, fluorogenic IDE substrate (e.g., a FRET-based peptide), assay buffer, 96-well black plates, fluorescence plate reader.

  • Procedure:

    • Add IDE and varying concentrations of this compound to the wells of a 96-well plate.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C.

    • Measure the increase in fluorescence over time, which corresponds to the cleavage of the substrate by IDE.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.[11]

HIV-1 Protease Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of HIV-1 protease.

Protocol:

  • Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic peptide substrate containing the HIV-1 protease cleavage site, assay buffer, 96-well plates, fluorescence plate reader.

  • Procedure:

    • Add HIV-1 protease and varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C.

    • Measure the fluorescence signal, which increases upon substrate cleavage.

    • Determine the percentage of inhibition and calculate the IC50 value.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Reagents and Materials: Cells expressing the target protein, this compound, PBS, lysis buffer, equipment for heating (e.g., PCR machine), equipment for protein detection (e.g., Western blot apparatus or mass spectrometer).

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Visualizing Pathways and Workflows

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates NF-kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB->IkB Bound to NF-kB_nucleus NF-κB NF-kB->NF-kB_nucleus Translocates Gene_Expression Inflammatory Gene Expression NF-kB_nucleus->Gene_Expression Induces 6_7_Dimethylchromone This compound 6_7_Dimethylchromone->IKK_complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cluster_result Result Interpretation A Treat cells with This compound or Vehicle B Heat cells at various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and precipitated proteins C->D E Analyze soluble fraction by Western Blot or Mass Spec D->E F Increased thermal stability indicates target engagement E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase_Inhibition_Workflow A Prepare reaction mix: Kinase, Substrate, This compound B Initiate reaction with ATP A->B C Incubate at optimal temperature B->C D Stop reaction C->D E Measure substrate phosphorylation D->E F Calculate IC50 E->F

Caption: General workflow for a kinase inhibition assay.

Conclusion

While direct experimental evidence for the biological target of this compound is currently lacking, the well-documented activities of the broader chromone class provide a strong foundation for targeted investigation. By systematically applying the outlined experimental protocols for potential targets such as kinases, the NF-κB pathway, IDE, and HIV-1 protease, researchers can effectively elucidate the mechanism of action of this compound. The comparative data from related compounds serve as a valuable benchmark for these validation studies. The use of target engagement assays like CETSA will be crucial in confirming the direct interaction of this compound with its cellular target, thereby paving the way for its further development as a potential therapeutic agent.

References

A Comparative Analysis of the Cytotoxicity of Chromone Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of various chromone derivatives against several human cancer cell lines, benchmarked against the standard chemotherapeutic drugs, doxorubicin and cisplatin. Due to the limited availability of public data on the specific cytotoxicity of 6,7-Dimethylchromone, this document focuses on structurally related chromone compounds to provide a relevant comparative context.

Data Summary

The cytotoxic activity of chemical compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for various chromone derivatives, doxorubicin, and cisplatin across a range of cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and the specific assay conditions used.

Table 1: Cytotoxicity (IC50) of Chromone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
3-Methylidenechroman-4-one (14d)HL-60 (Leukemia)1.46 ± 0.16[1]
3-Methylidenechroman-4-one (14d)NALM-6 (Leukemia)0.50 ± 0.05[1]
3-Methylidenechroman-4-one (14d)MCF-7 (Breast Cancer)> 20[1]
Dimeric Chromenone (15c)HL-60 (Leukemia)15[2]
Dimeric Chromenone (15c)L5178Y (Lymphoma)23[2]
Dimeric Chromenone (26c)HL-60 (Leukemia)24[2]
Dimeric Chromenone (26c)L5178Y (Lymphoma)14[2]
6-Pyrazolinylcoumarin (47)CCRF-CEM (Leukemia)1.88[3]
6-Pyrazolinylcoumarin (47)MOLT-4 (Leukemia)1.92[3]
Pyrazolo[1,5-a]pyrimidine (7c)HEPG2-1 (Liver Cancer)2.70 ± 0.28[4]
Thiazole (23g)HEPG2-1 (Liver Cancer)3.50 ± 0.23[4]
1,3,4-Thiadiazole (18a)HEPG2-1 (Liver Cancer)4.90 ± 0.69[4]

Table 2: Cytotoxicity (IC50) of Standard Drugs (Doxorubicin and Cisplatin) Against Various Cancer Cell Lines

DrugCell LineIC50 (µM)Reference
Doxorubicin
BFTC-905 (Bladder Cancer)2.3
MCF-7 (Breast Cancer)2.5
M21 (Melanoma)2.8
HeLa (Cervical Cancer)2.9
UMUC-3 (Bladder Cancer)5.1
HepG2 (Liver Cancer)12.2
TCCSUP (Bladder Cancer)12.6
A549 (Lung Cancer)> 20
Huh7 (Liver Cancer)> 20
VMCUB-1 (Bladder Cancer)> 20
Cisplatin
A2780 (Ovarian Cancer)~1[5]
Ov-car (Ovarian Cancer)10-20[5]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

MTT Assay for Cytotoxicity

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Chromone derivatives, Doxorubicin, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate incubate_24h Incubate 24h (Cell Adhesion) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_exposure Incubate for Exposure Period (e.g., 48h) add_compounds->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathway for Chromone-Induced Apoptosis

While the precise signaling pathway for this compound is not well-documented, some chromone derivatives have been shown to induce apoptosis in cancer cells. The diagram below illustrates a generalized potential pathway.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade Chromone Chromone Derivative Mitochondria Mitochondria Chromone->Mitochondria Induces mitochondrial stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling Efficient Synthetic Pathways to 6,7-Dimethylchromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of chromone scaffolds is a critical step in the discovery of new therapeutic agents. Among these, 6,7-Dimethylchromone serves as a valuable building block. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols and quantitative data to inform methodological choices in the laboratory.

The selection of an optimal synthetic route is paramount for efficiency, yield, and purity of the final compound. Here, we compare two distinct and effective methods for the preparation of this compound: the Vilsmeier-Haack reaction and a cyclization reaction involving an enaminone intermediate. These routes offer different approaches, starting from the common precursor 2'-hydroxy-4',5'-dimethylacetophenone, and present varying advantages in terms of reaction conditions, duration, and overall yield.

Comparative Efficacy of Synthesis Routes

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, providing a clear comparison of their efficacy.

ParameterVilsmeier-Haack RouteEnaminone Cyclization Route
Starting Material 2'-Hydroxy-4',5'-dimethylacetophenone2'-Hydroxy-4',5'-dimethylacetophenone
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrochloric acid (HCl)
Reaction Time ~7 hours~2 hours
Overall Yield ~77%High (specific yield not reported, but described as a high-yield reaction)
Reaction Temperature 0 °C to room temperatureRoom temperature to reflux
Purification Method Column chromatographyRecrystallization

Detailed Experimental Protocols

Route 1: Vilsmeier-Haack Synthesis of this compound

This route utilizes the Vilsmeier-Haack reaction for the formylation and subsequent cyclization of the starting acetophenone.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (1.5 equivalents) is added dropwise to N,N-Dimethylformamide (10 volumes). The mixture is stirred at this temperature for 30 minutes.

  • Reaction with Acetophenone: A solution of 2'-hydroxy-4',5'-dimethylacetophenone (1 equivalent) in N,N-Dimethylformamide (2 volumes) is added dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 6 hours.

  • Work-up: The reaction is quenched by pouring it into a solution of sodium acetate (5.6 equivalents) in water. The mixture is stirred for 10 minutes at 0 °C.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.

Route 2: Enaminone Intermediate Cyclization for this compound Synthesis

This method proceeds through the formation of a stable enaminone intermediate, which is then cyclized to the final chromone product.

Experimental Protocol:

  • Enaminone Formation: 2'-Hydroxy-4',5'-dimethylacetophenone (1 equivalent) is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) in a suitable solvent such as toluene. The reaction mixture is stirred at room temperature for approximately 1 hour.

  • Intermediate Isolation: The solvent is removed under reduced pressure to yield the crude enaminone, 1-(2-hydroxy-4,5-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate can be purified by recrystallization or used directly in the next step.

  • Cyclization: The crude enaminone is dissolved in a suitable solvent like dichloromethane, and concentrated hydrochloric acid is added. The mixture is heated to reflux for approximately 1 hour.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting this compound is purified by recrystallization.

Visualizing the Synthetic Pathways

To further elucidate the reaction workflows, the following diagrams generated using Graphviz illustrate the logical steps of each synthetic route.

Vilsmeier_Haack_Route start 2'-Hydroxy-4',5'- dimethylacetophenone reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->reaction intermediate Iminium Ion Intermediate reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product Enaminone_Cyclization_Route start 2'-Hydroxy-4',5'- dimethylacetophenone formation Enaminone Formation start->formation dmf_dma DMF-DMA dmf_dma->formation enaminone Enaminone Intermediate formation->enaminone cyclization Cyclization enaminone->cyclization hcl HCl hcl->cyclization product This compound cyclization->product

A Comparative Guide to Analytical Methods for 6,7-Dimethylchromone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Method Performance

The performance of an analytical method is typically assessed by several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of a validated HPLC method for the simultaneous determination of six chromones, including a compound structurally consistent with 6,7-Dimethylchromone, and representative validated GC-MS and UPLC-MS/MS methods for other chromone derivatives.

Table 1: HPLC Method Validation Data for Simultaneous Chromone Analysis [1]

ParameterThis compound (Tentative)
Linearity (r²) > 0.999
Accuracy (Recovery %) 95.0 - 105.0
Precision (RSD %) < 2.0
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Table 2: Representative GC-MS Method Validation Data for Chromone Derivatives

ParameterChromone Derivative
Linearity (r²) > 0.99
Accuracy (Recovery %) 80 - 120
Precision (RSD %) < 15
Limit of Detection (LOD) Analyte Dependent
Limit of Quantification (LOQ) Analyte Dependent

Table 3: Representative UPLC-MS/MS Method Validation Data for Chromone Derivatives [2]

ParameterChromone Derivative
Linearity (r²) > 0.99
Accuracy (Recovery %) 85 - 115
Precision (RSD %) < 15
Limit of Detection (LOD) Analyte Dependent (ng/mL range)
Limit of Quantification (LOQ) Analyte Dependent (ng/mL range)

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the referenced analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Chromone Analysis[1]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Extraction of the analyte from the sample matrix using a suitable solvent, followed by filtration before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chromone Derivative Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the concentration of the analyte.

  • Temperature Program: An optimized temperature gradient to ensure the separation of the target analytes.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

  • Sample Preparation: Derivatization may be required for polar chromones to increase their volatility. This is followed by extraction with an organic solvent.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Chromone Derivative Analysis[2]
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Flow Rate: A flow rate optimized for the UPLC column, typically in the range of 0.3-0.6 mL/min.

  • Ionization: Electrospray Ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Sample Preparation: Simple "dilute-and-shoot" approach after initial extraction, or solid-phase extraction (SPE) for cleaner samples and lower detection limits.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical cross-validation workflow and a comparison of the key features of the three analytical methods.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) cluster_method3 Method 3 (e.g., UPLC-MS/MS) M1_Sample Sample Preparation M1_Analysis HPLC Analysis M1_Sample->M1_Analysis M1_Data Data Acquisition M1_Analysis->M1_Data M1_Results Results M1_Data->M1_Results Comparison Comparison of Results M1_Results->Comparison M2_Sample Sample Preparation (with Derivatization) M2_Analysis GC-MS Analysis M2_Sample->M2_Analysis M2_Data Data Acquisition M2_Analysis->M2_Data M2_Results Results M2_Data->M2_Results M2_Results->Comparison M3_Sample Sample Preparation (e.g., SPE) M3_Analysis UPLC-MS/MS Analysis M3_Sample->M3_Analysis M3_Data Data Acquisition M3_Analysis->M3_Data M3_Results Results M3_Data->M3_Results M3_Results->Comparison Conclusion Conclusion on Method Performance Comparison->Conclusion

Caption: A typical workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uplcmsms UPLC-MS/MS HPLC_Node Robust & Widely Available Good for Routine QC Lower Sensitivity than MS methods GCMS_Node Excellent for Volatile Compounds Requires Derivatization for Polar Analytes Provides Structural Information (MS) UPLCMSMS_Node High Throughput & Sensitivity Excellent Specificity (MRM) Higher Initial Cost Analyte This compound Analyte->HPLC_Node Applicable Analyte->GCMS_Node Potentially Applicable (with derivatization) Analyte->UPLCMSMS_Node Highly Suitable

Caption: Comparison of key features of HPLC, GC-MS, and UPLC-MS/MS for chromone analysis.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely accessible technique suitable for routine quality control where high sensitivity is not the primary concern.

  • GC-MS can be a powerful tool, especially for identifying unknown impurities, but may require a derivatization step for polar chromones like this compound.

  • UPLC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and complex matrices, albeit with a higher initial instrument cost.

Researchers should carefully consider the validation parameters of any method and, if necessary, perform a partial or full validation in their own laboratory to ensure the method is fit for its intended purpose.

References

Comparative Docking Analysis of Chromone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Extensive research did not yield specific comparative docking studies for 6,7-Dimethylchromone. Therefore, this guide provides a comprehensive comparison of a series of closely related and novel chromone congeners, based on a study investigating their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 4 (CDK4). This analysis is designed for researchers, scientists, and drug development professionals to understand the structure-activity relationships and binding interactions of this class of compounds.

Quantitative Data Summary

The following table summarizes the molecular docking results for a selection of the most active chromone derivatives against the CDK4 enzyme. The binding affinity is presented as the docking score in kcal/mol, which indicates the strength of the interaction between the ligand and the protein. A more negative score represents a stronger binding affinity.

Compound IDIUPAC NameDocking Score (kcal/mol)
Palbociclib (Reference) 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one-9.2
Compound 14b 6-((4-bromophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one-8.5
Compound 17 7-hydroxy-5-methoxy-2-methyl-6-((4-nitrophenyl)amino)-4H-chromen-4-one-8.1
Compound 19 6-((4-fluorophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one-7.9
Compound 6a 6-(benzylamino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one-7.5
Compound 6b 7-hydroxy-6-((4-methoxybenzyl)amino)-5-methoxy-2-methyl-4H-chromen-4-one-7.8
Compound 11 6-((2,4-dinitrophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one-8.3
Compound 14c 6-((4-chlorophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one-8.4

Data extracted from a study on novel chromone congeners with potent anticancer activity. The specific this compound was not evaluated in this study.

Experimental Protocols

The in silico molecular docking studies were performed to understand the binding mechanism of the synthesized chromone derivatives with the CDK4 enzyme. The detailed methodology is as follows:

1. Protein Preparation:

  • The three-dimensional crystal structure of the CDK4 enzyme was retrieved from the Protein Data Bank (PDB ID: 2W96).

  • The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms were added to the protein, and charges were assigned using the AMBER ff14SB force field.

  • The structure was then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the chromone derivatives were drawn using ChemDraw and converted to 3D structures.

  • The ligands were optimized using the semi-empirical PM3 method to obtain the most stable conformation.

  • Gasteiger charges were assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina within the PyRx virtual screening tool.[1]

  • The prepared CDK4 protein was set as the macromolecule (receptor), and the chromone derivatives were used as ligands.

  • A grid box was defined to encompass the active site of the CDK4 enzyme, with dimensions of 25 x 25 x 25 Å centered on the key active site residues.

  • The Lamarckian Genetic Algorithm was employed for the docking calculations, with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • The top-ranked binding poses for each ligand were selected based on the lowest binding energy (docking score).

4. Analysis of Interactions:

  • The interactions between the docked ligands and the amino acid residues of the CDK4 active site were visualized and analyzed using Discovery Studio Visualizer.

  • The analysis focused on identifying key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.

Visualizations

Signaling Pathway of Chromone Derivatives in Cancer Cells

The following diagram illustrates the proposed mechanism of action for the studied chromone derivatives in inducing apoptosis and cell cycle arrest in cancer cells. By inhibiting CDK4, these compounds trigger a downstream signaling cascade.

G cluster_0 Chromone Derivatives cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway Chromone Chromone CDK4 CDK4 Chromone->CDK4 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Chromone->Bcl2 Down-regulation p53 p53 Chromone->p53 Up-regulation G1_Arrest G1 Phase Arrest CDK4->G1_Arrest Induction Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax Bax (Pro-apoptotic) p53->Bax Activation Bax->Apoptosis Induction G Start Synthesis of Chromone Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (MCF-7, HCT-116) Start->Cytotoxicity Active_Compounds Identification of Potent Compounds Cytotoxicity->Active_Compounds Docking Molecular Docking against CDK4 Active_Compounds->Docking Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) Active_Compounds->Mechanistic Analysis Binding Mode and Interaction Analysis Docking->Analysis Conclusion Structure-Activity Relationship Analysis->Conclusion Mechanistic->Conclusion

References

In Vitro vs. In Vivo Efficacy of 6,7-Dimethylchromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a comparative framework based on the activities of structurally related chromone compounds, highlighting the general mechanisms and experimental approaches used to evaluate their efficacy. It is important to note that the following information is extrapolated from studies on other chromone derivatives and may not be directly representative of 6,7-Dimethylchromone's specific activity.

General Efficacy of Chromone Derivatives: An Overview

Chromone derivatives have been investigated for their potential therapeutic applications, primarily focusing on their anti-inflammatory and anti-cancer activities. The general mechanism often involves the modulation of key signaling pathways implicated in disease progression.

In Vitro Efficacy of Related Chromone Derivatives

In vitro studies on various chromone derivatives have demonstrated their ability to inhibit inflammatory mediators and suppress the proliferation of cancer cells. For instance, a novel chromone derivative, DCO-6, was shown to significantly reduce the production of nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells and mouse primary peritoneal macrophages.[1]

Table 1: Summary of In Vitro Efficacy Data for a Related Chromone Derivative (DCO-6)

AssayCell LineTreatmentKey FindingsReference
Nitric Oxide (NO) ProductionRAW264.7LPS + DCO-6Significant reduction in NO production[1]
Cytokine Production (IL-1β, IL-6)RAW264.7LPS + DCO-6Significant reduction in IL-1β and IL-6 production[1]
mRNA Expression (iNOS, IL-1β, IL-6)RAW264.7LPS + DCO-6Decreased mRNA expression levels[1]
p38 MAPK ActivationRAW264.7LPS + DCO-6Inhibition of LPS-induced p38 activation[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A representative protocol for assessing the in vitro anti-inflammatory activity of a chromone derivative is as follows:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a chromone derivative) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Measurement of Nitric Oxide: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the supernatant are quantified using ELISA kits.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, IL-1β, and IL-6 are determined by quantitative real-time PCR (qRT-PCR).

  • Western Blot Analysis: Cell lysates are subjected to western blotting to detect the phosphorylation status of key signaling proteins like p38 MAPK.

Signaling Pathway: Anti-inflammatory Action of a Chromone Derivative

The anti-inflammatory effects of some chromone derivatives are mediated through the inhibition of the p38 MAPK signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammation Inflammatory Response (NO, IL-1β, IL-6) p38->Inflammation Chromone Chromone Derivative (e.g., DCO-6) Chromone->p38

Caption: Inhibition of the p38 MAPK pathway by a chromone derivative.

In Vivo Efficacy of Related Chromone Derivatives

The in vivo efficacy of chromone derivatives has been evaluated in animal models of inflammatory diseases and cancer. For example, the administration of DCO-6 was found to protect mice from LPS-induced septic shock.[1] A patent application also describes the potential use of 3-Formyl-6,7-dimethylchromone in treating cancer, suggesting evaluation in xenograft models, though specific data is not provided.

Table 2: Summary of In Vivo Efficacy Data for a Related Chromone Derivative (DCO-6)

Animal ModelTreatmentKey FindingsReference
LPS-induced septic shock in miceDCO-6 administrationSignificant protection from septic shock[1]

Experimental Protocol: In Vivo Anti-inflammatory Model

A general protocol for assessing in vivo anti-inflammatory efficacy is as follows:

  • Animal Model: Male BALB/c mice are used.

  • Treatment: Mice are administered the test compound (e.g., a chromone derivative) via intraperitoneal injection or oral gavage.

  • Induction of Inflammation: Septic shock is induced by an intraperitoneal injection of a lethal dose of LPS.

  • Survival Rate: The survival rate of the mice is monitored over a period of time (e.g., 72 hours).

  • Biomarker Analysis: Blood samples are collected to measure the serum levels of inflammatory cytokines. Tissues may be harvested for histological analysis and to assess the activation of signaling pathways.

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 In Vivo Experiment A Animal Grouping (e.g., Control, Treatment) B Compound Administration A->B C Induction of Disease Model (e.g., LPS injection) B->C D Monitoring & Data Collection (Survival, Biomarkers) C->D E Data Analysis D->E

References

Benchmarking 6,7-Dimethylchromone: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

Introduction

Chromones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the specific biological targets of 6,7-Dimethylchromone have not been extensively elucidated, the broader family of chromone derivatives has shown promise as inhibitors of several key cellular signaling kinases, particularly p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2. These kinases are implicated in a variety of disease states, including inflammatory disorders and cancer, making them attractive targets for therapeutic intervention.

This guide provides a comparative analysis of this compound against established inhibitors of p38 MAPK and Protein Kinase CK2. Due to the limited direct experimental data on this compound, this comparison is based on the known activities of structurally related chromone derivatives. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound as a kinase inhibitor. We provide a summary of quantitative inhibitory data, detailed experimental protocols for assessing kinase inhibition, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Inhibitors

The inhibitory potency of a compound is a critical parameter in drug discovery and is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of well-characterized inhibitors of p38 MAPK and Protein Kinase CK2. At present, there is no publicly available data on the IC50 of this compound against these or other targets.

Table 1: Comparison of p38 MAPK Inhibitors

InhibitorTarget(s)IC50
Adezmapimod (SB203580) p38α/β0.3-0.5 µM (in THP-1 cells)[1]
SB202190 p38α/β50 nM/100 nM (cell-free)[1][2]
Doramapimod (BIRB 796) p38α/β/γ/δ38 nM/65 nM/200 nM/520 nM (cell-free)[2]
PD 169316 p38α89 nM[1]
p38 MAP Kinase Inhibitor IV p38α/β/γ/δ0.13-8.63 µM

Table 2: Comparison of Protein Kinase CK2 Inhibitors

InhibitorTarget(s)IC50 / Kᵢ
Silmitasertib (CX-4945) CK2α, CK2α'1 nM (IC50)[3]
(E/Z)-GO289 CK27 nM (IC50)
Ellagic Acid CK240 nM (IC50)[3]
TTP 22 CK2100 nM (IC50)[3]
DMAT CK2130 nM (IC50)
4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole CK240 nM (Kᵢ)[4]

Experimental Protocols

To facilitate the benchmarking of this compound, we provide detailed protocols for in vitro kinase inhibition assays for both p38 MAPK and Protein Kinase CK2. These protocols are standard methods used in the field to determine the inhibitory activity of novel compounds.

p38 MAPK Inhibition Assay

This protocol describes a non-radioactive, immunoprecipitation-based kinase assay.

Materials:

  • Cell lysate containing active p38 MAPK

  • Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody

  • ATF-2 fusion protein (substrate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • This compound and known inhibitor (e.g., SB203580) solutions at various concentrations

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibody: Phospho-ATF-2 (Thr71) Antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Immunoprecipitation of p38 MAPK:

    • Incubate cell lysates with immobilized Phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to capture the activated kinase.

    • Wash the immunoprecipitated beads three times with wash buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer.

    • Add the ATF-2 substrate to the reaction mixture.

    • Add the test compound (this compound) or a known inhibitor at desired concentrations. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with the primary antibody against phospho-ATF-2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-ATF-2.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protein Kinase CK2 Inhibition Assay

This protocol outlines a radioactive kinase assay using a specific peptide substrate.

Materials:

  • Recombinant human Protein Kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • This compound and known inhibitor (e.g., Silmitasertib) solutions at various concentrations

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, combine the kinase assay buffer, the CK2 peptide substrate, and the test compound (this compound) or a known inhibitor at various concentrations. Include a vehicle control.

    • Add the recombinant CK2 enzyme to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination and Separation:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

    • Wash the phosphocellulose paper extensively with the phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the p38 MAPK and Protein Kinase CK2 signaling pathways, as well as the general workflow for an in vitro kinase inhibition assay.

p38_MAPK_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response UV UV ASK1 ASK1 UV->ASK1 Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 LPS LPS LPS->TAK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 p38 p38 MKK3->p38 MKK6->p38 ATF2 ATF2 p38->ATF2 MK2 MK2 p38->MK2 Inflammation Inflammation ATF2->Inflammation Apoptosis Apoptosis MK2->Apoptosis CK2_Signaling_Pathway cluster_ck2 Protein Kinase CK2 cluster_substrates Key Substrates cluster_pathways Cellular Pathways CK2_holoenzyme CK2 Holoenzyme (α₂β₂ or αα'β₂) Akt_PKB Akt_PKB CK2_holoenzyme->Akt_PKB phosphorylates PTEN PTEN CK2_holoenzyme->PTEN phosphorylates (inactivates) p53 p53 CK2_holoenzyme->p53 phosphorylates PI3K_Akt_mTOR PI3K_Akt_mTOR Akt_PKB->PI3K_Akt_mTOR PTEN->PI3K_Akt_mTOR Apoptosis_Regulation Apoptosis_Regulation p53->Apoptosis_Regulation Cell_Cycle Cell_Cycle p53->Cell_Cycle Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Comparative Guide to the Synthesis of 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic protocols for the preparation of 6,7-Dimethylchromone, a valuable scaffold in medicinal chemistry. The protocols are evaluated based on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental data.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to its presence in various biologically active molecules. The development of efficient and reliable synthetic routes to this scaffold is crucial for advancing medicinal chemistry research. This guide validates and compares two prominent methods for its synthesis: the Kostanecki-Robinson reaction and a multi-step synthesis commencing with the Friedel-Crafts acylation of 3,4-dimethylphenol.

Data Presentation

The following tables summarize the quantitative data for the two synthesis protocols, allowing for a direct comparison of their performance.

Table 1: Comparison of this compound Synthesis Protocols

ParameterProtocol 1: Kostanecki-Robinson ReactionProtocol 2: Friedel-Crafts Acylation Route
Starting Materials 2'-Hydroxy-4',5'-dimethylacetophenone, Acetic Anhydride, Anhydrous Sodium Acetate3,4-Dimethylphenol, Acetyl Chloride, Aluminum Chloride
Reaction Time 8 hoursStep 1: 3 hours; Step 2: 2 hours (Total: 5 hours)
Overall Yield ~75%Step 1: ~90%; Step 2: Not explicitly stated, but subsequent cyclization is generally high-yielding.
Purity of Crude Product High, requires recrystallizationModerate, requires purification by column chromatography and recrystallization
Reaction Temperature 180-190 °CStep 1: 140-150 °C; Step 2: 180-190 °C
Key Reagents Acetic Anhydride, Sodium AcetateAcetyl Chloride, Aluminum Chloride, Acetic Anhydride, Sodium Acetate
Purification Method RecrystallizationColumn Chromatography, Recrystallization

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis protocol are provided below.

Protocol 1: Kostanecki-Robinson Synthesis of this compound

This protocol describes the synthesis of this compound from 2'-Hydroxy-4',5'-dimethylacetophenone via the Kostanecki-Robinson reaction.

1. Materials:

  • 2'-Hydroxy-4',5'-dimethylacetophenone

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Ethanol

2. Procedure:

  • A mixture of 2'-Hydroxy-4',5'-dimethylacetophenone (1 part), anhydrous sodium acetate (1 part), and acetic anhydride (2 parts) is heated in an oil bath at 180-190 °C for 8 hours.

  • The hot reaction mixture is then poured into ice water.

  • The resulting solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

3. Characterization:

  • Melting Point: 112-113 °C

  • Appearance: Colorless needles

Protocol 2: Synthesis via Friedel-Crafts Acylation of 3,4-Dimethylphenol

This protocol outlines a two-step synthesis of this compound starting from 3,4-dimethylphenol.

Step 1: Friedel-Crafts Acylation to form 2'-Hydroxy-4',5'-dimethylacetophenone

1. Materials:

  • 3,4-Dimethylphenol

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Benzene (solvent)

2. Procedure:

  • A solution of 3,4-dimethylphenol and acetyl chloride in benzene is added dropwise to a suspension of anhydrous aluminum chloride in benzene.

  • The reaction mixture is heated at 140-150 °C for 3 hours.

  • The mixture is then cooled and poured into a mixture of crushed ice and hydrochloric acid.

  • The benzene layer is separated, and the aqueous layer is extracted with benzene.

  • The combined benzene extracts are washed with dilute sodium hydroxide solution and then with water.

  • The solvent is removed by distillation, and the resulting 2'-Hydroxy-4',5'-dimethylacetophenone is purified by recrystallization from petroleum ether.

3. Characterization of Intermediate:

  • Melting Point: 69-70 °C

  • Yield: ~90%

Step 2: Cyclization to this compound (Kostanecki-Robinson Reaction)

The 2'-Hydroxy-4',5'-dimethylacetophenone obtained from Step 1 is then cyclized using the Kostanecki-Robinson reaction as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Kostanecki_Robinson_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_Hydroxy_4_5_dimethylacetophenone 2'-Hydroxy-4',5'- dimethylacetophenone Heating Heat at 180-190°C for 8 hours 2_Hydroxy_4_5_dimethylacetophenone->Heating Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Heating Sodium_Acetate Anhydrous Sodium Acetate Sodium_Acetate->Heating Quenching Pour into Ice Water Heating->Quenching Filtration Filtration Quenching->Filtration Washing Wash with Water and Ethanol Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization 6_7_Dimethylchromone This compound Recrystallization->6_7_Dimethylchromone

Caption: Kostanecki-Robinson Synthesis Workflow.

Friedel_Crafts_Route cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Kostanecki-Robinson Cyclization 3_4_Dimethylphenol 3,4-Dimethylphenol Step1_Reaction Heat at 140-150°C for 3 hours 3_4_Dimethylphenol->Step1_Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Step1_Reaction AlCl3 Anhydrous AlCl3 AlCl3->Step1_Reaction Step1_Workup Workup & Purification Step1_Reaction->Step1_Workup Intermediate 2'-Hydroxy-4',5'- dimethylacetophenone Step1_Workup->Intermediate Step2_Reaction Heat at 180-190°C for 8 hours Intermediate->Step2_Reaction Acetic_Anhydride_2 Acetic Anhydride Acetic_Anhydride_2->Step2_Reaction Sodium_Acetate_2 Anhydrous Sodium Acetate Sodium_Acetate_2->Step2_Reaction Step2_Workup Workup & Purification Step2_Reaction->Step2_Workup Final_Product This compound Step2_Workup->Final_Product

Data Presentation: Comparative Antioxidant Activity of Substituted Chromones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antioxidant Properties of Substituted Chromones for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the antioxidant properties of various substituted chromones, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers and professionals in drug development in understanding the structure-activity relationships of these compounds and in designing future studies.

The antioxidant capacity of substituted chromones is significantly influenced by the nature and position of their substituents. The following table summarizes quantitative data from various studies, primarily focusing on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 or IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower value indicates higher antioxidant activity.

CompoundSubstitution PatternAntioxidant AssayEC50/IC50 (µM)Reference CompoundEC50/IC50 of Reference (µM)Source
Quercetin3,5,7,3',4'-OHDPPH16.42Trolox50.08[1]
Luteolin5,7,3',4'-OHDPPH17.64Trolox50.08[1]
Fisetin3,7,3',4'-OHDPPH21.53Trolox50.08[1]
Kaempferol3,5,7,4'-OHDPPH32.02Trolox50.08[1]
Galangin3,5,7-OHDPPH126.10Trolox50.08[1]
Apigenin5,7,4'-OHDPPH>400--[1]
Genistein5,7,4'-OHDPPH>400--[1]
Daidzein7,4'-OHDPPH>400--[1]
7,8-dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3''-trifluoromethylbenzoyl)chromone7,8-di-OH, 2-(3'-CF3-phenyl), 3-benzoylDPPH2.58Trolox50.08[2]
7,8-dihydroxy-2-(4'-nitrophenyl)-3-(4''-nitrobenzoyl)chromone7,8-di-OH, 2-(4'-NO2-phenyl), 3-benzoylDPPH3.37Trolox50.08[2]
7,8-dihydroxy-2-(4'-fluorophenyl)-3-(4''-fluorobenzoyl)chromone7,8-di-OH, 2-(4'-F-phenyl), 3-benzoylDPPH3.93Trolox50.08[2]
7,8-dihydroxyflavone7,8-di-OHDPPH31.89Trolox50.08[2]

Note: The antioxidant activity of chromone derivatives is highly dependent on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[3] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[4]

  • Reaction mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (substituted chromone) in a microplate or cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 value determination: The IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the free radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a substance.[5] This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Procedure:

  • Generation of ABTS radical cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity: The percentage of inhibition is calculated using a formula similar to the DPPH assay.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Visualizations

Signaling Pathway of Oxidative Stress

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Neutralized_ROS Neutralized ROS Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Cellular_Dysfunction Cellular Dysfunction & Disease Oxidative_Damage->Cellular_Dysfunction Chromone Substituted Chromone Chromone->ROS

Caption: Oxidative stress pathway and the role of substituted chromones as antioxidants.

Experimental Workflow for Antioxidant Assay

experimental_workflow start Start prep_reagents Prepare Radical Solution (e.g., DPPH or ABTS) start->prep_reagents prep_samples Prepare Substituted Chromone Solutions (Varying Concentrations) start->prep_samples mix Mix Radical Solution with Chromone Samples prep_reagents->mix prep_samples->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50/EC50 Values measure->calculate end End calculate->end

Caption: Generalized workflow for assessing the antioxidant properties of substituted chromones.

References

The Position Matters: How a Single Methyl Group Dictates the Biological Effects of Chromones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship of methylated chromone isomers reveals that the seemingly subtle shift of a methyl group across the chromone scaffold can dramatically alter their anticancer, antioxidant, and anti-inflammatory properties. This guide delves into the differential biological effects stemming from the positioning of a methyl group at the C-5, C-6, and C-7 positions of the chromone ring, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.

The chromone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Chemical modifications to this core structure, including the addition of functional groups like methyl (-CH3), are a key strategy in drug discovery to enhance potency and selectivity. The position of these substituents is critical, as it influences the molecule's electronic properties, steric profile, and ability to interact with biological targets. This guide specifically focuses on the comparative biological effects of methyl group placement at the C-5, C-6, and C-7 positions of the chromone nucleus.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies of 5-, 6-, and 7-methylchromone isomers are limited in publicly available literature, a synthesis of existing data on various substituted chromones allows for an insightful, albeit inferred, comparison. The following tables summarize the available quantitative data on the antiproliferative and antioxidant activities of chromone derivatives where the methyl group position is a key differentiating factor.

Antiproliferative Activity

The anticancer potential of chromone derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[2][3] The position of the methyl group can influence this activity by altering interactions with molecular targets involved in cell proliferation and survival.

Table 1: Comparative Antiproliferative Activity of Methylated Chromone Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
6-(2-methylaminothiazol-4-yl)-2,3-dimethylchromoneNot SpecifiedAnti-inflammatory47% inhibition[4]
3-[2-(morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromoneNot SpecifiedAnti-inflammatory49% inhibition[4]
5-hydroxy-2-methylchromone-7-O-rutinosideA-547, MCF-7, HT-29Cytotoxicity0.4 - 6[5]
7-hydroxy-2,5-dimethyl-4H-chromen-4-oneS. aureusAntibacterial-[1]
2-(2′R-Hydroxypropyl)-5-methyl-7-hydroxychromoneS. aureusAntibacterial-[1]

Note: Data is compiled from various studies and may not represent a direct comparison under identical experimental conditions. IC50 values represent the concentration required to inhibit 50% of cell growth.

Antioxidant Capacity

Chromones are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The electronic effects of a methyl group, being electron-donating, can modulate the antioxidant potential of the chromone ring.

Table 2: Comparative Antioxidant Activity of Methylated Chromone Derivatives

Compound/DerivativeAssayIC50 (µM) or ActivityReference
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide anion scavenging5.0 ± 1.4[6][7]
Neohesperidoside flavanone isomersDPPH radical scavengingSuperior to rutinoside isomers[8]

Note: This table includes data on methoxy-substituted chromones and related flavonoid isomers to infer the potential effects of methyl group positioning on antioxidant activity, due to a lack of direct comparative data on 5-, 6-, and 7-methylchromones.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited biological data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of compounds.

  • Sample Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Determine the IC50 value.

Signaling Pathways and Molecular Interactions

The biological effects of methylated chromones are mediated through their interaction with various cellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical cascades involved in inflammation and cancer that can be modulated by chromone derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses, cell survival, and proliferation. Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of many compounds. While direct experimental evidence for the differential effects of methylchromone isomers on this pathway is scarce, it is hypothesized that the position of the methyl group can influence the binding affinity of the chromone derivative to key proteins in the NF-κB cascade, such as IKK (IκB kinase).

NF_kB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates Methylchromone Methylchromone Isomers (5, 6, or 7-Me) Methylchromone->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by methylchromone isomers.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Chromone derivatives have been investigated as inhibitors of this pathway. The position of a methyl group could potentially influence the interaction with PI3K or Akt, thereby modulating the downstream signaling.

PI3K_Akt_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Activates/Inhibits Response Cell Growth, Proliferation, Survival Downstream->Response Methylchromone Methylchromone Isomers (5, 6, or 7-Me) Methylchromone->PI3K Inhibits?

Caption: Potential inhibition of the PI3K/Akt signaling pathway by methylchromone isomers.

Conclusion and Future Directions

The positioning of a methyl group on the chromone scaffold is a critical determinant of its biological activity. While a comprehensive, direct comparative analysis of 5-, 6-, and 7-methylchromone isomers is yet to be fully elucidated in the scientific literature, the available data strongly suggests that such positional isomerism significantly impacts their antiproliferative and antioxidant potentials. The electron-donating nature and steric bulk of the methyl group can influence the molecule's interaction with biological targets, leading to differential effects on key signaling pathways like NF-κB and PI3K/Akt.

Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers to provide clear, quantitative comparisons. Such studies will be invaluable for establishing definitive structure-activity relationships and guiding the rational design of more potent and selective chromone-based therapeutic agents for the treatment of cancer and inflammatory diseases. Molecular docking and computational studies will also play a crucial role in predicting and explaining the observed differences in biological activity at a molecular level. explaining the observed differences in biological activity at a molecular level.

References

Safety Operating Guide

Personal protective equipment for handling 6,7-Dimethylchromone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6,7-Dimethylchromone

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended.

1.1. Hand Protection: Wear protective gloves that are resistant to chemicals. Inspect gloves prior to use to ensure their integrity.

1.2. Eye and Face Protection: Use safety glasses with side shields or tightly fitting safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.

1.3. Skin and Body Protection: Wear protective clothing to prevent skin contact.[1] A lab coat is standard, and for procedures with a higher risk of contamination, consider additional protective garments.

1.4. Respiratory Protection: If working in a well-ventilated area, respiratory protection may not be required. However, if dust or aerosols are generated, or if working in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from dust particles and splashes.[2]
Face Protection Face shield (in addition to goggles)Provides an additional layer of protection against splashes.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorPrevents inhalation of dust or aerosols.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

2.1. Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid generating dust.

  • Wash hands thoroughly after handling the compound.[2]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.

2.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep the container away from heat and sources of ignition.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Chemical: Dispose of the chemical through a licensed waste disposal company. Do not allow the chemical to enter drains.

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of according to regulations.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Visualizing Safety Protocols

The following diagrams illustrate the logical workflow for selecting appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound BasePPE Standard PPE: - Lab Coat - Gloves - Safety Glasses Start->BasePPE CheckDust Potential for Dust or Aerosol Generation? CheckSplash Potential for Splash? CheckDust->CheckSplash No AddRespirator Add Respirator CheckDust->AddRespirator Yes AddFaceShield Add Face Shield and Goggles CheckSplash->AddFaceShield Yes FinalPPE Final PPE Configuration CheckSplash->FinalPPE No BasePPE->CheckDust AddRespirator->CheckSplash AddFaceShield->FinalPPE

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.